molecular formula C9H6INO B177457 3-iodo-1H-indole-2-carbaldehyde CAS No. 176327-44-9

3-iodo-1H-indole-2-carbaldehyde

Cat. No.: B177457
CAS No.: 176327-44-9
M. Wt: 271.05 g/mol
InChI Key: ZYZVPGMSKQLUMR-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-2-carbaldehyde (CAS: 176327-44-9) is a versatile and high-value chemical building block extensively used in organic synthesis and medicinal chemistry research. With the molecular formula C 9 H 6 INO and a molecular weight of 271.06 g/mol, this compound features an iodine atom at the 3-position and a formyl group at the 2-position of the indole ring, making it an ideal substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic additions [ This reagent is strategically important in the metal-free synthesis of 1H-indole-2-carbaldehyde derivatives, providing a streamlined route to this important class of compounds under mild, aqueous conditions without the need for strongly acidic or basic media [ 9H-pyrrolo[1,2-a]indole and 9H-pyrrolo[1,2-a]indol-9-one derivatives, which are core structures found in numerous natural products and pharmaceuticals with documented antitumor and antimalarial activities [ antibacterial properties. Research indicates that such compounds can exhibit significant activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , positioning them as valuable scaffolds in the development of new anti-infective agents [ Applications: • Synthesis of indole-based alkaloids and natural product analogs [ • Building block for complex fused-ring systems (e.g., pyrroloindoles) [ • Key intermediate in the search for novel antimicrobial and antitumor compounds [ • Substrate for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and cyclization reactions [ This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZVPGMSKQLUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453151
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176327-44-9
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-iodo-1H-indole-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3-iodo-1H-indole-2-carbaldehyde. As a functionalized indole, this compound represents a valuable and versatile building block for medicinal chemistry and materials science. The strategic placement of the aldehyde and iodo substituents on the indole scaffold opens a gateway to a diverse array of molecular architectures through orthogonal chemical transformations. This document consolidates available physicochemical data, outlines a robust synthetic strategy, and delves into the key reaction classes for which this molecule is a prime substrate, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound is a particularly strategic intermediate due to the presence of two distinct and highly useful functional groups.

The aldehyde at the C2 position serves as a versatile handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or α,β-unsaturated systems. The iodine atom at the C3 position , being the most reactive of the halogens in cross-coupling reactions, provides a robust platform for the introduction of new carbon-carbon and carbon-heteroatom bonds via well-established methodologies like Suzuki and Sonogashira couplings.[2][3] This orthogonal reactivity makes this compound an ideal precursor for the synthesis of complex, poly-functionalized indole derivatives.

This guide will systematically explore the foundational chemical and physical properties of this compound, provide a detailed synthetic pathway, and illuminate its vast potential in modern organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research. While some experimental data for this compound is not extensively reported in peer-reviewed literature, we can consolidate known information and provide expert-driven predictions based on closely related analogues.

Core Properties

The fundamental identifiers and computed properties for this compound are summarized below.[4]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 176327-44-9PubChem[4]
Molecular Formula C₉H₆INOPubChem[4]
Molecular Weight 271.05 g/mol PubChem[4]
Appearance Expected to be a solid, likely off-white to yellow/brownInferred from related indole aldehydes
Melting Point Not reported in literature. Isomeric iodo-indole-carbaldehydes melt in the 185-209 °C range.[5]-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and THF; sparingly soluble in nonpolar solvents and water.Inferred from structural properties
XLogP3-AA 2.5PubChem (Computed)[4]
Spectroscopic Signature

¹H NMR Spectroscopy (Predicted):

  • Indole N-H: A broad singlet, typically downfield (> 10 ppm), exchangeable with D₂O.

  • Aldehyde C-H: A sharp singlet, highly deshielded, expected around 9.8-10.2 ppm.

  • Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm, corresponding to the four protons on the benzene ring. The specific shifts will be influenced by the electron-withdrawing nature of the C2-aldehyde and the electronic effects of the C3-iodine.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde Carbonyl (C=O): Expected in the highly downfield region of 180-190 ppm.

  • C-I Carbon (C3): A key diagnostic peak, expected at a significantly upfield position (around 80-95 ppm) due to the heavy atom effect of iodine.

  • Aromatic Carbons: Multiple signals in the 110-140 ppm range.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: Typically found in the far-IR region (< 600 cm⁻¹).

Synthesis of this compound

The synthesis of this compound is best approached via a two-step sequence starting from commercially available 1H-indole: 1) formylation at the C2 position, followed by 2) regioselective iodination at the C3 position.

Synthetic Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: Iodination Indole 1H-Indole Reagent1 n-BuLi, THF then DMF Indole->Reagent1 Indole2CHO 1H-Indole-2-carbaldehyde Reagent1->Indole2CHO Lithiation & Formylation Reagent2 N-Iodosuccinimide (NIS) CH₃CN Indole2CHO->Reagent2 Target This compound Reagent2->Target Electrophilic Iodination

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocols

PART A: Synthesis of 1H-Indole-2-carbaldehyde (Starting Material)

This protocol is based on the directed ortho-metalation strategy, which provides high regioselectivity for C2 functionalization.

Materials:

  • 1H-Indole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1H-indole (1.0 eq). Dissolve the indole in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change to a milky suspension indicates the formation of the N-lithiated indole. Stir for 30 minutes at -78 °C.

  • Lithiation: Remove the cooling bath and allow the mixture to warm to 0 °C. Stir for 1 hour. During this time, the N-lithiated intermediate rearranges to the more stable C2-lithiated species.

  • Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.

  • Quenching: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1H-indole-2-carbaldehyde as a solid.[7][8]

PART B: Synthesis of this compound

This protocol employs N-iodosuccinimide (NIS) for the regioselective iodination of the electron-rich C3 position of the indole ring.

Materials:

  • 1H-Indole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1.0 eq) in acetonitrile (approx. 0.1 M).

  • Iodination: Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Synthetic Utility

The true synthetic power of this compound lies in its ability to undergo a wide range of chemical transformations at its two distinct functional handles.

Reactions at the C3-Iodo Position: Cross-Coupling

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new C-C and C-N bonds.[2]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start {this compound | C3-I} suzuki_reagent R-B(OH)₂ Pd Catalyst Base start:f0->suzuki_reagent sonogashira_reagent R-C≡C-H Pd/Cu Catalyst Base start:f0->sonogashira_reagent suzuki_product 3-Aryl/Vinyl-1H-indole-2-carbaldehyde C-C bond suzuki_reagent->suzuki_product sonogashira_product 3-Alkynyl-1H-indole-2-carbaldehyde C-C bond sonogashira_reagent->sonogashira_product

Caption: Key cross-coupling reactions at the C3-iodo position.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the this compound core.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 3-aryl-1H-indole-2-carbaldehyde product.

Trustworthiness through Self-Validation: The success of the coupling can be readily validated by ¹H NMR, observing the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled aryl group. Mass spectrometry will confirm the expected molecular weight of the product.

Reactions at the C2-Aldehyde Position

The aldehyde group is a cornerstone of organic synthesis, offering numerous avenues for molecular elaboration.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 2-(aminomethyl)-3-iodo-1H-indole derivatives.

  • Wittig Reaction: Reaction with a phosphonium ylide (R-CH=PPh₃) allows for the installation of a double bond, forming 3-iodo-2-(alkenyl)-1H-indoles.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, nitromethane) under basic conditions (Knoevenagel or Henry reactions) provides access to C2-extended, conjugated systems.[10][11]

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a highly valuable starting material for creating libraries of complex molecules for screening and development.

  • Medicinal Chemistry: The ability to introduce diverse substituents at the C3 position via cross-coupling allows for the exploration of structure-activity relationships (SAR). The C2-aldehyde can be used to link the indole core to other pharmacophores or to introduce groups that modulate solubility and cell permeability. Indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

  • Materials Science: The extended π-systems that can be generated from this scaffold, particularly through Sonogashira and Wittig reactions, are of interest in the development of organic electronics, fluorescent probes, and dyes.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on compounds with similar structures, such as other halogenated indole aldehydes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound stands as a potent and strategically designed synthetic intermediate. Its bifunctional nature allows for selective and sequential transformations, providing a reliable pathway to complex and diverse indole derivatives. The robust and well-documented reactivity of both the C3-iodo and C2-aldehyde functionalities ensures its continued importance in the fields of drug discovery, chemical biology, and materials science. This guide has provided the foundational knowledge, practical protocols, and mechanistic understanding necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Iodo-1-methyl-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". Journal Name Not Available. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society. [Link]

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Journal Name Not Available. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Iodine. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

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3-iodo-1H-indole-2-carbaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-iodo-1H-indole-2-carbaldehyde: A Versatile Intermediate for Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design. Within this class, functionalized indoles serve as critical building blocks for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a strategically substituted indole derivative. We will delve into its chemical identity, a robust synthesis protocol with mechanistic rationale, and its vast potential as a versatile intermediate for developing novel therapeutics, particularly for researchers and scientists in drug development.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application in synthesis and research. This section outlines the nomenclature and structural representation of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Commonly used synonyms include:

  • 3-Iodo-1H-indole-2-carboxaldehyde[1]

  • 1H-Indole-2-carboxaldehyde, 3-iodo-[1]

  • iodoindole-2-carbaldehyde[1]

Chemical Structure

The molecule consists of a bicyclic indole core, with an iodine atom substituted at the C3 position and a formyl (aldehyde) group at the C2 position of the pyrrole ring.

2D structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Key Identifiers

Quantitative and structural identifiers are crucial for database searches and regulatory documentation.

IdentifierValueSource
CAS Number 176327-44-9PubChem[1]
Molecular Formula C₉H₆INOPubChem[1]
Molecular Weight 271.05 g/mol PubChem[1]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C=O)IPubChem[1]
InChI InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11HPubChem[1]
InChIKey ZYZVPGMSKQLUMR-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties dictate the handling, reaction conditions, and analytical methods for a compound.

Computed Physicochemical Properties

The following table summarizes key computed properties that predict the molecule's behavior in various chemical environments.

PropertyValueSource
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 270.94941 DaPubChem[1]
Topological Polar Surface Area (PSA) 32.9 ŲPubChem[1]
Predicted Spectroscopic Profile

While experimental spectra are the gold standard, a predicted profile based on the structure provides a strong baseline for characterization.

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The N-H proton of the indole ring will be a broad singlet, also downfield (δ > 8.0 ppm). The aromatic protons on the benzene portion of the indole will appear in the δ 7.0-8.0 ppm region, with coupling patterns indicative of their positions.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 180-190 ppm. The carbon bearing the iodine (C3) will be shifted significantly upfield compared to its non-iodinated counterpart, typically appearing in the δ 80-90 ppm range due to the heavy atom effect. Other aromatic carbons will resonate in the δ 110-140 ppm region.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong carbonyl (C=O) stretch for the aldehyde at approximately 1660-1690 cm⁻¹. A broad N-H stretch from the indole ring is expected around 3200-3400 cm⁻¹. C-H stretches from the aromatic ring will appear around 3000-3100 cm⁻¹.

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and efficient approach to this compound is through the direct electrophilic iodination of its readily available precursor, 1H-indole-2-carbaldehyde.

Retrosynthetic Analysis & Strategy

The retrosynthetic analysis is straightforward: the target molecule can be disconnected at the C-I bond, leading back to 1H-indole-2-carbaldehyde and an electrophilic iodine source ("I⁺"). The indole ring is an electron-rich heterocycle, highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. This inherent reactivity makes direct iodination a highly effective strategy.

Causality of Reagent Choice: N-Iodosuccinimide (NIS) is selected as the ideal iodinating agent. Unlike molecular iodine (I₂), NIS is a milder, non-acidic source of electrophilic iodine, which minimizes side reactions and polymerization that can occur with electron-rich indoles under harsh conditions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic substitution.

Proposed Synthetic Workflow

The diagram below illustrates the single-step conversion from the starting material to the final product.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 1H-Indole-2-carbaldehyde (CAS: 19005-93-7) reagent N-Iodosuccinimide (NIS) DMF, Room Temp SM->reagent Electrophilic Iodination product This compound (CAS: 176327-44-9) reagent->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carbaldehyde (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration) to the flask and stir until the solid is completely dissolved. Protect the solution from light by wrapping the flask in aluminum foil, as iodinating reagents can be light-sensitive.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS (indicated by the disappearance of any yellow/brown color).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Chemical Reactivity and Applications in Drug Development

This compound is not merely a final product but a powerful synthetic hub. Its value lies in the orthogonal reactivity of its three key functional sites: the N-H group, the C2-aldehyde, and the C3-iodo group. This allows for selective, sequential modifications to build molecular diversity, a core tenet of modern drug discovery.

Orthogonal Functional Handles
  • Indole N-H: Can be deprotonated and alkylated or arylated (e.g., Buchwald-Hartwig amination) to introduce substituents that can modulate solubility, metabolic stability, or target engagement.

  • C2-Aldehyde: A versatile electrophile for C-C and C-N bond formation. It can undergo reductive amination to install amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build new heterocyclic rings.

  • C3-Iodo Group: An exceptional handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is highly reactive, making it ideal for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, alkynyl, or amino groups at a key position for structure-activity relationship (SAR) studies.

Logical Workflow for Library Synthesis

The following workflow demonstrates how this intermediate can be leveraged to rapidly generate a library of diverse drug-like molecules, a critical process in hit-to-lead optimization.

G cluster_c3 C3 Position (Suzuki Coupling) cluster_c2 C2 Position (Reductive Amination) cluster_n1 N1 Position (Alkylation) start This compound c3_prod Aryl/Heteroaryl Substituted Indole start->c3_prod R-B(OH)₂ Pd Catalyst c2_prod Amine Sidechain Substituted Indole start->c2_prod R-NH₂ Reducing Agent n1_prod N-Alkylated Substituted Indole start->n1_prod R-X Base final Diverse Library of Drug-like Molecules c3_prod->final c2_prod->final n1_prod->final

Caption: Derivatization pathways from the core intermediate.

This strategic derivatization allows for the systematic exploration of chemical space around the indole core, enabling medicinal chemists to fine-tune pharmacokinetic properties and biological activity.

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its functional groups, makes it an indispensable tool for researchers, particularly in the field of drug discovery. The ability to selectively modify the C2, C3, and N1 positions provides a robust platform for generating novel molecular entities with therapeutic potential, underscoring its significance as a key intermediate in the synthesis of next-generation indole-based pharmaceuticals.

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Sources

3-iodo-1H-indole-2-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodo-1H-indole-2-carbaldehyde, a key building block in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering insights for its effective utilization in research and development.

Core Compound Identification

Chemical Name: this compound

CAS Number: 176327-44-9[1][2]

Molecular Formula: C₉H₆INO[1]

Molecular Weight: 271.05 g/mol [1]

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 271.05 g/mol PubChem[1]
Molecular Formula C₉H₆INOPubChem[1]
CAS Number 176327-44-9PubChem[1]
Appearance Solid (form)Sigma-Aldrich
Melting Point 138-142 °C (for the parent indole-2-carboxaldehyde)Sigma-Aldrich
Solubility Soluble in Methanol (for the parent indole-2-carboxaldehyde)ChemicalBook[3]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the direct iodination of indole-2-carbaldehyde. A common method is electrophilic substitution using an iodinating agent in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Indole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Stir bar and round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1H-indole-2-carbaldehyde in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Reaction Mechanism Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product I2C 1H-Indole-2-carbaldehyde ES Electrophilic Aromatic Substitution I2C->ES NIS N-Iodosuccinimide (NIS) NIS->ES Product This compound ES->Product

Caption: Electrophilic substitution for the synthesis of this compound.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacological activity. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The iodo-substituent can be readily displaced or used in cross-coupling reactions to introduce further diversity.

Logical Relationship: From Intermediate to Bioactive Compound

G start This compound process Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination start:f0->process:f0 start:f0->process:f1 start:f0->process:f2 end Diverse Bioactive Molecules process->end

Caption: Synthetic pathways from the core compound to diverse molecular structures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

General Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • PubChem. 3-Hydroxy-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

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reactivity profile of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3-iodo-1H-indole-2-carbaldehyde

Abstract

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive carbon-iodine bond at the C3-position and a carbaldehyde group at the C2-position, allows for sequential and site-selective modifications. This guide provides an in-depth exploration of its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C3-position and characteristic transformations of the C2-aldehyde. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in the synthesis of complex molecular architectures.

Introduction: A Scaffold of Strategic Importance

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] The strategic functionalization of the indole core is paramount for modulating biological activity. This compound (IUPAC Name: this compound, CAS: 176327-44-9) presents a compelling platform for synthetic diversification.[2][3]

The molecule's reactivity is governed by two key functional groups:

  • The C3-Iodo Group: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This makes the C3-position an ideal handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The C2-Carbaldehyde Group: This group serves as a classic electrophilic center and a directing group. It can undergo nucleophilic attack and condensation reactions, and its electronic influence can affect the reactivity of the indole ring.

This guide will systematically dissect the reactivity at both sites, providing researchers with the technical insights required to harness the full synthetic potential of this valuable intermediate.

Synthesis of the Core Scaffold

While numerous methods exist for the synthesis of substituted indoles, a common and effective route to 3-iodoindoles involves the electrophilic cyclization of N,N-disubstituted o-(1-alkynyl)anilines. This process, often utilizing iodine (I₂) as the electrophile, provides good yields and tolerates various substituents.[4] Subsequent manipulation of other functional groups can then yield the target this compound. An alternative pathway involves the direct iodination of an indole-2-carbaldehyde precursor, though regioselectivity can be a challenge.

Reactivity Profile at the C3-Iodo Position: A Hub for Cross-Coupling

The C-I bond at the 3-position is the primary center for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to bromides or chlorides allows these reactions to proceed under relatively mild conditions.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl structures. For this compound, this reaction enables the introduction of a wide range of aryl or vinyl substituents at the C3-position.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Following this, a transmetalation step occurs where the organic moiety from an activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6] The choice of base is critical for activating the boronic acid to facilitate transmetalation.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Indole]-Pd(II)(I)L₂ pd0->oa_complex transmetalation_complex [Indole]-Pd(II)(R)L₂ oa_complex->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product 3-Aryl-Indole Product transmetalation_complex->product substrate 3-Iodo-Indole substrate->oa_complex Oxidative Addition boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate Activation borate->transmetalation_complex Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose / Rationale
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄Source of the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of organic solvent and water is common.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Experimental Protocol: Synthesis of 3-phenyl-1H-indole-2-carbaldehyde

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add a degassed mixture of toluene (5 mL/mmol substrate) and water (1 mL/mmol substrate).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] This reaction is particularly effective with iodo-indoles, providing a direct route to 3-alkynyl-indoles.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodo-indole to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. This copper acetylide is generated in a separate copper cycle, where a base deprotonates the terminal alkyne, which then coordinates to a Cu(I) salt (e.g., CuI).[7][8] Reductive elimination from the palladium complex yields the final product.

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [Indole]-Pd(II)(I)L₂ pd0->oa_complex transmetalation_complex [Indole]-Pd(II)(C≡CR)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 3-Alkynyl-Indole transmetalation_complex->product substrate 3-Iodo-Indole substrate->oa_complex Oxidative Addition cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Acetylide Formation cu_acetylide->transmetalation_complex To Pd Cycle alkyne H-C≡CR + Base alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Table 2: Typical Conditions for Sonogashira Coupling

ComponentExamplePurpose / Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Source of the active Pd(0) catalyst.
Copper(I) Co-catalyst CuIActivates the alkyne and facilitates transmetalation.
Ligand PPh₃, XantphosStabilizes the palladium catalyst.
Base Et₃N, DIPEA, PiperidineActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.
Temperature Room Temperature to 80 °COften proceeds under mild thermal conditions.

Experimental Protocol: Synthesis of 3-(phenylethynyl)-1H-indole-2-carbaldehyde

  • In a dry Schlenk flask under argon, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v).

  • Add phenylacetylene (1.1 eq) to the solution via syringe.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the flask.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the desired 3-alkynyl indole.[1]

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the iodo-indole with an alkene, leading to the formation of a new C-C bond and the synthesis of 3-vinyl-indoles. This reaction is stereoselective, typically favoring the formation of the trans isomer.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the iodo-indole to Pd(0). The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the indole group onto the alkene. Finally, a β-hydride elimination step occurs to form the vinylic product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle.[9][10]

Heck_Coupling Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Indole]-Pd(II)(I)L₂ pd0->oa_complex alkene_complex Alkene Coordination Complex oa_complex->alkene_complex Coordination insertion_complex Migratory Insertion Product alkene_complex->insertion_complex Migratory Insertion pd_hydride H-Pd(II)(I)L₂ insertion_complex->pd_hydride β-Hydride Elimination product 3-Vinyl-Indole insertion_complex->product pd_hydride->pd0 Reductive Elimination substrate 3-Iodo-Indole substrate->oa_complex Oxidative Addition alkene Alkene alkene->alkene_complex base Base base->pd0

Caption: Catalytic cycle of the Heck coupling reaction.

Table 3: Typical Conditions for Heck Coupling

ComponentExamplePurpose / Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand P(o-tolyl)₃, PPh₃Often a phosphine ligand is used to stabilize the catalyst.
Base Et₃N, K₂CO₃Neutralizes the HI generated during the reaction.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are common.
Temperature 80 - 140 °CHigher temperatures are often required.

Experimental Protocol: Synthesis of 3-((E)-2-carboxyvinyl)-1H-indole-2-carbaldehyde

  • Combine this compound (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triethylamine (2.0 eq) in a sealed tube.[4]

  • Add anhydrous DMF as the solvent.

  • Flush the tube with argon, seal it, and heat the mixture to 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallization or column chromatography can be used for further purification if necessary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction allows for the introduction of primary or secondary amines at the C3-position of the indole core.

Mechanistic Rationale: The currently accepted mechanism involves the oxidative addition of the iodo-indole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[13][14] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step.[13]

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa_complex [Indole]-Pd(II)(I)L pd0->oa_complex amido_complex [Indole]-Pd(II)(NR₁R₂)L oa_complex->amido_complex amido_complex->pd0 Reductive Elimination product 3-Amino-Indole amido_complex->product substrate 3-Iodo-Indole substrate->oa_complex Oxidative Addition amine HNR₁R₂ + Base amine->amido_complex Amine Binding & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

ComponentExamplePurpose / Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands that facilitate reductive elimination.
Base NaOtBu, K₃PO₄, LiHMDSStrong, non-nucleophilic base to form the amido complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CTo drive the reaction to completion.

Experimental Protocol: Synthesis of 3-(phenylamino)-1H-indole-2-carbaldehyde

  • Add this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the product.

Reactivity Profile at the C2-Carbaldehyde Position

The aldehyde functionality at the C2-position offers a complementary site for chemical modification through well-established organic reactions. These transformations can be performed before or after the C3-cross-coupling, adding another layer of synthetic versatility.

Key Transformations:

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) yields the corresponding C2-aminomethyl indole.

  • Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with hydroxylamine forms an oxime, while reaction with primary amines forms an imine (Schiff base).

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a route to C2-vinyl indoles.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Aldehyde_Reactivity Reactivity of the C2-Carbaldehyde start This compound reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., NaBH₄) start->reduction wittig Wittig Reaction (Ph₃P=CHR) start->wittig product_amine C2-Aminomethyl Indole reductive_amination->product_amine product_acid C2-Carboxylic Acid Indole oxidation->product_acid product_alcohol C2-Hydroxymethyl Indole reduction->product_alcohol product_alkene C2-Vinyl Indole wittig->product_alkene

Caption: Key synthetic transformations of the C2-aldehyde group.

Applications in Drug Discovery and Complex Synthesis

The derivatives of this compound are precursors to a wide range of biologically active molecules. The ability to install diverse functionalities at the C3-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the introduction of aromatic and heteroaromatic rings can modulate interactions with biological targets such as kinases or G-protein coupled receptors. The aldehyde at C2 can be converted into groups that improve solubility or act as hydrogen bond donors/acceptors, further tuning the pharmacological profile of the final compounds. Indole-based structures are integral to many therapeutic agents, and this scaffold provides a robust entry point for novel drug candidates.[15][16][17]

Conclusion

This compound is a powerful and versatile intermediate in modern organic synthesis. Its reactivity is characterized by a predictable and highly useful dichotomy: the C3-iodo group serves as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions, while the C2-carbaldehyde allows for a host of classical organic transformations. This dual reactivity enables a modular and efficient approach to constructing complex, highly substituted indole derivatives. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage this scaffold for the discovery and development of new chemical entities in medicine and materials science.

References

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  • Mótyán, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 97, 119-125. Available at: [Link]

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  • Chen, J., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(19), 10566–10575. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. Available at: [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reid, J. P., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(35), 12148–12151. Available at: [Link]

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  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

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  • Choshi, T., et al. (2002). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Tetrahedron, 58(33), 6641-6648. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

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potential biological activity of substituted indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Indole-2-carbaldehydes

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Among its many derivatives, substituted indole-2-carbaldehydes represent a particularly versatile class of compounds. The carbaldehyde group at the C2 position is not merely a structural feature but a reactive handle that facilitates the synthesis of a diverse library of more complex molecules.[3][4] More importantly, the indole-2-carbaldehyde core itself, when appropriately substituted, exhibits a wide spectrum of intrinsic biological activities. This guide provides a technical overview of the primary therapeutic potentials of these compounds—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications. We will delve into the mechanistic underpinnings of these activities, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship data to guide future drug discovery efforts.

Introduction: The Indole-2-carbaldehyde Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif that frequently interacts with biological targets, mimicking peptide structures and binding to various enzymes.[1] While indole-3-carbaldehyde derivatives have been extensively studied, the C2-substituted isomer offers unique electronic and steric properties. The electron-withdrawing nature of the aldehyde at the second position influences the reactivity and biological interactions of the entire indole scaffold.[5][6] This guide focuses specifically on these C2-carbaldehyde derivatives, exploring how substitutions on the benzene ring or the indole nitrogen modulate their therapeutic effects.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of substituted indole-2-carbaldehydes is predicated on accessible and versatile synthetic routes. A common and effective method involves the oxidation of the corresponding 2-hydroxymethylindoles using activated manganese dioxide. These alcohol precursors can be readily prepared by the reduction of 2-ethoxycarbonylindoles with reagents like lithium aluminum hydride.[7] Another established route is the Vilsmeier-Haack formylation, which introduces the aldehyde group onto the indole ring.[8] These synthetic methodologies allow for the systematic introduction of a wide array of substituents—such as halogens, nitro groups, and alkyl chains—at various positions, which is fundamental for probing structure-activity relationships (SAR).

Core Biological Activities and Evaluation Protocols

The therapeutic potential of substituted indole-2-carbaldehydes is broad. Below, we examine the most promising areas of activity, complete with comparative data and the detailed protocols required for their validation.

Anticancer Activity

Indole derivatives are potent anticancer agents that can induce programmed cell death (apoptosis) and interfere with critical cellular machinery.[9][10] Substituted indole-2-carbaldehydes and their downstream products have shown efficacy against numerous cancer cell lines, often by inhibiting tubulin polymerization, which disrupts cell division and leads to cell cycle arrest in the G2/M phase.[10]

The efficacy of these compounds is highly dependent on the substitution pattern and the cancer cell type. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 5-NitroMCF-7 (Breast)9.8 ± 0.9[11]
1b 5-BromoMCF-7 (Breast)15.2 ± 1.3[11]
2a 5-NitroA549 (Lung)14.7 ± 1.6[11]
2b 5-BromoA549 (Lung)22.5 ± 2.5[11]
3a 5-Chloro, 3-MethylA549 (Lung)1.5[12]
3b 5-Chloro, 3-EthylMCF-7 (Breast)0.95[12]

This protocol provides a reliable method for determining the IC50 value of a test compound. The principle lies in the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549) and a nonmalignant control cell line (e.g., MCF-10A)

  • Complete growth medium (specific to cell line)

  • Substituted Indole-2-Carbaldehyde test compounds

  • Standard-of-care drug (e.g., Doxorubicin) as a positive control

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 2X stock concentration of each test compound and control drug by serial dilution in complete growth medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index (SI) Calculation: A crucial step for assessing therapeutic potential is to determine the compound's selectivity. Calculate the SI by dividing the IC50 value in the nonmalignant cells by the IC50 value in the cancer cells (SI = IC50_nonmalignant / IC50_cancer). An SI greater than 1 indicates some selectivity for killing cancer cells.[13][15]

cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer & Nonmalignant Cells treat Treat with Compound (Serial Dilutions) start->treat mtt Perform MTT Assay (48-72h Incubation) treat->mtt read Measure Absorbance (570 nm) mtt->read ic50 Calculate IC50 Values (Cancer & Nonmalignant) read->ic50 si Determine Selectivity Index (SI = IC50_non / IC50_can) ic50->si compare Compare SI to Standard Drug si->compare promising Promising Candidate (High SI) compare->promising SI > Standard discard Low Selectivity (Low SI) compare->discard SI <= Standard cluster_prep Preparation cluster_assay Assay cluster_result Result prep_comp Prepare Compound Serial Dilutions in 96-well plate inoculate Inoculate Wells with Microbe prep_comp->inoculate prep_inoc Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) prep_inoc->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Indole derivatives have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. [16][17]Mechanisms of action can be diverse, including the inhibition of viral entry into host cells, interference with viral replication machinery like HIV integrase, or blocking viral assembly. [18][19][20]

Antiviral activity is often reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), with the selectivity index (SI = CC50/EC50, where CC50 is the 50% cytotoxic concentration) being a critical parameter for therapeutic relevance.

Compound IDSubstitution PatternVirusActivity (IC50 / EC50)SIReference
7f (Indole-2-carboxylate)Coxsackie B3IC50 = 7.18 µM>17.1[16]
8f (Indole-2-carboxylate)Influenza AIC50 = 7.53 µM>12.1[16]
9a (Indole-2-carboxylic acid)HIV-1 IntegraseIC50 = 3.11 µM-[18]

This assay is a fundamental screening method to identify compounds that protect host cells from virus-induced damage and death. [21][22] Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Target virus stock with a known titer

  • 96-well tissue culture plates

  • Test compounds and a known antiviral drug (positive control)

  • Cell culture medium

  • Staining solution (e.g., Neutral Red or Crystal Violet)

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compound in the medium. Remove the old medium from the cells and add the compound dilutions.

  • Virus Infection: Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 72-96 hours.

  • Controls:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with medium and virus (no compound).

    • Toxicity Control: Cells with compound dilutions only (no virus).

  • Incubation: Incubate the plate at 37°C until the virus control wells show 90-100% CPE. [21]6. Staining: Remove the medium and stain the remaining viable cells with Neutral Red or Crystal Violet solution. After a short incubation, wash away the excess dye.

  • Quantification: Elute the dye from the cells and measure the absorbance using a plate reader.

  • Analysis: Calculate the percentage of cell protection compared to the virus control. Determine the EC50 (concentration protecting 50% of cells) and the CC50 (from toxicity control wells). Calculate the Selectivity Index (SI). An SI of >3 is generally considered indicative of potential antiviral activity. [21]

cluster_virus cluster_cell Host Cell virus Enveloped Virus receptor Cell Surface Receptor virus->receptor 1. Attachment entry Membrane Fusion & Viral Entry receptor->entry 2. Binding replication Replication & Assembly entry->replication release New Virion Release replication->release compound Indole-2-carbaldehyde Derivative compound->receptor Inhibition

Caption: Inhibition of viral entry, a key target for antiviral agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Indole derivatives can exert anti-inflammatory effects by inhibiting key mediators like pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). [23][24][25]

The inhibitory effect on inflammatory mediators is a key metric for these compounds.

Compound IDAssayTarget CellIC50 (µM)Reference
10f NO ProductionRAW 264.75.8[23]
10g TNF-α ReleaseRAW 264.77.2[23]
11b IL-6 ReleaseRAW 264.710.5[25]

(Note: Data derived from indole-2-carboxamide studies, which are structurally related and indicative of the potential of the core scaffold.) [23][25]

This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator, using the Griess reagent. [25][26] Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Nitric oxide in the supernatant is converted to stable nitrite. Transfer 50 µL of supernatant from each well to a new plate.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes. Then, add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes. A purple/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC50 value.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Signal Cascade ikk IKK Complex tlr4->ikk Signal Cascade ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades & Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines compound Indole-2-carbaldehyde Derivative compound->ikk Inhibition

Caption: Inhibition of the NF-κB pathway, a central anti-inflammatory mechanism.

Conclusion and Future Directions

Substituted indole-2-carbaldehydes are a compelling class of molecules with demonstrable, multi-faceted biological activity. The presence of electron-withdrawing or donating groups, as well as their position on the indole ring, significantly modulates their potency and selectivity across anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The provided protocols offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on integrated approaches. Promising candidates identified through these in vitro screens should be advanced to in vivo animal models to assess efficacy and safety. [15][27]Furthermore, mechanistic studies to precisely identify the molecular targets of the most active compounds will be crucial for optimizing lead compounds and developing the next generation of indole-based therapeutics.

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Introduction: The Privileged Scaffold and a Versatile Handle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Indole-2-Carbaldehydes: Synthesis, Reactivity, and Therapeutic Potential

The indole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and medicinally vital compounds.[1][2][3] This bicyclic aromatic system, consisting of a fused benzene and pyrrole ring, serves as the structural foundation for molecules with profound biological effects, from neurotransmitters like serotonin to potent anticancer alkaloids like vinblastine.[2] Its unique electronic properties and ability to engage in various non-covalent interactions allow indole-containing molecules to bind effectively to a multitude of biological targets.[3][4]

Within this important class of heterocycles, substituted indole-2-carbaldehydes have emerged as exceptionally versatile building blocks in both medicinal chemistry and organic synthesis.[5][6] The aldehyde functionality at the C2-position, which is less electronically favored for electrophilic substitution than the C3-position, provides a unique and powerful synthetic handle. This allows for extensive chemical modifications, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[6][7] This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing substituted indole-2-carbaldehydes, explores the rich reactivity of the 2-formyl group, and details their significant and diverse applications as therapeutic agents.

Part 1: Core Synthetic Strategies

The synthesis of the indole-2-carbaldehyde framework can be broadly approached in two ways: direct formylation of a pre-formed indole ring or construction of the indole nucleus with the aldehyde or a precursor already in place. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole core.

The Vilsmeier-Haack Reaction: Direct C2-Formylation

For electron-rich indole systems, the Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing a formyl group.[8] The reaction involves treating the indole with a Vilsmeier reagent, an electrophilic iminium species, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[8][9]

The causality behind this reaction's success lies in the electrophilic nature of the Vilsmeier reagent, which preferentially attacks the electron-rich C3-position of the indole. However, if the C3-position is blocked, or by carefully controlling reaction conditions, formylation can be directed to the C2-position. For N-substituted indoles, formylation often occurs at C3, but subsequent rearrangement or specific reaction conditions can yield the C2-aldehyde. The initial adduct is a chloro-iminium salt, which is readily hydrolyzed during aqueous workup to yield the final carbaldehyde. Recent advancements have even led to catalytic versions of this reaction, mitigating the need for stoichiometric amounts of caustic reagents.[10][11]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Iminium Adduct) Vilsmeier_Reagent->Sigma_Complex Indole Substituted Indole Indole->Sigma_Complex + Vilsmeier Reagent (Electrophilic Attack) Product Indole-2-carbaldehyde Sigma_Complex->Product + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.
The Reissert Synthesis: Constructing the Indole Core

The Reissert indole synthesis is a classic and robust method for preparing indoles, particularly those functionalized at the 2-position.[12][13] This pathway begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide.[12][14] This step forms an ethyl o-nitrophenylpyruvate intermediate.

The crucial subsequent step is a reductive cyclization of this pyruvate derivative.[15] Using reducing agents such as zinc in acetic acid or iron powder with acid, the nitro group is reduced to an amine.[13][16] This newly formed amine rapidly undergoes an intramolecular condensation with the adjacent ketone, cyclizing to form an indole-2-carboxylic acid.[15] This acid can then be isolated or, if the unsubstituted indole is desired, decarboxylated under heat.[12] For the synthesis of indole-2-carbaldehydes, the resulting indole-2-carboxylic acid can be reduced to the corresponding alcohol and then oxidized, or converted to the aldehyde through other standard functional group transformations.

Reissert_Synthesis_Workflow Start o-Nitrotoluene Condensation Base-Catalyzed Condensation Start->Condensation Oxalate Diethyl Oxalate Oxalate->Condensation Pyruvate Ethyl o-Nitrophenylpyruvate Condensation->Pyruvate Reduction Reductive Cyclization (e.g., Zn/AcOH) Pyruvate->Reduction CarboxylicAcid Indole-2-carboxylic Acid Reduction->CarboxylicAcid Conversion Functional Group Conversion CarboxylicAcid->Conversion Aldehyde Indole-2-carbaldehyde Conversion->Aldehyde

Caption: Workflow of the Reissert Indole Synthesis.
Oxidation of 2-Hydroxymethylindoles

A direct and often high-yielding method involves the oxidation of a 2-hydroxymethylindole precursor.[17] These alcohol intermediates can be readily prepared by the lithium aluminum hydride (LAH) reduction of the corresponding, and often more accessible, ethyl indole-2-carboxylates.[18] The subsequent oxidation of the 2-hydroxymethyl group to the aldehyde is typically achieved with high efficiency using mild oxidizing agents like activated manganese dioxide (MnO₂), which minimizes over-oxidation to the carboxylic acid or degradation of the sensitive indole ring.[17][18]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety guidelines.

1. Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Reaction:

  • Dissolve the starting indole (e.g., 1-methylindole, 1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., acetonitrile).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Stir the mixture for 1 hour until the hydrolysis is complete and a precipitate forms.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure indole-2-carbaldehyde.

Part 2: Reactivity and Synthetic Utility

The 2-formyl group is a versatile functional handle that serves as an entry point for a wide range of chemical transformations, enabling the synthesis of diverse and complex indole derivatives.

Reactivity_Workflow I2C Indole-2-carbaldehyde Node1 2-(2-Nitrovinyl)indoles I2C->Node1 Knoevenagel (e.g., + CH₃NO₂) Node2 2-Aminomethylindoles (Tryptamine Analogs) I2C->Node2 Reductive Amination Node3 Fused Heterocycles (e.g., Pyridazinoindoles) I2C->Node3 Cyclocondensation (e.g., + Hydrazine) Node4 2-Hydroxymethylindoles I2C->Node4 Reduction (e.g., NaBH₄) Node5 Indole-2-carboxylic Acids I2C->Node5 Oxidation (e.g., Ag₂O) Node6 Indole-fused ε-Lactones I2C->Node6 [4+3] Annulation (NHC Catalysis)

Caption: Key chemical transformations of the indole-2-formyl group.
  • Condensation Reactions: The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds. For instance, reaction with nitromethane yields 2-(2-nitrovinyl)indoles, which are valuable intermediates that can be reduced with agents like LAH to produce 2-(2-aminoethyl)indoles, the core structure of tryptamines.[17][18]

  • Reductive Amination: This reaction provides direct access to a wide variety of N-substituted 2-(aminomethyl)indoles, which are common motifs in pharmacologically active compounds.

  • Cyclization Reactions: The aldehyde can act as an electrophile in cyclocondensation reactions. For example, treatment with hydrazine hydrate can lead to the formation of fused pyridazino[4,5-b]indol-4(5H)-ones.[19]

  • Annulation Reactions: Modern catalytic methods have further expanded the utility of indole-2-carbaldehydes. N-heterocyclic carbene (NHC) cooperative catalysis enables a formal [4+3] annulation reaction with p-quinone methides, providing enantioselective access to complex tetracyclic indole-fused ε-lactones.[7]

Part 3: Therapeutic Applications

The indole-2-carbaldehyde scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in drug discovery programs targeting cancer, viral infections, and microbial diseases.[1][4][5]

Therapeutic_Targets Core Indole-2-Carbaldehyde Derivatives Cancer Anticancer Core->Cancer Virus Antiviral Core->Virus Bacteria Antimicrobial Core->Bacteria Tubulin Tubulin Polymerization Cancer->Tubulin Kinases Kinases (EGFR/CDK2) Cancer->Kinases Integrase HIV-1 Integrase Virus->Integrase RNA_Virus RNA Viruses (Influenza, WEEV) Virus->RNA_Virus Biofilm Bacterial Biofilm Formation Bacteria->Biofilm XDR Drug-Resistant Bacteria (XDRAB) Bacteria->XDR

Caption: Major therapeutic targets of indole-2-carbaldehyde derivatives.
Anticancer Activity

Derivatives of indole-2-carbaldehyde have shown significant potential as anticancer agents through multiple mechanisms of action.

  • Kinase Inhibition: Certain indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes often dysregulated in cancer.[20] Compounds have demonstrated potent antiproliferative activity against breast cancer (MCF-7) cell lines, inducing apoptosis through the activation of caspases and release of cytochrome C.[20]

  • Tubulin Polymerization Inhibition: The indole ring is a key component of many compounds that interfere with microtubule dynamics, a validated anticancer strategy.[2] Analogs of 2-phenylindole-3-carbaldehyde have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[21]

Compound ClassTarget(s)Cancer Cell LineReported Activity (IC₅₀/GI₅₀)Reference
Indole-2-carboxamidesEGFR / CDK2MCF-7 (Breast)0.95 µM - 1.50 µM[20]
2-Phenylindole-3-carbaldehydesTubulinVarious35 nM (Cell Growth)[21]
Antiviral Activity

The indole scaffold is a key feature in many antiviral drugs, and derivatives of indole-2-carboxylic acid (readily accessible from the aldehyde) are no exception.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[22][23] These molecules are thought to chelate the essential Mg²⁺ ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.[22] Optimized compounds have shown inhibitory concentrations (IC₅₀) in the low micromolar range.[22][23]

  • Broad-Spectrum Antiviral Agents: Novel indole-2-carboxylate and indole-2-carboxamide derivatives have demonstrated potent, broad-spectrum activity against various RNA viruses.[24][25] Specific compounds have shown significant inhibitory activity against Influenza A and Coxsackie B3 virus.[24] Furthermore, certain indole-2-carboxamides are effective against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV) both in vitro and in vivo.[25]

Compound ClassViral TargetVirusReported Activity (IC₅₀/SI)Reference
Indole-2-carboxylic AcidsHIV-1 IntegraseHIV-13.11 µM[22]
Indole-2-carboxylatesNot SpecifiedInfluenza A7.53 µM[24]
Indole-2-carboxylatesNot SpecifiedCoxsackie B3SI = 17.1[24]
Indole-2-carboxamidesNot SpecifiedWEEV6.5 µM[25]
Antimicrobial Activity

With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Indole derivatives have recently been shown to be effective against highly resistant bacterial pathogens.

  • Activity Against Drug-Resistant Bacteria: Several indole derivatives have displayed significant antimicrobial and antibiofilm activity against clinical isolates of extensively drug-resistant Acinetobacter baumannii (XDRAB), a pathogen of critical concern.[26][27]

  • Antibiofilm Effects: Importantly, sub-inhibitory concentrations of certain indoles can both prevent the formation of bacterial biofilms and eradicate mature, pre-formed biofilms.[27] Mechanistic studies suggest this may occur through the downregulation of genes involved in quorum sensing, a key bacterial communication system that regulates biofilm production.[27]

Conclusion and Future Perspectives

Substituted indole-2-carbaldehydes represent a class of molecules with immense value to the scientific community. Their synthesis is achievable through several robust and well-established chemical routes, and the 2-formyl group provides a gateway for extensive structural diversification. The demonstrated breadth of potent biological activities—spanning anticancer, antiviral, and antimicrobial applications—underscores the therapeutic potential of this scaffold.

Future research will likely focus on several key areas. The development of novel, more efficient, and greener synthetic methodologies will continue to be a priority. The exploration of indole-2-carbaldehyde derivatives against new and emerging biological targets will undoubtedly uncover new therapeutic opportunities. For drug development professionals, the challenge and opportunity lie in optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to translate their potent in vitro activity into clinically successful therapeutics. The versatility and proven track record of this scaffold ensure that substituted indole-2-carbaldehydes will remain an area of intense and fruitful investigation for years to come.

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  • Indole-2-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (URL: )
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An In-Depth Technical Guide to 3-iodo-1H-indole-2-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the fine-tuning of biological activity, and the introduction of a halogen atom, particularly iodine, at the C3-position of an indole-2-carbaldehyde creates a versatile synthetic intermediate. 3-iodo-1H-indole-2-carbaldehyde is a molecule of significant interest due to the unique reactivity conferred by the C-I bond, making it a valuable building block for the construction of more complex heterocyclic systems. The electron-withdrawing nature of the aldehyde at the C2-position, coupled with the potential for cross-coupling reactions at the C3-iodine, opens up a wide array of possibilities for derivatization in drug discovery programs.

Historical Context and Discovery

While the broader field of indole chemistry has a rich history spanning over a century, the specific compound this compound appears to be a relatively recent addition to the synthetic chemist's toolkit. Extensive literature searches suggest that one of the earliest and most notable reports of its synthesis is in a 2014 publication by Zhang, Liu, and coworkers in ACS Combinatorial Science.[1][2][3] This work focused on the rapid generation of libraries of privileged substructures for drug discovery, highlighting the role of this compound as a key intermediate in the synthesis of complex molecular scaffolds. The lack of earlier, seminal papers on its discovery suggests that it was likely developed as a strategic building block in the context of modern combinatorial chemistry and diversity-oriented synthesis rather than being a product of early indole chemistry explorations.

Synthetic Methodologies: A Practical Approach

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of the readily available precursor, 1H-indole-2-carbaldehyde. The method reported by Zhang et al. provides a reliable and efficient route to this compound.[1][4]

Foundational Synthesis of the Precursor: 1H-Indole-2-carbaldehyde

The synthesis of the starting material, 1H-indole-2-carbaldehyde, can be accomplished via several established methods. One common approach involves the Vilsmeier-Haack formylation of indole. However, this reaction typically yields the 3-formylated product as the major isomer. A more regioselective synthesis of the 2-carbaldehyde involves the lithiation of N-protected indole at the C2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Key Synthesis: Iodination of 1H-Indole-2-carbaldehyde

The direct iodination of 1H-indole-2-carbaldehyde at the C3-position is the most direct route to this compound. This transformation is achieved using an electrophilic iodine source. The procedure outlined by Zhang et al. (2014) serves as the basis for the following detailed protocol.[1][4]

Reaction Scheme:

G cluster_reagents Indole2Carb 1H-indole-2-carbaldehyde IodoIndole2Carb This compound Indole2Carb->IodoIndole2Carb Reagents Iodine (I2) Potassium Hydroxide (KOH) DMF

A schematic of the direct iodination of 1H-indole-2-carbaldehyde.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indole-2-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq.).

  • Addition of Iodine: Stir the mixture at room temperature and add a solution of iodine (I₂) (1.1 eq.) in DMF dropwise over a period of 15-20 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Base (KOH): The use of a base like potassium hydroxide is crucial for the deprotonation of the indole nitrogen, which increases the electron density of the pyrrole ring and facilitates electrophilic substitution at the C3-position.

  • Solvent (DMF): N,N-dimethylformamide is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction.

  • Iodine as Electrophile: Molecular iodine (I₂) serves as the electrophilic source of iodine for the substitution reaction.

  • Sodium Thiosulfate Wash: This step is essential to quench and remove any excess iodine from the reaction mixture, simplifying the purification process.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[5] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 176327-44-9[1][5][6][7][8][9]
Molecular Formula C₉H₆INO[1][5][6]
Molecular Weight 271.05 g/mol [1][6]
Appearance White to off-white powder[5]
Purity Typically >95%[5][8]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring system and a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The absence of a proton signal at the C3-position is a key indicator of successful iodination.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde will appear significantly downfield (typically δ 180-190 ppm). The carbon atom bearing the iodine (C3) will show a characteristic upfield shift compared to the unsubstituted indole due to the heavy atom effect of iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1650-1680 cm⁻¹). A broad peak corresponding to the N-H stretch of the indole ring will also be present (around 3200-3400 cm⁻¹).[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 271). The isotopic pattern of iodine will be a key feature in the mass spectrum.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Workflow for Application in Library Synthesis:

G Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Step1 Functionalization at C3 Step2 Condensation/Cyclization at Aldehyde Step1->Step2 Further Derivatization Product Diverse Heterocyclic Scaffolds Step2->Product Library Generation

A workflow illustrating the synthetic utility of this compound.

  • Cross-Coupling Reactions: The carbon-iodine bond at the C3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[12][13] This allows for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position. This capability is fundamental to creating molecular diversity in compound libraries.

  • Derivatization of the Aldehyde Group: The aldehyde functionality at the C2-position can undergo a plethora of classical carbonyl reactions. These include reductive amination, Wittig reactions, and condensation with various nucleophiles to form imines, oximes, and hydrazones. These derivatives can then be further elaborated or cyclized to generate novel heterocyclic ring systems.

  • Scaffold for Privileged Structures: The work by Zhang, Liu, and coworkers demonstrates the use of this compound in a diversity-oriented synthesis approach to generate libraries of compounds based on privileged structures.[1][2][3] These are molecular frameworks that are known to bind to multiple biological targets, increasing the probability of finding a hit in a screening campaign.

Conclusion

This compound, while a relatively modern synthetic building block, has established itself as a valuable tool for medicinal chemists and drug discovery scientists. Its straightforward synthesis via direct iodination of 1H-indole-2-carbaldehyde, combined with the orthogonal reactivity of the C3-iodo and C2-aldehyde functionalities, provides a powerful platform for the generation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the future of drug development.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved January 15, 2026, from [Link]

  • Zhang, L., Zheng, M., Zhao, F., Zhai, Y., & Liu, H. (2014). Rapid Generation of Privileged Substructure-Based Compound Libraries with Structural Diversity and Drug-Likeness. ACS Combinatorial Science, 16(4), 184–191. [Link]

  • Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. (2014). Molecules, 19(11), 17221-17257. [Link]

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (2021). Molecular Diversity. [Link]

  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 69(12), 4271–4278. [Link]

  • 3-Iodo-1-methyl-1H-indole-2-carbaldehyde. PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. (2004). Organic Letters, 6(6), 1037-1040. [Link]

  • This compound CAS NO.176327-44-9. ENAO Chemical Co, Limited. Retrieved January 15, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound. PubChem. Retrieved January 15, 2026, from [Link]

  • This compound | CAS#:176327-44-9. Chemsrc. Retrieved January 15, 2026, from [Link]

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  • Page 6-1522501 to 1540000 - Cas List Page. Howei Pharm. Retrieved January 15, 2026, from [Link]

  • Thiazine-2-thiones as Masked 1-Azadienes in Cascade Dimerization Reactions). (2017). Molecules, 22(4), 541. [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journal of Organic Chemistry, 17, 1569–1577. [Link]

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Methodological & Application

Synthetic Routes to 3-iodo-1H-indole-2-carbaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-iodo-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic indole nitrogen, an electrophilic aldehyde, and a versatile carbon-iodine bond amenable to cross-coupling reactions, makes it a highly sought-after intermediate. This application note provides a comprehensive guide for researchers, detailing two primary, field-proven synthetic routes to this valuable compound. The protocols are presented with in-depth explanations of the underlying chemical principles, practical insights for optimization, and comparative data to aid in methodological selection.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Functionalization of the indole core is key to modulating biological activity. This compound offers a strategic platform for diversification. The iodine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents via modern cross-coupling methodologies, while the C2-carbaldehyde provides a reactive site for condensations and other transformations. This guide details the synthesis of this key intermediate, focusing on reproducibility and scientific rationale.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections are considered for the synthesis of this compound:

  • Route A: Direct Electrophilic Iodination. This approach involves the direct installation of an iodine atom onto the pre-formed indole-2-carbaldehyde scaffold. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive site.[4]

  • Route B: Vilsmeier-Haack Formylation. This strategy introduces the C2-carbaldehyde group onto a 3-iodoindole precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic systems.[5][6]

The choice between these routes may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Route A: Direct Electrophilic Iodination of Indole-2-carbaldehyde

This method is arguably the more direct approach, starting from the commercially available or readily synthesized indole-2-carbaldehyde. The core of this strategy lies in the selection of an appropriate electrophilic iodine source and reaction conditions that ensure high regioselectivity for the C3 position.

Mechanistic Principle

The iodination of indoles proceeds via an electrophilic aromatic substitution mechanism. The indole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The C3 position is the most electron-rich and sterically accessible, leading to preferential substitution at this site. Common iodinating agents generate the I⁺ electrophile in situ.

digraph "Electrophilic_Iodination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Indole [label="Indole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodonium [label="Electrophilic Iodine\n(e.g., NIS, ICl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Sigma Complex\n(Cationic Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., Pyridine, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct [label="Protonated Base", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Indole -> Intermediate [label="Nucleophilic Attack\nat C3"]; Iodonium -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Base -> Intermediate; Intermediate -> Byproduct; }

Figure 1: General mechanism for the electrophilic iodination of indole-2-carbaldehyde.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, often favored for its ease of handling and high yields.[7][8][9][10]

Materials:

  • Indole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) under a nitrogen atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expert Insights:

  • The reaction is generally clean, but over-iodination or side reactions can occur if left for extended periods or at elevated temperatures.

  • The use of anhydrous solvent is recommended to prevent hydrolysis of NIS and potential side reactions.

  • Succinimide, the byproduct of the reaction, is water-soluble and is mostly removed during the aqueous workup.

Route B: Vilsmeier-Haack Formylation of 3-Iodoindole

This route begins with 3-iodoindole and introduces the aldehyde functionality at the C2 position. This can be advantageous if 3-iodoindole is a more readily available or economical starting material. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[1][5][11][12]

Mechanistic Principle

The reaction first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted amide, typically dimethylformamide (DMF).[6] This electrophilic species then attacks the C2 position of 3-iodoindole. The C2 position is targeted due to the directing effect of the indole nitrogen and the steric hindrance at C4 and C7. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

digraph "Vilsmeier_Haack_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="DMF + POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="3-Iodoindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Electrophilic Attack at C2", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Iminium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Aqueous Workup\n(Hydrolysis)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent [label="Formation"]; Indole -> Attack; Reagent -> Attack; Attack -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Product; }

Figure 2: Workflow diagram for the Vilsmeier-Haack formylation route.

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 3-Iodoindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 3-iodoindole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold water.

  • Basify the aqueous solution by the slow addition of 2 M NaOH solution until pH > 10, while maintaining the temperature below 20 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the title compound.

Expert Insights:

  • The Vilsmeier reagent is moisture-sensitive; therefore, anhydrous conditions are critical for its successful formation and reaction.

  • The quenching and hydrolysis steps are exothermic and should be performed with care and efficient cooling.

  • The order of addition is important. The indole solution should be added to the Vilsmeier reagent to maintain an excess of the formylating agent.

Comparative Summary

ParameterRoute A: Direct Iodination (NIS)Route B: Vilsmeier-Haack Formylation
Starting Material Indole-2-carbaldehyde3-Iodoindole
Key Reagents N-IodosuccinimidePOCl₃, DMF
Reaction Conditions Mild (Room Temperature)Requires heating (Reflux)
Workup Simple aqueous washesCautious quench and basification
Key Advantages Atom-economical, milder conditionsUtilizes a common formylation reaction, potentially cheaper starting material
Potential Issues Potential for over-iodinationMoisture-sensitive reagent, exothermic workup

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.[13]

  • Appearance: Typically an off-white to yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.1 (s, 1H, -CHO), ~9.5 (br s, 1H, -NH), ~7.8-7.2 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~182 (-CHO), ~140, ~135, ~129, ~125, ~124, ~121, ~112 (Ar-C), ~75 (C-I).

  • Mass Spectrometry (ESI): m/z calculated for C₉H₆INO [M+H]⁺: 271.96; found: 271.96.

Conclusion

Both the direct iodination of indole-2-carbaldehyde and the Vilsmeier-Haack formylation of 3-iodoindole represent robust and reliable methods for the synthesis of this compound. The direct iodination route with NIS offers milder conditions and a simpler workup, making it an excellent choice for small-scale and discovery chemistry applications. The Vilsmeier-Haack approach, while requiring more stringent conditions, is a powerful and classical transformation that may be more suitable for larger-scale synthesis, depending on the cost and availability of the starting materials. The choice of synthetic route should be guided by a careful consideration of these factors, ensuring the efficient and successful preparation of this versatile chemical intermediate.

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An Application Guide to the Vilsmeier-Haack Reaction: The Regioselective Formylation of Indoles and Synthetic Routes to Indole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack (V-H) reaction for the formylation of indoles. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide validated, step-by-step protocols for the synthesis of the electronically favored indole-3-carbaldehyde, and present an established, alternative synthetic pathway for obtaining the challenging indole-2-carbaldehyde isomer.

The Vilsmeier-Haack Reaction: A Cornerstone of Formylation Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[2][3] This reagent is a relatively mild electrophile, making the reaction highly selective for activated substrates like indoles, phenols, and anilines.[3]

Indole carbaldehydes are pivotal intermediates in medicinal chemistry and natural product synthesis, serving as precursors to a vast array of bioactive molecules, including tryptophan derivatives and alkaloids.[4] However, the synthetic utility of the Vilsmeier-Haack reaction is dictated by its inherent regioselectivity, a factor that must be understood to achieve the desired molecular architecture.

The Causality of Regioselectivity: Why C3 Formylation Dominates

A foundational principle in indole chemistry is the superior nucleophilicity of the C3 position compared to the C2 position. The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution, and its outcome is governed by the stability of the cationic intermediate (the sigma complex) formed upon attack by the Vilsmeier reagent.

  • Attack at C3: When the electrophile adds to the C3 position, the positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom of the pyrrole ring. The resulting resonance structure maintains the aromaticity of the fused benzene ring. This delocalization provides significant stabilization.[5]

  • Attack at C2: Attack at the C2 position results in an intermediate where the positive charge is localized on the nitrogen atom, but this requires breaking the aromaticity of the benzene ring in one of the key resonance forms. This pathway is energetically less favorable.

Consequently, the reaction proceeds kinetically and thermodynamically towards the more stable C3-substituted intermediate, leading overwhelmingly to the formation of indole-3-carbaldehyde.[1][5] Direct synthesis of indole-2-carbaldehyde via a Vilsmeier-Haack reaction on an unprotected indole is therefore not a viable strategy.

Mechanism of C3 Formylation

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism for Indole-3-Carbaldehyde cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole Indole Sigma_Complex Sigma Complex (C3-Attack Intermediate) Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Aldehyde Indole-3-Carbaldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup) Indole2_Workflow Synthetic Workflow for Indole-2-Carbaldehyde Start Ethyl Indole-2-carboxylate Step1 Reduction Start->Step1 LiAlH₄, THF Intermediate Indole-2-methanol Step1->Intermediate Step2 Oxidation Intermediate->Step2 MnO₂, CH₂Cl₂ Final Indole-2-carbaldehyde Step2->Final

Sources

Application Notes & Protocols: Leveraging 3-iodo-1H-indole-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of a Versatile Indole Building Block

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to selectively functionalize the indole scaffold is therefore of paramount importance in drug discovery and development. Among the various functionalized indoles, 3-iodo-1H-indole-2-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate.

This molecule possesses two key features that make it a powerful tool for synthetic chemists:

  • An iodide at the C3 position , which serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[3]

  • A carbaldehyde group at the C2 position , which can act as a directing group to influence the regioselectivity of certain C-H functionalization reactions and provides a handle for further synthetic transformations.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in several key cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights to troubleshoot common challenges.

Core Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the indole C3 position. The most prominent and impactful of these are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for the formation of biaryl structures.[5] In the context of our substrate, it allows for the direct arylation or vinylation of the indole C3 position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the iodide.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 3-aryl- or 3-vinyl-1H-indole-2-carbaldehyde and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Indole-Pd(II)-I)L₂ Pd0->OA_complex Oxidative Addition IndoleI This compound IndoleI->OA_complex TM_complex Transmetalation Complex (Indole-Pd(II)-Ar)L₂ OA_complex->TM_complex Transmetalation BoronicAcid ArB(OH)₂ + Base BoronicAcid->TM_complex Product 3-Aryl-1H-indole-2-carbaldehyde TM_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point; optimization of the base, solvent, and ligand may be necessary for challenging substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is often effective, but modern catalyst systems with bulky, electron-rich ligands like SPhos can improve yields and tolerate a wider range of functional groups.
Boron Reagent Arylboronic acids, Arylboronate estersBoronic acids are common, but boronate esters can offer greater stability and are useful for slow-reacting partners.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial; K₃PO₄ is a strong base suitable for many couplings, while Cs₂CO₃ is often used for more challenging substrates.[8]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFThe solvent system must be able to dissolve both the organic and inorganic reagents. Degassing is critical to prevent catalyst oxidation.
Temperature 80–110 °CReaction temperature will depend on the reactivity of the coupling partners.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl- and vinyl-alkynes.[9] Utilizing this compound in this reaction provides a direct route to 3-alkynyl-1H-indole-2-carbaldehydes, which are valuable precursors for more complex heterocyclic systems.[1]

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10]

  • Palladium Cycle (similar to Suzuki):

    • Oxidative Addition: Pd(0) adds to the indole-iodide bond.

    • Reductive Elimination: The coupled product is eliminated, regenerating Pd(0).

  • Copper Cycle:

    • π-Complex Formation: The terminal alkyne coordinates to the Cu(I) salt.

    • Deprotonation: A base (typically an amine) deprotonates the alkyne, forming a copper acetylide.

    • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.

Sonogashira_Workflow start Start: Assemble Reagents reagents This compound Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Amine Base/Solvent (e.g., Et₃N) start->reagents setup Combine in Schlenk Flask Degas (Purge with N₂/Ar) reagents->setup reaction Heat to Reaction Temp (e.g., RT to 60 °C) Monitor by TLC/LC-MS setup->reaction workup Reaction Quench & Extraction (Dilute, Wash with H₂O/Brine) reaction->workup purify Purification (Flash Column Chromatography) workup->purify product Product: 3-Alkynyl-1H-indole-2-carbaldehyde purify->product

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-10 mol%).

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Field-Proven Insights:

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols can be employed. These often require a different palladium source and a stronger base.

  • Homocoupling: The primary side-reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by slowly adding the alkyne to the reaction mixture.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene.[11][12] With this compound, this reaction allows for the introduction of a variety of vinyl groups at the C3 position.

Mechanistic Rationale: The Heck reaction mechanism involves a series of organometallic steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the indole.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the indole-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Experimental Protocol: General Procedure for the Heck Reaction

  • Reagent Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[13][14] This reaction is particularly valuable for synthesizing pharmaceutically relevant scaffolds.

Mechanistic Rationale: The catalytic cycle is similar in principle to other cross-coupling reactions but involves the formation of a palladium-amido complex.[13][15]

  • Oxidative Addition: Pd(0) adds to the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 3-aminoindole product and regenerating the Pd(0) catalyst.[14]

Buchwald_Hartwig_Logic substrate Substrate: this compound catalyst_system Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Bulky Ligand (e.g., XPhos, RuPhos) - Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) substrate->catalyst_system amine Amine (Primary or Secondary) amine->catalyst_system conditions Reaction Conditions: - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent (e.g., Toluene, Dioxane) - Elevated Temperature (80-110 °C) catalyst_system->conditions outcome Desired Outcome: 3-Amino-1H-indole-2-carbaldehyde conditions->outcome

Figure 3: Key components and conditions for a successful Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Critical Note: This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is essential.

  • Glovebox Setup: Inside a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane), seal the vessel tightly, and remove it from the glovebox.

  • Reaction Execution: Heat the mixture in an oil bath at the required temperature (typically 80-110 °C) for the specified time.

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

ParameterRecommended Starting ConditionsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(0) or Pd(II) sources that are readily converted to the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are crucial. They promote the reductive elimination step and prevent catalyst decomposition.[14]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[15]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base and deactivation of the catalyst.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and the strong base are highly sensitive to oxygen and moisture.

Table 2: Critical Parameters for Buchwald-Hartwig Amination.

Troubleshooting and Final Considerations

  • Low Yields: If yields are low across these reactions, consider screening different ligands, bases, and solvents. Catalyst deactivation is a common issue; ensure all reagents and solvents are properly degassed and anhydrous, especially for the Buchwald-Hartwig amination.

  • Side Reactions: In Suzuki couplings, protodeboronation of the boronic acid can occur. Using a stronger base or a boronate ester can mitigate this. In Sonogashira reactions, alkyne homocoupling is a common side reaction.

  • Substrate Compatibility: The aldehyde group on the indole ring is generally well-tolerated under these conditions. However, for particularly sensitive coupling partners, protection of the N-H of the indole ring (e.g., as a tosyl or BOC group) may be beneficial, though often not necessary.

The strategic use of this compound in these palladium-catalyzed cross-coupling reactions provides a powerful and modular approach to a diverse array of substituted indoles. By understanding the mechanistic principles and adhering to robust experimental protocols, researchers can efficiently generate novel molecular architectures for applications in drug discovery and materials science.

References

  • C-H Functionalization of indoles and oxindoles through CDC reactions.Accessed via Google Search.
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.Indian Academy of Sciences.
  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.PMC - NIH.
  • Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions.Synfacts.
  • Palladium-catalyzed cross-coupling reaction of indolylborates and its application for the syntheses of indole alkaloids.Okayama University.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.Chemistry Europe.
  • Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Buchwald-Hartwig Amination Explained | Master C–N Bond Form
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones.
  • Buchwald-Hartwig Amin
  • Synthesis of substituted indole-3-carboxaldehyde derivatives.
  • Heck Reaction.Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen.
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.NIH.
  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
  • Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.Benchchem.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.MDPI.
  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[16][17]-Aryl Shift. Organic Chemistry Portal.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.Beilstein Journals.
  • The antiplatelet indole-3-carboxaldehyde phenylhydrazone.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Recent advances in the application of indoles in multicomponent reactions.RSC Publishing.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Palladium-Catalyzed C3-Carbaldehyde Directed Regioselective C2-Thioaryl

Sources

Application Notes & Protocols: 3-iodo-1H-indole-2-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of 3-iodo-1H-indole-2-carbaldehyde, a bifunctional building block of significant strategic value in drug discovery. Its unique architecture, featuring a reactive aldehyde at the C-2 position and a synthetically versatile iodine atom at the C-3 position, offers a dual handle for molecular elaboration. This document details the compound's properties, safety protocols, and its application in pivotal carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. We provide field-tested, step-by-step protocols, explain the rationale behind experimental choices, and present data to guide researchers in leveraging this potent intermediate for the synthesis of complex molecular libraries and novel therapeutic agents.

Introduction: The Strategic Advantage of a Bifunctional Indole Scaffold

In the landscape of drug discovery, efficiency and molecular diversity are paramount. Building blocks that offer multiple points for diversification are invaluable assets. This compound emerges as such a scaffold.

  • The C-3 Iodo Group: The carbon-iodine bond at the 3-position is an exceptional handle for modern cross-coupling chemistry. Its reactivity is well-calibrated for palladium-catalyzed reactions, allowing for the precise installation of aryl, vinyl, and alkynyl groups.[3] This enables the exploration of chemical space around a key pharmacophoric region of the indole core.

  • The C-2 Carbaldehyde Group: The aldehyde functionality at the 2-position serves as a versatile anchor for a host of classical transformations. It can be readily converted into amines via reductive amination, alkenes via Wittig-type reactions, or used in condensations to construct larger heterocyclic systems.[4][5]

This dual functionality allows for a divergent synthetic approach, where a common intermediate can be rapidly transformed into a vast library of analogues, accelerating the structure-activity relationship (SAR) studies crucial for drug development.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 176327-44-9PubChem[6]
Molecular Formula C₉H₆INOPubChem[6]
Molecular Weight 271.05 g/mol PubChem[6]
Appearance Solid (form may vary)N/A
Melting Point Not explicitly available; related compounds have m.p. >140°CN/A
Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[7][8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[7] Minimize dust generation during transfer.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]

    • Inhalation: Move the person to fresh air.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][10]

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. A common route involves the direct iodination of the parent indole-2-carbaldehyde.

Representative Synthesis Protocol: Iodination of 1H-Indole-2-carbaldehyde

This protocol is based on established methods for electrophilic iodination of electron-rich indoles.

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification I2C 1H-Indole-2-carbaldehyde ReactionVessel Combine & Stir (Room Temp, 2-4h) Protect from light I2C->ReactionVessel NIS N-Iodosuccinimide (NIS) NIS->ReactionVessel Solvent Acetonitrile (MeCN) Solvent->ReactionVessel Quench Quench with aq. Na₂S₂O₃ ReactionVessel->Quench TLC Monitoring Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask protected from light, add 1H-indole-2-carbaldehyde (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Causality Note: NIS is a mild and effective electrophilic iodinating agent. The indole C-3 position is highly nucleophilic and readily attacked by the "I+" equivalent from NIS. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern medicinal chemistry for constructing complex scaffolds.

Suzuki-Miyaura Coupling: Forging Aryl-Indole Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of the boronic acid coupling partners.[3][12] It is ideal for synthesizing biaryl structures, which are prevalent in marketed drugs.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I IndoleIodide RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²-B(OH)₃]⁻ Transmetal Transmetalation Base Base (e.g., K₂CO₃) Boronic R²-B(OH)₂ PdII_R2->Pd0 Product Product Product R¹-R² IndoleIodide R¹-I (Indole-I)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of this compound

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[13]

    • Causality Note: An inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen. The base activates the boronic acid for the transmetalation step.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol/H₂O.[12]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating linear, rigid structures often sought in molecular probes and kinase inhibitors. The reaction typically uses a dual catalyst system of palladium and copper(I).[1][16]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Cu-C≡CR² PdII_alkyne->Pd0 R¹-C≡CR² Alkyne H-C≡CR² Cu_alkynilide Cu-C≡CR² Alkyne->Cu_alkynilide CuI CuI CuI->Cu_alkynilide Base Base (e.g., Et₃N) Base->Cu_alkynilide Cu_alkynilide->PdII

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Reagent Addition: Add Copper(I) iodide (CuI) (5-10 mol%).

    • Causality Note: CuI is a co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is generally faster than direct reaction of the alkyne with the palladium center.

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine also serves as a solvent and neutralizes the HI formed during the reaction.[15]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[3][17] This is particularly useful for synthesizing stilbene-like structures or for introducing vinyl groups that can be further functionalized.

Catalytic Cycle: Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII R¹-I OxAdd Oxidative Addition PdII_alkene [Alkene Complex] PdII->PdII_alkene + Alkene Coordination Alkene Coordination Alkene H₂C=CHR² PdII_alkyl [Alkyl Pd(II) Complex] PdII_alkene->PdII_alkyl syn-insertion Insertion Migratory Insertion PdH H-Pd(II)L₂-I PdII_alkyl->PdH syn-elimination Product Elimination β-Hydride Elimination PdH->Pd0 + Base Base Base Product R¹-CH=CHR²

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Detailed Protocol: Heck Reaction of this compound

  • Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (e.g., an acrylate or styrene derivative, 1.5 eq.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) if required.

  • Base and Solvent: Add an inorganic or organic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq.), and a polar aprotic solvent like DMF or acetonitrile.[18]

    • Causality Note: The base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Downstream Derivatization of the C-2 Aldehyde

After successful cross-coupling at the C-3 position, the C-2 aldehyde remains a valuable functional handle for further diversification.

Workflow Diagram: Post-Coupling Derivatization

G cluster_reactions cluster_products CoupledProduct 3-Substituted- 1H-indole-2-carbaldehyde ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) CoupledProduct->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) CoupledProduct->Wittig Condensation Condensation (e.g., with Hydrazine) CoupledProduct->Condensation Amine Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene Heterocycle Fused Heterocycle Condensation->Heterocycle

Caption: Potential downstream modifications of the aldehyde group.

  • Reductive Amination: Treatment with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] yields the corresponding amine, a common functional group in bioactive molecules.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the stereoselective synthesis of alkenes.

  • Condensation Reactions: Condensation with dinucleophiles, such as hydrazine or hydroxylamine, can be used to construct fused heterocyclic ring systems, dramatically increasing molecular complexity.[4]

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. Its bifunctional nature provides a robust platform for divergent synthesis, enabling the rapid generation of diverse and complex molecular architectures. The reliable and well-understood reactivity of both the iodo and aldehyde groups allows researchers to strategically and efficiently navigate chemical space in the quest for novel therapeutic agents. The protocols and principles outlined in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this valuable intermediate.

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The Versatile Scaffold: A Guide to the Synthesis of Bioactive Molecules from 3-Iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-1H-indole-2-carbaldehyde

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique structure allows it to mimic peptides and interact with a multitude of biological targets, offering immense potential for the development of novel therapeutics.[1][2] Within the diverse family of indole-based starting materials, this compound stands out as a particularly valuable and versatile building block.

The strategic placement of three key functional groups—the reactive aldehyde at the 2-position, the readily displaceable iodine at the 3-position, and the nucleophilic indole nitrogen—provides a trifecta of opportunities for chemical diversification. The aldehyde group serves as a handle for condensation reactions and the formation of various heterocyclic systems, while the iodo group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This unique combination allows for the rapid and efficient construction of complex molecular architectures with the potential for significant biological activity. This guide provides detailed application notes and protocols for the synthesis of diverse bioactive molecules utilizing this compound as the starting scaffold, with a focus on powerful palladium-catalyzed C-C and C-N bond-forming reactions.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of the this compound core. The electron-rich nature of the indole ring can influence the reactivity of the C-I bond, making the careful selection of catalytic systems and reaction conditions crucial for successful transformations. Here, we detail representative protocols for four key cross-coupling reactions: Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl-1H-indole-2-carbaldehydes.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The introduction of an alkynyl group can significantly impact the biological activity of the indole scaffold.

Conceptual Workflow for Sonogashira Coupling

start Start: This compound + Terminal Alkyne reagents Reagents: Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) start->reagents Add reaction Reaction: Inert Atmosphere Anhydrous Solvent (e.g., DMF/Et₃N) Room Temp to Elevated Temp reagents->reaction Initiate workup Work-up: Aqueous Quench Extraction with Organic Solvent reaction->workup Proceed to purification Purification: Column Chromatography workup->purification Followed by product Product: 3-Alkynyl-1H-indole-2-carbaldehyde purification->product Yielding

Caption: Sonogashira Coupling Workflow.

Detailed Protocol: Representative Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) in an appropriate anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and triethylamine, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1H-indole-2-carbaldehyde.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[4] This reaction is invaluable for the synthesis of 3-aryl- or 3-vinyl-1H-indole-2-carbaldehydes, which are precursors to a wide range of bioactive molecules.

Conceptual Workflow for Suzuki-Miyaura Coupling

start Start: This compound + Boronic Acid/Ester reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) start->reagents Add reaction Reaction: Inert Atmosphere Solvent (e.g., Dioxane/H₂O, Toluene) Elevated Temperature reagents->reaction Initiate workup Work-up: Aqueous Quench Extraction with Organic Solvent reaction->workup Proceed to purification Purification: Column Chromatography workup->purification Followed by product Product: 3-Aryl/Vinyl-1H-indole-2-carbaldehyde purification->product Yielding

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Representative Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or vinylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Aqueous solution of a base (e.g., 2M K₂CO₃)

    • Solvent (e.g., 1,4-dioxane or toluene)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the boronic acid, and the palladium catalyst in the organic solvent.

    • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

    • Add the aqueous base solution and heat the reaction mixture to reflux (monitor by TLC or LC-MS).

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is particularly useful for the synthesis of 3-vinyl-1H-indole-2-carbaldehydes, which can be further functionalized to generate a variety of bioactive compounds.

Conceptual Workflow for Heck Reaction

start Start: This compound + Alkene reagents Reagents: Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N, K₂CO₃) start->reagents Add reaction Reaction: Inert Atmosphere Solvent (e.g., DMF, Acetonitrile) Elevated Temperature reagents->reaction Initiate workup Work-up: Filtration of Pd black Aqueous Quench Extraction reaction->workup Proceed to purification Purification: Column Chromatography workup->purification Followed by product Product: 3-Vinyl-1H-indole-2-carbaldehyde purification->product Yielding

Caption: Heck Reaction Workflow.

Detailed Protocol: Representative Heck Reaction

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5-2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.04 equiv)

    • Base (e.g., triethylamine or potassium carbonate) (2.0 equiv)

    • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and the base.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the alkene.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

    • Upon completion, cool the mixture and filter through a pad of celite to remove the palladium black.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6][7] This reaction allows for the synthesis of 3-amino-1H-indole-2-carbaldehydes, which are important precursors for various biologically active nitrogen-containing heterocycles.

Conceptual Workflow for Buchwald-Hartwig Amination

start Start: This compound + Amine reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) start->reagents Add reaction Reaction: Inert Atmosphere Anhydrous Solvent (e.g., Toluene, Dioxane) Elevated Temperature reagents->reaction Initiate workup Work-up: Aqueous Quench Extraction reaction->workup Proceed to purification Purification: Column Chromatography workup->purification Followed by product Product: 3-Amino-1H-indole-2-carbaldehyde purification->product Yielding

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Representative Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.01-0.05 equiv)

    • Phosphine ligand (e.g., XPhos, BINAP) (0.02-0.10 equiv)

    • Strong base (e.g., sodium tert-butoxide) (1.4 equiv)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

    • Add the solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Bioactive Molecules Derived from 3-Substituted Indole-2-Carbaldehydes

The synthetic methodologies described above open the door to a vast chemical space of 3-substituted indole-2-carbaldehyde derivatives with a wide range of potential biological activities. The following sections highlight some of the key therapeutic areas where these scaffolds have shown promise.

Antiviral Activity

Indole derivatives are well-represented among antiviral agents.[8] For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[9] One study reported a derivative with an IC₅₀ value of 3.11 μM against this target.[9] The aldehyde at the 2-position of our core scaffold can be readily oxidized to a carboxylic acid, thus providing a direct route to this class of compounds. Furthermore, various indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activities against viruses such as Coxsackie B3 and Influenza A.[10]

Table 1: Representative Antiviral Activity of Indole-2-Carboxylate Derivatives

Compound IDR Group at C3VirusIC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)Reference
8f VariesCox B37.18>12517.1[10]
14f VariesInfluenza A7.53>91.612.1[10]
17a VariesHIV-1 Integrase3.11>50>16[9]

Note: The data in this table is for illustrative purposes to show the potential of the indole-2-carboxylate scaffold. The R groups are varied and described in the cited literature.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs. Derivatives of indole-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines.[2][11][12] For example, certain indole-2-carboxamides have demonstrated significant inhibitory activity against pediatric brain cancer cells, with IC₅₀ values in the low micromolar range.[12] The aldehyde functionality of our starting material can be readily converted to a carboxamide via oxidation followed by amide coupling.

Table 2: Representative Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8a KNS42 (Pediatric Glioblastoma)8.25[12]
8c KNS42 (Pediatric Glioblastoma)3.41[12]
5f MDA-MB-468 (Breast Cancer)8.2[3]
5f MCF-7 (Breast Cancer)13.2[3]

Note: This table presents illustrative data for indole-2-carboxamide derivatives to highlight the potential of this compound class.

Antimicrobial Activity

The emergence of antibiotic resistance is a major global health threat, and novel antimicrobial agents are urgently needed. Indole derivatives have been explored as a source of new antibacterial and antifungal compounds.[13][14][15] Indole-2-carboxamides, in particular, have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[1][14]

Table 3: Representative Antimicrobial Activity of Indole-2-Carboxamide Derivatives

Compound IDMicroorganismMIC (µM)Reference
8g Mycobacterium tuberculosis H37Rv0.32[14]
3 Mycobacterium tuberculosis H37Rv0.68[14]
4 Mycobacterium tuberculosis H37Rv0.88[14]

Note: This table provides examples of the antimicrobial potential of the indole-2-carboxamide scaffold.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a diverse range of bioactive molecules. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient and targeted diversification of the indole core. The resulting 3-substituted indole-2-carbaldehyde derivatives and their downstream products have demonstrated significant potential in the development of novel antiviral, anticancer, and antimicrobial agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of this promising chemical space.

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The Indole Scaffold: A Strategic Functionalization Guide Using 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional organic materials.[1][2] However, the selective and efficient synthesis of diversely substituted indole derivatives remains a significant challenge. This guide details the strategic use of 3-iodo-1H-indole-2-carbaldehyde, a versatile and bifunctional building block, for the targeted functionalization of the indole scaffold. We present field-proven protocols for its synthesis and subsequent elaboration through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings at the C3-position. Furthermore, we explore the orthogonal reactivity of the C2-carbaldehyde group, enabling a multi-pronged approach to generating complex indole libraries. This document is intended for researchers, scientists, and drug development professionals seeking robust methodologies for indole scaffold manipulation.

Introduction: The Strategic Value of a Bifunctional Indole Intermediate

The indole scaffold's prevalence in biologically active compounds necessitates the development of flexible synthetic routes to access novel analogues.[3][4] Direct C-H functionalization is a powerful strategy, but often requires specific directing groups or exhibits limited regioselectivity.[5][6] An alternative and highly effective approach involves the use of pre-functionalized indole cores.

This compound emerges as a particularly strategic intermediate for several reasons:

  • Orthogonal Reactivity: It possesses two distinct and orthogonally reactive functional handles. The C3-iodo group is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl moieties.[7][8] Simultaneously, the C2-carbaldehyde is available for classical carbonyl chemistry, such as condensations and olefinations.

  • High Regiocontrol: Starting with this building block ensures that functionalization occurs exclusively at the C2 and C3 positions, avoiding the formation of complex isomeric mixtures.

  • Versatility in C-C Bond Formation: The carbon-iodine bond is highly reactive in standard cross-coupling catalytic cycles, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-indoles.[9]

This guide provides the necessary protocols to leverage these features for the efficient construction of highly substituted indole libraries.

Synthesis of the Key Intermediate: this compound

The synthesis of the title compound can be achieved via direct electrophilic iodination of commercially available 1H-indole-2-carbaldehyde. This method offers a straightforward and high-yielding route to the key intermediate.

Protocol 2.1: Electrophilic Iodination of 1H-indole-2-carbaldehyde

This protocol is adapted from standard indole iodination procedures. The electron-rich nature of the indole ring facilitates electrophilic substitution, with a strong preference for the C3 position.

Materials:

  • 1H-indole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1H-indole-2-carbaldehyde (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely (approx. 0.1 M concentration).

  • Reagent Addition: While stirring at room temperature (20-25 °C), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Core Application: Palladium-Catalyzed Cross-Coupling at the C3-Position

The C3-iodo group is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis due to their reliability and broad functional group tolerance.[10]

G cluster_0 Synthesis of Key Intermediate cluster_1 C3 Functionalization via Cross-Coupling Indole2Carb 1H-Indole-2-carbaldehyde IodoIndole This compound Indole2Carb->IodoIndole NIS, CH3CN Suzuki Suzuki-Miyaura Coupling IodoIndole->Suzuki R-B(OH)2 Pd Catalyst Sonogashira Sonogashira Coupling IodoIndole->Sonogashira R-C≡C-H Pd/Cu Catalysts Heck Heck Reaction IodoIndole->Heck Alkene Pd Catalyst

Caption: Synthetic workflow for the functionalization of the indole scaffold.

Protocol 3.1: Suzuki-Miyaura Coupling for C3-Arylation/Vinylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the iodo-indole with an aryl or vinyl boronic acid/ester.[11][12]

Materials:

  • This compound (1.0 eq)

  • Aryl/Vinyl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent: Dioxane/Water (e.g., 4:1 mixture) or DMF

  • Schlenk flask or microwave vial

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Causality Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging or sterically hindered substrates, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can significantly improve yields.[14]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[12] K₃PO₄ is often more effective than weaker bases like K₂CO₃, especially for less reactive boronic acids.

Protocol 3.2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling provides direct access to 3-alkynylindoles by reacting the iodo-indole with a terminal alkyne.[9][15] These products are valuable intermediates for further transformations or as final targets.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)

  • Base: A bulky amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent.

  • Solvent (if needed): THF or DMF

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the chosen solvent (e.g., TEA/DMF).

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Causality Insights:

  • Dual Catalytic Cycle: The reaction relies on two interconnected catalytic cycles.[9][16] The palladium cycle facilitates the oxidative addition of the iodo-indole, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a palladium catalyst and a stronger organic base under slightly more forcing conditions to avoid potential side reactions catalyzed by copper.[17]

Protocol 3.3: Heck Coupling for C3-Olefination

The Heck reaction enables the formation of a new C-C bond between the iodo-indole and an alkene, leading to 3-vinylindole derivatives.[18][19]

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., butyl acrylate, styrene) (1.5-2.0 eq)

  • Palladium catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand (optional but recommended): P(o-tolyl)₃ or PPh₃ (10 mol%)

  • Base: Triethylamine (TEA) or sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Reaction Setup: Combine this compound, the palladium catalyst, ligand (if used), and base in a sealable reaction tube or flask.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add the degassed solvent and the alkene.

  • Heating: Seal the vessel and heat to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Causality Insights:

  • Mechanism: The reaction proceeds via oxidative addition of the iodo-indole to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[20]

  • Stereoselectivity: The Heck reaction typically results in the trans isomer of the substituted alkene due to the syn-addition and syn-elimination steps in the mechanism.[19]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(I) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation Base_Activation Base Activation of Boronic Acid Activated_Boronate [R-B(OH)₃]⁻ Base_Activation->Activated_Boronate Boronic_Acid R-B(OH)₂ Boronic_Acid->Base_Activation Activated_Boronate->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Summary of Reaction Conditions

The following table provides representative conditions for the cross-coupling reactions discussed. Researchers should note that optimization may be required for specific substrates.

Reaction Type Typical Catalyst Typical Ligand Typical Base Solvent System Temp (°C) Avg. Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 eq)Dioxane/H₂O80-10070-95
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)K₃PO₄ (3 eq)Toluene or Dioxane100-11075-98
Sonogashira Pd(PPh₃)₂Cl₂ (3 mol%)-TriethylamineTEA/DMF25-6065-90
(Copper-Free)-DIPEADMF80-10060-85
Heck Pd(OAc)₂ (5 mol%)P(o-tolyl)₃ (10 mol%)Na₂CO₃ (2 eq)Acetonitrile80-12050-85

Yields are estimates based on literature for analogous halo-indoles and may vary based on the specific coupling partners used.[7][15][21]

Conclusion

This compound serves as an exceptionally valuable and versatile platform for the synthesis of complex, functionalized indole derivatives. The distinct reactivity of its C3-iodo and C2-carbaldehyde functionalities allows for a programmed, stepwise approach to scaffold decoration. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and high-yielding pathways to C3-substituted indoles, opening the door to vast chemical libraries for applications in drug discovery and materials science. By mastering these foundational reactions, researchers can unlock the full synthetic potential of this powerful intermediate.

References

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  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 7(4), 596-607. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(12), 3405-3410. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 83(1), 329-339. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(19), 6718-6732. [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. [Link]

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  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

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  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

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  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]

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  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

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experimental procedure for derivatization of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 3-iodo-1H-indole-2-carbaldehyde

Introduction: The Strategic Value of a Versatile Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] this compound, in particular, represents a highly valuable and versatile building block for drug discovery and development. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the C2-carbaldehyde and the C3-iodo substituent. The aldehyde group provides a handle for classical carbonyl chemistry, such as reductive amination, Wittig reactions, and condensations, while the iodo group is an excellent leaving group for modern transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide provides an in-depth exploration of palladium-catalyzed derivatization strategies at the C3 position, a testament to the power of modern synthetic organic chemistry.[4][5] We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer expert insights into the nuances of each transformation, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact.[4][5] These reactions share a common mechanistic framework, generally proceeding through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The C-I bond in this compound is sufficiently reactive for oxidative addition to a Pd(0) catalyst, initiating the cycle. The electron-withdrawing nature of the C2-carbaldehyde can influence the electron density of the indole ring, but the C-I bond remains highly susceptible to these transformations.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the indole scaffold and various aryl or vinyl groups by coupling the C3-iodo position with an organoboron reagent, typically a boronic acid or ester.[4][7]

Causality and Experimental Rationale

The choice of catalyst, base, and solvent is critical for success. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄, is essential to initiate the catalytic cycle. Phosphine ligands (e.g., PPh₃, PCy₃) stabilize the palladium center and modulate its reactivity.[7][8] The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[7] A mixture of a polar aprotic solvent like dioxane or DMF with water is commonly used to dissolve both the organic and inorganic reagents.

Visualized Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Reagents Flask Charge Flask: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) Start->Flask Degas Degas System (Cycle with Inert Gas) Flask->Degas Solvent Add Degassed Solvents (e.g., Dioxane/H2O) Degas->Solvent Heat Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup: - Quench - Extract with Organic Solvent - Dry & Concentrate Heat->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Aryl-1H-indole-2-carbaldehyde Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a condenser and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the mixture and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-1H-indole-2-carbaldehyde.

Data Presentation: Suzuki-Miyaura Coupling Parameters
Coupling Partner (Ar-B(OH)₂)Pd Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.5)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O10080-90
3-Pyridinylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)DMF10075-85

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally efficient method for forming a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne.[1][9] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[9][10]

Causality and Experimental Rationale

The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (typically CuI) is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) iodide complex, which is a more facile process than direct reaction with the alkyne itself.[11] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent, serving to deprotonate the alkyne and neutralize the HI generated during the reaction.[11]

Visualized Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Start Start: Reagents Flask Charge Flask: - this compound - Pd Catalyst (e.g., PdCl2(PPh3)2) - CuI Co-catalyst Start->Flask Degas Degas System (Cycle with Inert Gas) Flask->Degas Solvent Add Degassed Solvent (e.g., Et3N) and Terminal Alkyne Degas->Solvent Stir Stir at Room Temp or Gentle Heat Monitor by TLC/LC-MS Solvent->Stir Workup Aqueous Workup: - Filter/Concentrate - Extract with Organic Solvent - Dry & Concentrate Stir->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Alkynyl-1H-indole-2-carbaldehyde Purify->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Schlenk flask, magnetic stirrer, inert gas supply

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed Et₃N, followed by the terminal alkyne via syringe.

  • Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC. A solid (triethylammonium iodide) will typically precipitate.

  • Upon completion (typically 2-8 hours), concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Sonogashira Coupling Parameters
Coupling Partner (Terminal Alkyne)Pd Catalyst (mol%)Cu(I) (mol%)Base/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N2590-98
TrimethylsilylacetylenePd(PPh₃)₄ (3%)CuI (5%)THF/DIPA5085-95
1-HeptynePdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N4080-90

Heck Coupling: Vinylation at the C3 Position

The Mizoroki-Heck reaction facilitates the formation of a C-C bond between the C3-iodo indole and an alkene, resulting in a vinylated product.[12][13] This reaction is particularly useful for introducing styrenyl or acrylate moieties.

Causality and Experimental Rationale

The Heck reaction mechanism differs from Suzuki and Sonogashira in that it does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the Pd(0) catalyst. A base, often a hindered amine like triethylamine or an inorganic base like sodium acetate, is required to neutralize the acid (HI) formed during the catalytic cycle. High temperatures are often necessary to drive the reaction to completion.[12]

Visualized Experimental Workflow: Heck Coupling

Heck_Workflow Start Start: Reagents Flask Charge Flask: - this compound - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., P(o-tol)3) - Base (e.g., Et3N) Start->Flask Degas Degas System (Cycle with Inert Gas) Flask->Degas Solvent Add Degassed Solvent (e.g., DMF) and Alkene Degas->Solvent Heat Heat to Reaction Temp (e.g., 100-120 °C) Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup: - Quench with water - Extract with Organic Solvent - Dry & Concentrate Heat->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Vinyl-1H-indole-2-carbaldehyde Purify->Product

Caption: Workflow for the Mizoroki-Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed tube or pressure vessel

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, Et₃N, and the alkene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling the indole with a primary or secondary amine.[14][15] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[14]

Causality and Experimental Rationale

This reaction is highly dependent on the choice of ligand and base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation of the amine by a strong base to form a palladium-amido complex, and finally, reductive elimination to give the product.[16] Bulky, electron-rich phosphine ligands, known as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are critical for promoting the challenging reductive elimination step.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine within the palladium coordination sphere without competing in side reactions.[15]

Visualized Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow Start Start: Reagents Flask Charge Flask (Glovebox): - this compound - Pd Pre-catalyst - Buchwald Ligand - Base (e.g., NaOtBu) Start->Flask Solvent Add Anhydrous Solvent (e.g., Toluene) and Amine Flask->Solvent Heat Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup: - Quench carefully - Extract with Organic Solvent - Dry & Concentrate Heat->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: 3-Amino-1H-indole-2-carbaldehyde Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) or a suitable pre-catalyst

  • Buchwald Ligand (e.g., XPhos) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane, anhydrous

  • Schlenk flask or glovebox setup

Procedure:

  • Note: This reaction is sensitive to air and moisture. Operations are best performed in a glovebox.

  • To a Schlenk flask, add this compound, the palladium source, the ligand, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat in an oil bath to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validation and Troubleshooting

A robust protocol is a self-validating one. Consistent monitoring is key.

  • Reaction Monitoring: Use TLC with appropriate stains (e.g., KMnO₄, vanillin) or LC-MS to track the consumption of the starting material and the appearance of the product.

  • Troubleshooting Low Yields: If a reaction stalls or yields are low, consider the following:

    • Catalyst Inactivity: The active Pd(0) species is crucial. Ensure precatalysts are properly activated and that the reaction is free of oxygen, which can deactivate the catalyst.[18]

    • Reagent Purity: Ensure solvents are anhydrous and reagents are pure. Boronic acids can degrade over time, and bases can be hygroscopic.

    • Inert Atmosphere: For sensitive reactions like the Buchwald-Hartwig amination, rigorously maintain an inert atmosphere to prevent catalyst poisoning.[15]

    • Ligand/Base Choice: The specific combination of ligand, base, and solvent can dramatically affect the outcome. Consult the literature for systems optimized for your specific substrate classes.

Conclusion

This compound is a powerful synthetic intermediate whose full potential is unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and versatile pathways to a vast chemical space of C3-derivatized indoles. By understanding the mechanistic principles behind each reaction and carefully controlling the experimental parameters, researchers can efficiently generate novel molecular architectures for applications in drug discovery and materials science.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Cacchi, S., et al. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC - NIH. [Link]

  • Larock, R. C., et al. (2006). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Synfacts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Larock, R. C., et al. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]

  • Xu, H. D., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. European Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Bombicz, P., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Daugulis, O., et al. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. [Link]

  • Guillaumet, G., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Moody, C. J., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]

  • Berteina-Raboin, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodo-1H-indole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the aldehyde at the C2 position and the iodine at the C3 position of the indole scaffold offers versatile handles for further functionalization. However, the synthesis of this molecule can be challenging due to competing reactions and the potential for low yields. This guide provides in-depth technical advice, troubleshooting strategies, and detailed experimental protocols to enhance your success in synthesizing this important intermediate.

There are two primary synthetic routes to consider for the preparation of this compound:

  • Route A: Iodination of 1H-indole-2-carbaldehyde.

  • Route B: Formylation of 3-iodo-1H-indole.

This guide will explore both pathways, outlining the advantages and potential pitfalls of each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Iodination of 1H-indole-2-carbaldehyde

This is often the more favored route due to the commercial availability or straightforward synthesis of the starting material, 1H-indole-2-carbaldehyde. The electron-withdrawing nature of the C2-aldehyde group deactivates the indole ring towards electrophilic substitution but directs incoming electrophiles to the C3 position.

Q1: I am getting a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the iodination of 1H-indole-2-carbaldehyde can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The deactivating effect of the C2-aldehyde can make the iodination sluggish.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint. Be cautious with excessive heating, as it can lead to degradation.

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial.

    • Solution: N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of indoles.[1] Using a slight excess of NIS (1.1-1.2 equivalents) can drive the reaction to completion. Other reagents like iodine monochloride (ICl) can also be effective but may be more aggressive.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reagents.

    • Solution: Acetonitrile (MeCN) or dichloromethane (DCM) are good starting points.[1] If solubility is an issue, dimethylformamide (DMF) can be used, but be aware that it can be difficult to remove during workup.

  • Formation of Byproducts: Over-iodination or degradation of the starting material or product can occur.

    • Solution: Careful control of stoichiometry and reaction temperature is key. Adding the iodinating agent portion-wise can help to control the reaction exotherm and minimize side reactions.

Q2: My reaction is complete, but I am struggling to purify the final product. What are the best purification strategies?

A2: Purification of this compound can be challenging due to the presence of unreacted starting material and potential byproducts.

  • Column Chromatography: This is the most effective method for obtaining a highly pure product.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The starting material (1H-indole-2-carbaldehyde) is more polar than the iodinated product, so it will elute later.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step.

    • Solvent Systems: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. Experiment with small amounts to find the optimal solvent system.

Q3: I am observing the formation of multiple spots on my TLC plate. What are the possible side products?

A3: The formation of multiple products can be attributed to several side reactions:

  • Di-iodination: Although the C2-aldehyde is deactivating, forcing conditions can lead to the introduction of a second iodine atom at one of the benzene ring positions (e.g., C5 or C6). Use of stoichiometric amounts of the iodinating agent is crucial to avoid this.

  • N-Iodination: The indole nitrogen can be iodinated, though this is less common for N-H indoles under neutral or acidic conditions. This byproduct is often unstable and may decompose on silica gel.

  • Degradation: Indole derivatives, especially aldehydes, can be sensitive to strong acids, light, and air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light if necessary.

Route B: Formylation of 3-iodo-1H-indole

This route involves the introduction of the aldehyde group onto a pre-existing 3-iodoindole scaffold. The Vilsmeier-Haack reaction is the most common method for indole formylation.[2][3][4] However, the presence of a substituent at the C3 position presents a significant challenge for formylation at C2.

Q1: I am attempting a Vilsmeier-Haack formylation on 3-iodo-1H-indole, but I am getting no reaction or a complex mixture of products. Why is this happening?

A1: The Vilsmeier-Haack reaction typically proceeds with high regioselectivity at the electron-rich C3 position of unsubstituted indoles. When the C3 position is blocked, as in 3-iodo-1H-indole, the reaction becomes much more difficult and less predictable.

  • Steric Hindrance: The bulky iodine atom at the C3 position can sterically hinder the approach of the Vilsmeier reagent to the C2 position.

  • Electronic Effects: The electron-withdrawing nature of the iodine atom deactivates the indole ring, making the electrophilic substitution of the Vilsmeier-Haack reaction less favorable.

  • Alternative Reaction Pathways: Under forcing conditions, the Vilsmeier reagent may react at other positions on the indole ring, such as the benzene portion or the nitrogen atom, leading to a mixture of isomers and byproducts.

Q2: Are there any alternative formylation methods that might be more successful for 3-iodo-1H-indole?

A2: While the Vilsmeier-Haack reaction is challenging, other formylation methods could be explored, although they also have their limitations:

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base to generate dichlorocarbene as the electrophile. While it can be used to formylate indoles, it often results in a mixture of products and can lead to ring expansion to form quinoline derivatives.[5][6][7][8][9]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. It is typically used for highly activated aromatic compounds and may not be effective for the deactivated 3-iodoindole.

  • Lithiation followed by quenching with a formylating agent: Directing a strong base like n-butyllithium to deprotonate the C2 position of an N-protected 3-iodoindole, followed by quenching with a formylating agent like DMF, could be a viable strategy. However, achieving regioselective lithiation can be difficult.

Q3: If I do manage to get some of the desired this compound via this route, what are the likely impurities I need to look out for?

A3: If the formylation of 3-iodo-1H-indole proceeds, you should be aware of the following potential impurities:

  • Unreacted 3-iodo-1H-indole: Due to the low reactivity, a significant amount of starting material may remain.

  • Isomeric Formylated Products: Formylation may occur at positions on the benzene ring (e.g., C4, C5, C6, or C7).

  • N-Formylated Product: The indole nitrogen can be formylated.

  • Products of Vilsmeier Reagent Decomposition: The workup of the Vilsmeier-Haack reaction can sometimes lead to the formation of colored impurities.

Recommended Synthetic Protocol: Route A

Based on the analysis of potential challenges, Route A (Iodination of 1H-indole-2-carbaldehyde) is the more reliable and recommended pathway.

Step 1: Synthesis of 1H-indole-2-carbaldehyde

There are several methods to synthesize 1H-indole-2-carbaldehyde.[10][11][12] One common method is the oxidation of the corresponding alcohol, 2-(hydroxymethyl)-1H-indole.

Parameter Condition Notes
Starting Material 2-(Hydroxymethyl)-1H-indoleCan be prepared by LiAlH4 reduction of indole-2-carboxylic acid.
Oxidizing Agent Activated Manganese Dioxide (MnO2)A mild and selective oxidant for allylic and benzylic alcohols.
Solvent Dichloromethane (DCM) or Chloroform (CHCl3)
Temperature Room Temperature
Reaction Time 12-24 hoursMonitor by TLC.
Workup Filtration of MnO2, followed by solvent evaporation.The crude product can be purified by column chromatography.
Step 2: Iodination of 1H-indole-2-carbaldehyde
Parameter Condition Notes
Starting Material 1H-indole-2-carbaldehydeEnsure it is pure and dry.
Iodinating Agent N-Iodosuccinimide (NIS)1.1 equivalents.
Solvent Acetonitrile (MeCN)Anhydrous.
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Reaction Time 2-4 hoursMonitor by TLC.
Workup Quench with aqueous sodium thiosulfate solution, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Column chromatography on silica gel (Ethyl acetate/Hexanes gradient).

Visualizing the Synthetic Pathways

Workflow for Route A

Route_A cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification Indole2Carbaldehyde 1H-Indole-2-carbaldehyde Iodination Iodination (NIS, MeCN) Indole2Carbaldehyde->Iodination Step 1 Purification Column Chromatography Iodination->Purification Step 2 FinalProduct This compound Purification->FinalProduct Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Suboptimal Reagents/ Conditions Start->Cause2 Cause3 Side Reactions/ Degradation Start->Cause3 Sol1a Increase Reaction Time/ Temperature Cause1->Sol1a Sol1b Monitor by TLC Cause1->Sol1b Sol2a Use 1.1-1.2 eq. NIS Cause2->Sol2a Sol2b Use Anhydrous Solvent (MeCN or DCM) Cause2->Sol2b Sol3a Control Stoichiometry Cause3->Sol3a Sol3b Portion-wise addition of NIS Cause3->Sol3b Sol3c Inert Atmosphere/ Protect from Light Cause3->Sol3c

Caption: Troubleshooting low yield in Route A.

References

  • Dambal, S. B., & Siddappa, S. (1965). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 335-338.
  • Bhat, G. A., & Siddappa, S. (1973). Synthesis of indole-2-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 178-181.
  • Harley-Mason, J., & Pavri, E. H. (1963). 2-Formylindoles. Journal of the Chemical Society, 2565.
  • Smith, G. F. (1954). The formylation of some substituted indoles. Journal of the Chemical Society, 3842-3846.
  • Wang, Z. Y., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 81(17), 7964–7971. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction. I. The Formylation of Some Heterocyclic Compounds. Journal of the American Chemical Society, 75(4), 989–991.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-658.
  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2647-2671.
  • Fuson, R. C. (1942). The Reimer-Tiemann Reaction. Organic Reactions, 1, 649-687.
  • Sprung, M. M. (1940). The Duff Reaction. Chemical Reviews, 26(3), 297-338.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36.

Sources

Technical Support Center: Purification of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the purification of 3-iodo-1H-indole-2-carbaldehyde from a typical reaction mixture. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and overcome challenges in your own laboratory setting.

I. Understanding the Chemistry: The 'Why' Behind the Purification

The successful purification of this compound hinges on understanding its chemical properties and the likely impurities generated during its synthesis. The most common synthetic route to this compound is the direct electrophilic iodination of 1H-indole-2-carbaldehyde, often using reagents like N-iodosuccinimide (NIS).

Common Impurities to Consider:

  • Unreacted Starting Material: 1H-indole-2-carbaldehyde.

  • Over-iodinated Species: Di-iodo-1H-indole-2-carbaldehydes may form, especially if an excess of the iodinating agent is used.

  • Oxidation Product: 3-iodo-1H-indole-2-carboxylic acid, resulting from the oxidation of the aldehyde.

  • Reagent Byproducts: For example, succinimide if N-iodosuccinimide is used as the iodinating agent.

The purification strategy must effectively separate the desired product from these impurities, which have varying polarities and chemical functionalities.

II. Purification Workflow: A Decision-Making Guide

The choice of purification method will depend on the scale of your reaction and the purity required. Below is a logical workflow to guide you through the process.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Liquid-Liquid Extraction workup->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purity_check Assess Purity (TLC/NMR) dry_concentrate->purity_check high_purity High Purity Required? purity_check->high_purity Initial Purity Assessment recrystallization Recrystallization high_purity->recrystallization No column Column Chromatography high_purity->column Yes final_product Pure this compound recrystallization->final_product column->final_product

Caption: A general workflow for the purification of this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue after evaporation. What should I do?

A1: This is a common issue and can be due to several factors. Firstly, ensure that all volatile solvents from the reaction (like DMF, if used) have been thoroughly removed under high vacuum. Residual solvent can prevent crystallization. Secondly, the oil may contain a high concentration of impurities. In this case, proceeding directly to column chromatography is often the most effective approach to isolate your product.

Q2: I'm not getting good separation on my TLC plate. What solvent system should I use for column chromatography?

A2: Finding the right eluent system is critical for successful column chromatography. Based on the purification of similar iodo-indole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

Solvent System (Hexanes:Ethyl Acetate) Observation on TLC Recommendation
9:1All spots remain at the baseline.Increase the polarity.
7:3Good separation between the desired product and less polar impurities.This is a good starting point for your column.
1:1The product spot is too high (high Rf value).Decrease the polarity.

Expert Tip: The iodine atom increases the molecular weight significantly more than it increases the polarity compared to the starting material. Therefore, the product will likely have a slightly higher Rf than the starting indole-2-carbaldehyde, but will be well-separated from highly polar impurities like the carboxylic acid.

Q3: My product seems to be degrading on the silica gel column. How can I avoid this?

A3: Aldehydes can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), before packing the column. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can be beneficial.[2]

Q4: I tried recrystallizing my product, but it oiled out. What went wrong?

A4: "Oiling out" instead of crystallizing usually indicates that the solvent is too good a solvent for your compound, or that the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Solvent Choice: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. For indole derivatives, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[3][4]

    • Induce Crystallization: If the solution is clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.

Q5: How can I remove the corresponding carboxylic acid impurity?

A5: The most straightforward method is an acid-base extraction during the work-up. The carboxylic acid is acidic and will be deprotonated by a weak base, making it water-soluble.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the organic layer again with brine to remove any residual water and bicarbonate.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product, now free of the acidic impurity.

IV. Detailed Experimental Protocols

Protocol 1: Column Chromatography

This is the most reliable method for obtaining highly pure this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by TLC. A good target Rf for the product is between 0.2 and 0.4. A common starting point for similar compounds is a 7:3 mixture of hexanes:ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For a solid, it is often best to adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the elution by TLC, spotting each fraction on a plate.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_finish Finalization eluent 1. Select Eluent (TLC) pack 2. Pack Column eluent->pack load 3. Load Sample pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine concentrate 7. Concentrate combine->concentrate

Caption: Step-by-step workflow for column chromatography purification.

Protocol 2: Recrystallization

This method is suitable for purifying larger quantities of the product if the initial purity is already reasonably high.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. References

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

common side products in the synthesis of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-iodo-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the common challenges encountered during its synthesis. Our goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the electrophilic iodination of 1H-indole-2-carbaldehyde.

Issue ID Problem Description Probable Cause(s) Suggested Solution(s)
SP-01 Multiple Spots on TLC, Including Higher Rf Values Than Product Over-iodination of the indole ring.Reduce the equivalents of the iodinating agent (e.g., ICl, NIS). Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
SP-02 Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature moderately. Ensure the purity and reactivity of the iodinating agent.
SP-03 Formation of a Dark, Tarry Substance Decomposition of the indole nucleus under harsh acidic or oxidative conditions.Perform the reaction at a lower temperature. Use a milder iodinating agent or a buffered reaction medium. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
SP-04 Low Isolated Yield After Purification Product loss during workup or chromatography. The product may have some solubility in the aqueous phase, or it may adhere strongly to silica gel.During aqueous workup, saturate the aqueous layer with brine before extraction to decrease the solubility of the product. For column chromatography, consider using a less polar solvent system or a different stationary phase (e.g., alumina).
SP-05 Presence of Isomeric Iodo-indoles Non-regioselective iodination.The C3 position is the most nucleophilic site in 1H-indole-2-carbaldehyde for electrophilic substitution. However, under certain conditions, substitution at other positions (e.g., C5) can occur. Use a highly regioselective iodinating system, such as N-iodosuccinimide (NIS) in a non-polar solvent at low temperature.
In-Depth Analysis of Common Side Products
1. Di- and Tri-iodinated Indoles (Over-iodination)

The indole nucleus is highly activated towards electrophilic substitution. If an excess of the iodinating agent is used, or if the reaction is allowed to proceed for too long, further iodination can occur at other positions on the ring, leading to di- or even tri-iodinated products.[1]

  • Identification: These products will have a higher molecular weight than the desired product, which can be confirmed by mass spectrometry. On a TLC plate, they will typically have a higher Rf value due to their increased lipophilicity.

  • Prevention: The most effective way to prevent over-iodination is to use a stoichiometric amount (or a slight excess) of the iodinating agent and to monitor the reaction progress carefully. Adding the iodinating agent portion-wise can also help to control the reaction.

2. Unreacted 1H-indole-2-carbaldehyde

The presence of the starting material in the final product is a clear indication of an incomplete reaction.

  • Identification: This can be easily identified by TLC, where a spot corresponding to the starting material will be visible.

  • Prevention: Ensure that the reaction goes to completion by allowing sufficient reaction time. The purity of the starting material and the iodinating agent is also crucial. If the iodinating agent has degraded, it will be less reactive.

3. Polymeric or Tarry Materials

Indoles can be sensitive to strong acids and oxidizing conditions, leading to polymerization or decomposition.

  • Identification: This is usually visually apparent as a dark, insoluble material in the reaction mixture.

  • Prevention: Use milder reaction conditions. For example, if using a strong Lewis acid catalyst, consider a less acidic alternative. Running the reaction at a lower temperature can also help to minimize decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common route is the electrophilic iodination of commercially available 1H-indole-2-carbaldehyde. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack, making this a regioselective transformation.

Q2: Which iodinating agents are most suitable for this synthesis?

A2: Several iodinating agents can be used, with varying reactivity and selectivity. Common choices include:

  • Iodine monochloride (ICl): A reactive and effective iodinating agent.[1]

  • N-Iodosuccinimide (NIS): A milder and often more selective reagent, which can be advantageous in preventing over-iodination and decomposition.

  • Iodine (I₂) with an oxidizing agent: For example, iodine in the presence of hydrogen peroxide or other oxidants can generate a more electrophilic iodine species in situ.[2]

Q3: How can I purify the crude this compound?

A3: The two most common purification methods are:

  • Column chromatography: Using silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the eluent is typically effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.

Q4: What are the key analytical techniques to confirm the structure and purity of the final product?

A4: A combination of the following techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the iodine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and to monitor the progress of the reaction and purification.

III. Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from 1H-indole-2-carbaldehyde using N-iodosuccinimide.

Synthesis of this compound

Materials:

  • 1H-indole-2-carbaldehyde (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1H-indole-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

IV. Visualizing the Reaction and Troubleshooting

Reaction Mechanism

Reaction_Mechanism Indole 1H-Indole-2-carbaldehyde Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate Electrophilic Attack at C3 NIS N-Iodosuccinimide (NIS) NIS->Intermediate Product This compound Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Electrophilic iodination of 1H-indole-2-carbaldehyde at the C3 position.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS) Impure Product is Impure Start->Impure No Pure Product is Pure (Proceed to Characterization) Start->Pure Yes SM_Present Starting Material Present? Impure->SM_Present High_Rf_Spots Higher Rf Spots Present? SM_Present->High_Rf_Spots No Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent purity SM_Present->Incomplete_Reaction Yes Tarry_Material Tarry Material Present? High_Rf_Spots->Tarry_Material No Over_Iodination Over-iodination: - Reduce equivalents of NIS - Monitor reaction closely High_Rf_Spots->Over_Iodination Yes Decomposition Decomposition: - Lower reaction temperature - Use milder conditions Tarry_Material->Decomposition Yes Purify Purify via Chromatography or Recrystallization Tarry_Material->Purify No Incomplete_Reaction->Purify Over_Iodination->Purify Decomposition->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

V. References

  • Stavber, S., & Jereb, M. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Iodination of 3-substituted indoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Regioselective C5−H Direct Iodination of Indoles. MDPI. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. MDPI. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Technical Support Center: 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-iodo-1H-indole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile synthetic intermediate. Due to the compound's reactivity, particularly its sensitivity to light and air, adherence to proper protocols is critical for experimental success and reproducibility.

This guide provides in-depth, field-proven insights into the stability and handling of this compound, moving beyond generic recommendations to explain the causality behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed, opaque vial under an inert atmosphere (argon or nitrogen) at low temperature. Long-term storage at -20°C is recommended. A recent study on substituted 3-iodoindoles highlighted their sensitivity to light and tendency to decompose with prolonged storage at room temperature, making cold, dark, and anaerobic conditions essential.[1]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is expected to be a crystalline solid. While specific color data for this isomer is not widely published, related compounds such as indole-2-carbaldehyde and other substituted iodoindoles are typically light yellow to brown solids.[2] A significant darkening or change in color to dark brown or black may indicate degradation.

Q3: Is this compound air-sensitive? What precautions should I take when handling it?

A3: Yes, like many aromatic aldehydes and halogenated indoles, this compound should be considered air-sensitive.[3] Oxidation of the aldehyde functional group to a carboxylic acid is a primary concern. All handling should be performed under an inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques. If brief handling in the open air is unavoidable, it should be done quickly, and the container should be promptly flushed with inert gas before resealing.

Q4: What are the primary degradation pathways for this compound?

A4: There are two principal degradation pathways to be aware of:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (3-iodo-1H-indole-2-carboxylic acid), particularly in the presence of air (oxygen).

  • De-iodination: The carbon-iodine bond can be labile, especially upon exposure to light (photolysis) or certain reaction conditions, leading to the formation of 1H-indole-2-carbaldehyde.[1][4]

Q5: What solvents are suitable for dissolving this compound?

A5: Based on the properties of similar indole aldehydes, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderately soluble in solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM). It is likely to have poor solubility in non-polar solvents like hexanes and limited solubility in water.

Storage & Stability Summary

The following table summarizes the recommended storage conditions and known stability concerns for this compound, based on data from analogous compounds.

Parameter Recommendation/Information Rationale Reference
Storage Temperature -20°C (Long-term) | 2-8°C (Short-term)Minimizes thermal degradation and decomposition rates observed in related 3-iodoindoles.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde functional group.[3]
Light Exposure Protect from light (use amber vials)3-iodoindoles are known to be light-sensitive, which can promote de-iodination.[1]
Container Tightly sealed, opaque glass vialPrevents exposure to atmospheric moisture and oxygen; amber glass blocks UV light.[1]
Known Incompatibilities Strong oxidizing agents, strong basesOxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases can promote side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Problem 1: The solid has changed color from light yellow to dark brown.
  • Potential Cause: This is a strong indicator of degradation. The dark coloration is likely due to the formation of polymeric materials or complex degradation products resulting from exposure to air and/or light over time.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the material using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. On TLC, look for a single major spot corresponding to the product and potentially new, more polar spots (streaking near the baseline can indicate polymers). In the NMR, look for the characteristic aldehyde proton peak and check for the appearance of new signals.

    • Purification: If the compound is deemed partially degraded but still usable, it may be purified by recrystallization from a suitable solvent system or by column chromatography.

    • Prevention: Review your storage protocol. Ensure the vial is properly sealed, has been flushed with inert gas, and is stored in a dark, cold environment.

Problem 2: A reaction using the compound is sluggish or yields are lower than expected.
  • Potential Cause 1: Degraded Starting Material: The most common cause is the use of degraded this compound. If the compound has partially oxidized to the carboxylic acid or undergone de-iodination, the effective molar quantity of the active starting material is reduced.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze an aliquot of the starting material by ¹H NMR to quantify its purity before starting the reaction. The aldehyde proton is a distinct singlet and can be integrated against a known standard.

    • Use Fresh or Purified Material: If degradation is confirmed, use a fresh batch of the compound or purify the existing stock.

  • Potential Cause 2: Incompatible Reaction Conditions: The reaction conditions themselves might be promoting degradation. For example, prolonged heating in the presence of trace oxygen or using a strongly basic catalyst can affect the stability of the molecule.

  • Troubleshooting Steps:

    • De-gas Solvents: Ensure all reaction solvents are thoroughly de-gassed prior to use.

    • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish.

    • Optimize Conditions: If possible, explore milder reaction conditions (e.g., lower temperature, alternative catalysts).

Problem 3: The product mass spectrum shows a peak corresponding to the de-iodinated product.
  • Potential Cause: The reaction conditions have caused the cleavage of the C-I bond. This can be promoted by certain catalysts (e.g., some palladium catalysts under reductive conditions), high temperatures, or exposure to light during the reaction.

  • Troubleshooting Steps:

    • Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light.

    • Modify Catalytic System: If using a transition metal catalyst, consider using different ligands or a lower catalyst loading, which can sometimes mitigate dehalogenation.

    • Lower Reaction Temperature: If the reaction allows, attempt to run it at a lower temperature to reduce the rate of this side reaction.

Troubleshooting Workflow Diagram

G start Experimental Issue Encountered (e.g., Low Yield, Impure Product) check_sm Step 1: Verify Starting Material (SM) Purity (TLC, NMR) start->check_sm sm_ok SM is Pure check_sm->sm_ok Purity OK sm_bad SM is Degraded (Discolored, Multiple Spots) check_sm->sm_bad Purity Low check_reaction Step 2: Evaluate Reaction Conditions sm_ok->check_reaction purify Purify SM (Recrystallization or Chromatography) or Use Fresh Batch sm_bad->purify review_storage Review Storage Protocol: - Inert Gas? - Cold & Dark? sm_bad->review_storage purify->check_sm Re-verify protect_light Protect Reaction from Light check_reaction->protect_light degas Use Degassed Solvents & Strict Inert Atmosphere check_reaction->degas modify_cond Modify Conditions (Temp, Catalyst, Time) check_reaction->modify_cond end Proceed with Optimized Protocol protect_light->end degas->end modify_cond->end

Caption: Troubleshooting decision tree for experiments involving this compound.

Hypothetical Experimental Protocol: Synthesis and Purification

The direct synthesis of this compound is not widely reported. The following protocol is a representative, hypothetical procedure based on established methods for the halogenation of indoles and subsequent formylation, such as the Vilsmeier-Haack reaction.[5][6] This protocol should be adapted and optimized by the end-user.

Objective: To synthesize this compound from 1H-indole-2-carbaldehyde.

Materials:

  • 1H-indole-2-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1H-indole-2-carbaldehyde (1.0 eq).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous acetonitrile via syringe to dissolve the starting material.

  • Iodination:

    • In a separate flask, weigh N-Iodosuccinimide (NIS, 1.1 eq) and place it under an inert atmosphere.

    • Add the solid NIS to the stirred solution of 1H-indole-2-carbaldehyde in portions at room temperature. The addition may be slightly exothermic.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting material.

    • The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine/NIS.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound, likely as a yellow solid.

  • Storage:

    • Immediately transfer the pure product to a pre-weighed amber vial, flush with argon, seal tightly, and store at -20°C.

Workflow Diagram for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1H-indole-2-carbaldehyde setup Dissolve in Anhydrous MeCN (under Argon) start->setup nis N-Iodosuccinimide (NIS) addition Add NIS portions Protect from Light nis->addition setup->addition monitor Stir at RT Monitor by TLC addition->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica Gel) extract->purify end_product Pure 3-iodo-1H-indole- 2-carbaldehyde purify->end_product storage Store at -20°C under Argon in Dark Vial end_product->storage

Caption: General workflow for the hypothetical synthesis and purification of the target compound.

References

  • PubChem. This compound. Available from: [Link].

  • Chemsrc. This compound | CAS#:176327-44-9. Available from: [Link].

  • Hopf, M., et al. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein J. Org. Chem. 2017, 13, 2138–2146. Available from: [Link].

  • Shestopalov, A. M., et al. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. 2021, 26(23), 7179. Available from: [Link].

  • Karimi-Jaberi, Z., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-malonaldehyde and its application in the synthesis of novel heterocyclic compounds. Chem. Sci. Trans. 2013, 2(3), 857-864. Available from: [Link].

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].

  • Chemiz. Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link].

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link].

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link].

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Wikipedia. Indole-3-carbaldehyde. Available from: [Link].

  • PubChem. 3-Hydroxy-1H-indole-2-carbaldehyde. Available from: [Link].

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].

  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available from: [Link].

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link].

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link].

  • NIST. 1H-Indole-3-carboxaldehyde. Available from: [Link].

  • Synthonix, Inc. 1H-Indole-2-carbaldehyde. Available from: [Link].

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Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 3-iodo-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. As a versatile building block in medicinal chemistry, the efficient functionalization of this indole derivative is paramount. This resource combines troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you refine your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions grounded in catalytic principles.

Question 1: My reaction shows low or no conversion, and I've confirmed my starting materials are pure. What's the likely cause?

Answer: Low or no conversion with an activated substrate like an aryl iodide often points to issues with the catalyst's activity or the reaction conditions. The primary causes are typically catalyst deactivation or a suboptimal reaction environment.

  • Cause A: Inactive Catalyst. The active catalytic species in most cross-coupling reactions is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Inefficient reduction can halt the reaction before it starts.

    • Solution: Ensure your conditions promote reduction. The presence of a phosphine ligand can facilitate this process.[3] Alternatively, performing a small-scale test with a highly reliable substrate pair can confirm if your catalyst source is active.[4] For Pd(0) catalysts like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere to prevent oxidation.[4]

  • Cause B: Slow Oxidative Addition. While aryl iodides are generally reactive, the electronic properties of the this compound can influence this rate-limiting step.

    • Solution: The choice of ligand is critical. Use electron-rich, bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or RuPhos). These ligands stabilize the palladium center, accelerate oxidative addition, and promote the final reductive elimination step.[5]

  • Cause C: Suboptimal Temperature. Many coupling reactions require thermal energy to overcome activation barriers.

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments (e.g., to 100-110 °C).[4] Microwave heating can also be an effective tool for rapidly screening higher temperatures.[4]

Question 2: My reaction mixture turns black, and the reaction stalls. What does this indicate?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[2] This removes the catalyst from the solution's catalytic cycle, leading to low conversion.

  • Cause A: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which then readily precipitate.[2]

    • Solution: Rigorous exclusion of oxygen is non-negotiable. Ensure all solvents and liquid reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for 30-60 minutes).[4] The reaction vessel must be purged and maintained under a positive pressure of an inert gas throughout the experiment.

  • Cause B: High Reaction Temperature. While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.[2]

    • Solution: Find the optimal temperature that balances reaction rate with catalyst stability. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Using more robust, sterically hindered ligands can also increase the thermal stability of the catalytic complex.

  • Cause C: Inappropriate Ligand-to-Metal Ratio. A high ligand-to-palladium ratio can sometimes inhibit the reaction, while too low a ratio can fail to prevent agglomeration.

    • Solution: The optimal ratio is typically between 1:1 and 2:1 (Ligand:Pd). If using a Pd(II) precatalyst with a monodentate phosphine ligand, a 2:1 ratio is a standard starting point.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

A troubleshooting decision tree for low-yield reactions.

G start Low Yield or No Reaction check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_catalyst Is the Catalyst Active? check_sm->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes test_catalyst Test with a known reactive substrate pair. check_catalyst->test_catalyst No inert_atm Ensure Rigorous Inert Atmosphere (Degas Solvents) check_conditions->inert_atm No optimize_temp Optimize Temperature (Screen range, avoid excessive heat) check_conditions->optimize_temp Maybe replace_catalyst Use fresh, properly stored catalyst. test_catalyst->replace_catalyst inert_atm->optimize_temp optimize_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) optimize_temp->optimize_base optimize_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_ligand Screen Ligands (Bulky, electron-rich phosphines) optimize_solvent->optimize_ligand side_reactions Check for Side Reactions (e.g., Dehalogenation, Homocoupling) optimize_ligand->side_reactions

Question 3: I am observing significant side products, such as the homocoupling of my coupling partner or de-iodination of my indole. How can I minimize these?

Answer: Side reactions compete with your desired transformation and are often promoted by specific reaction conditions.

  • Homocoupling (Glaser Coupling): This is particularly common in copper-co-catalyzed Sonogashira reactions, where the terminal alkyne couples with itself.[6]

    • Solution: Switch to a copper-free Sonogashira protocol. Many modern catalyst systems are highly efficient without a copper co-catalyst, which eliminates the primary pathway for this side reaction.[6][7]

  • Reductive Dehalogenation (De-iodination): In this process, the iodo group is replaced by a hydrogen atom. This can occur if the reaction is too slow or if hydride sources are present.[8]

    • Solution: Focus on accelerating the desired productive coupling pathway by optimizing the catalyst system (ligand, base, solvent) and temperature as described above. Ensure all reagents are anhydrous, as water can sometimes be a proton source.

Question 4: My results are not reproducible. What factors should I investigate?

Answer: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.

  • Atmosphere Control: Inconsistent inert atmosphere control is a major culprit. Small amounts of oxygen can have a large impact.

  • Reagent Quality: The purity of solvents, bases, and the catalyst itself can vary between batches. Ensure solvents are anhydrous and bases are finely powdered and dry.[4]

  • Water Content: The presence of water can be both beneficial (in some Suzuki couplings to help dissolve the base) and detrimental (by promoting side reactions or hydrolyzing reagents).[4] Consistency is key.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an inorganic base), inefficient stirring can lead to localized concentration gradients and inconsistent reaction rates.

Frequently Asked Questions (FAQs)

This section covers broader topics related to optimizing reactions with this compound.

1. What is a typical starting catalyst loading for screening reactions?

For initial screening of a new reaction, a catalyst loading of 1-5 mol% is common.[3][9] This relatively high loading helps ensure the reaction proceeds even under suboptimal conditions, confirming the viability of the transformation. Once conditions are optimized, the loading can often be significantly reduced to 0.1-1 mol% or even lower for highly efficient systems.[10][11]

2. Should I protect the indole N-H group?

The free N-H group of the indole can interfere with the catalytic cycle by coordinating to the metal center or by acting as a proton source.[6]

  • Recommendation: While successful couplings on N-unprotected indoles are possible, protecting the indole nitrogen often leads to higher yields, cleaner reactions, and better reproducibility.[6][12] Common protecting groups include Boc (tert-butoxycarbonyl), tosyl (Ts), or SEM (2-(trimethylsilyl)ethoxymethyl).[12] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

3. How do I select the optimal catalyst system (precatalyst, ligand, base, solvent)?

There is no single "best" system; optimization is key. However, here are some guiding principles for common palladium-catalyzed cross-coupling reactions.

ComponentSuzuki CouplingSonogashira CouplingHeck Coupling
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., XPhos-Pd-G3)Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, e-rich phosphines (XPhos, SPhos, RuPhos)PPh₃, XPhos, cataCXium® AP(o-tol)₃, PPh₃, Buchwald ligands
Base Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄[4]Organic amines: Et₃N, DIPEA[6]Organic amines: Et₃N, DIPEA; or inorganic: K₂CO₃
Solvent Ethers w/ water: Dioxane/H₂O, THF/H₂O; Toluene[4]DMF, THF, Toluene, Dioxane[6]Polar aprotic: DMF, NMP, DMAc
Typical Temp. 80 - 110 °CRoom Temp. - 100 °C80 - 140 °C

4. How important is the purity of the catalyst and ligands?

Extremely important. Impurities can act as catalyst poisons, inhibiting or completely shutting down the reaction. Phosphine ligands are susceptible to oxidation, so they should be stored and handled under an inert atmosphere. Always use reagents from reliable sources.

Experimental Protocols & Workflows

General Protocol for a Test Reaction to Optimize Catalyst Loading

This protocol describes a small-scale reaction (~0.5 mmol) suitable for screening catalyst loadings. All operations should be performed using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, screen at 2 mol%, 1 mol%, 0.5 mol%) and the appropriate phosphine ligand (e.g., SPhos, typically at a 2:1 ligand-to-Pd ratio).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and this compound (1.0 equiv., ~0.5 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent & Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe. Then, add the coupling partner (e.g., an arylboronic acid, 1.2 equiv.).[8]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion rate.

The following diagram illustrates a systematic workflow for catalyst optimization.

A systematic workflow for catalyst optimization.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Validation A 1. Select Initial System (Pd Source, Ligand, Base, Solvent) Based on Literature B 2. Screen Catalyst Loading (e.g., 2%, 1%, 0.5% mol) A->B C 3. Screen Ligands (at best loading) B->C D 4. Screen Bases (with best ligand) C->D E 5. Screen Solvents (with best system) D->E F 6. Optimize Temperature & Time E->F G 7. Confirm Optimal Conditions on Scale F->G

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Espinet, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Central Science. [Link]

  • Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Electron-Poor Indoles. BenchChem.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Sonogashira Coupling of 3-Iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 3-iodo-1H-indole-2-carbaldehyde. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges encountered during this powerful C-C bond-forming reaction.

Introduction to the Challenge

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[1] While broadly applicable, the Sonogashira coupling of a multi-functional substrate like this compound presents a unique set of challenges. The presence of the N-H proton on the indole ring and the electrophilic aldehyde group can lead to undesired side reactions, catalyst inhibition, and low yields. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with this compound is giving a very low yield or failing completely. What are the most likely causes?

A1: A low or zero yield in this specific Sonogashira coupling can stem from several factors. The primary suspects are issues with the catalyst system, inadequate reaction conditions, or decomposition of the starting materials. A critical aspect to consider with indole substrates is the acidic N-H proton, which can interfere with the catalytic cycle.

Troubleshooting Steps:

  • N-H Acidity: The indole N-H is acidic enough to react with the base or organometallic intermediates, leading to side reactions and catalyst deactivation. Protection of the indole nitrogen is often crucial for a successful coupling. The use of a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is highly recommended. For instance, studies on 3-iodoindazoles, which are structurally similar to your substrate, have shown no coupling without N-1 protection.[2]

  • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts can be effective, but for challenging substrates, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.[3] These ligands can promote the oxidative addition step and stabilize the active palladium species.

  • Reaction Conditions: The Sonogashira reaction is typically run under mild, anaerobic conditions.[1]

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium(0) catalyst.

    • Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used.[1] Ensure your base is dry and of high purity.

    • Solvent: Anhydrous solvents such as THF, DMF, or acetonitrile are typical choices.

  • Copper Co-catalyst: While copper(I) iodide is the classic co-catalyst, it can also promote alkyne homocoupling.[1] If you observe significant amounts of this byproduct, consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.

Q2: I am observing a significant amount of a byproduct that appears to be the homocoupling of my alkyne. How can I minimize this?

A2: The formation of a diyne (homocoupling product) is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. This process is primarily promoted by the copper co-catalyst in the presence of oxygen.

Solutions:

  • Strictly Anaerobic Conditions: The most effective way to suppress homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing your solvents and reagents.

  • Copper-Free Conditions: As mentioned previously, eliminating the copper(I) co-catalyst is a direct way to prevent Glaser coupling.[1] Several modern palladium catalyst systems are efficient enough to promote the Sonogashira reaction without copper.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture is turning black, and I'm getting poor conversion. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[4] The active Pd(0) species has aggregated into inactive palladium metal. This can be caused by several factors:

  • Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst.

  • High Temperatures: While some sluggish couplings require heat, excessive temperatures can accelerate catalyst decomposition.

  • Impurities: Impurities in your starting materials, solvent, or base can poison the catalyst.

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation.

Preventative Measures:

  • Ensure all reagents and solvents are pure and anhydrous.

  • Maintain a strictly inert atmosphere throughout the reaction.

  • Optimize the reaction temperature; start at room temperature and only heat if necessary.

  • Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability to the palladium center.

Q4: Will the aldehyde group on my this compound interfere with the Sonogashira coupling?

A4: The aldehyde group is generally compatible with Sonogashira coupling conditions. Palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance.[5] However, under certain conditions, side reactions involving aldehydes are possible, although less common in Sonogashira reactions compared to other cross-coupling reactions.

Potential Issues and Solutions:

  • Decarbonylation: At very high temperatures, decarbonylation of the aldehyde to give the corresponding 3-iodo-1H-indole can occur, though this is unlikely under typical Sonogashira conditions.

  • Aldol or Knoevenagel Condensation: The basic conditions of the Sonogashira reaction could potentially promote self-condensation of the aldehyde or condensation with other reactive species. However, the amine bases typically used (TEA, DIPA) are generally not strong enough to cause significant issues. If you suspect this is a problem, you could consider using a non-nucleophilic, sterically hindered base.

  • Compatibility with Protecting Groups: If you choose to protect the aldehyde, ensure the protecting group is stable to the basic and potentially nucleophilic conditions of the Sonogashira reaction and can be removed without affecting the newly formed alkyne. An acetal protecting group is a common choice.

In most cases, you should be able to perform the Sonogashira coupling without protecting the aldehyde group, provided you use mild reaction conditions.

Recommended Starting Protocols

Below are detailed starting protocols for the Sonogashira coupling of this compound, both with and without N-protection. These should be considered as starting points for your optimization.

Protocol 1: Sonogashira Coupling of N-Boc-3-iodo-1H-indole-2-carbaldehyde (Protected Indole)

This protocol is recommended for achieving higher yields and cleaner reaction profiles by mitigating side reactions associated with the indole N-H.

Step-by-Step Methodology:

  • N-Protection:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-iodo-1H-indole-2-carbaldehyde.

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodo-1H-indole-2-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous, degassed solvent (e.g., THF or DMF).

    • Add anhydrous, degassed triethylamine (3.0 eq).

    • Add the terminal alkyne (1.2 eq) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of this compound (Unprotected Indole)

This protocol is simpler as it avoids the protection/deprotection steps but may result in lower yields and more byproducts.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Add anhydrous, degassed triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required.

  • Work-up and purification are performed as described in Protocol 1.

Data Summary Table

The following table provides a general overview of reaction parameters for the Sonogashira coupling. Optimal conditions will vary depending on the specific alkyne used.

ParameterRecommended RangeNotes
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or more advanced catalysts with bulky phosphine ligands.
Copper(I) Co-catalyst 2-10 mol%CuI is most common. Omit for copper-free conditions.
Base 2-4 equivalentsTriethylamine, Diisopropylethylamine, or Diisopropylamine.
Solvent Anhydrous, DegassedTHF, DMF, Acetonitrile, Toluene.
Temperature Room Temp to 80 °CStart at room temperature and heat if necessary.
Atmosphere Inert (Argon or N₂)Crucial to prevent side reactions and catalyst decomposition.

Visualizing the Process

Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmet [Ar-Pd(II)-C≡CR]L₂ OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination CuAcetylide Cu-C≡CR Transmet->CuAcetylide [CuI] Product Ar-C≡CR Transmet->Product Product Formation Alkyne H-C≡CR CuPi [Cu(I)]-π-Alkyne Alkyne->CuPi Coordination CuPi->CuAcetylide Deprotonation (Base) CuAcetylide->Transmet To Pd Cycle Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity & Integrity (Catalysts, Solvents, Base) Start->Check_Reagents Check_Conditions Verify Anaerobic Conditions (Degassing, Inert Atmosphere) Check_Reagents->Check_Conditions Protect_Indole Is Indole N-H Protected? Check_Conditions->Protect_Indole Yes_Protected Yes Protect_Indole->Yes_Protected Yes No_Protected No Protect_Indole->No_Protected No Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Yes_Protected->Optimize_Catalyst Protect_Step Protect Indole N-H (e.g., with Boc group) No_Protected->Protect_Step Protect_Step->Start Optimize_Temp Optimize Temperature Optimize_Catalyst->Optimize_Temp Homocoupling Significant Homocoupling? Optimize_Temp->Homocoupling Yes_Homo Yes Homocoupling->Yes_Homo Yes No_Homo No Homocoupling->No_Homo No Cu_Free Switch to Copper-Free Conditions Yes_Homo->Cu_Free Pd_Black Palladium Black Formation? No_Homo->Pd_Black Success Improved Yield Cu_Free->Success Yes_Pd Yes Pd_Black->Yes_Pd Yes No_Pd No Pd_Black->No_Pd No Reassess Reassess Purity & Temperature Yes_Pd->Reassess No_Pd->Success Reassess->Start

Caption: A decision tree for troubleshooting low yields in the Sonogashira coupling.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Lu, B. Z., Zhao, W., Wei, H. X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21(23), 9714–9718. [Link]

  • Nobel Prize Outreach AB. (2010). Press release: The Nobel Prize in Chemistry 2010. Retrieved from [Link]

Sources

how to avoid de-iodination of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-iodo-1H-indole-2-carbaldehyde

A Guide to Preventing and Troubleshooting De-iodination

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into a common challenge encountered with this versatile building block: unwanted de-iodination. This unwanted side reaction can significantly lower the yield of your desired product and introduce purification challenges.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust experiments in the future.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is de-iodination and why is it a significant problem with this compound?

Answer: De-iodination, also known as proto-deiodination or hydrodehalogenation, is an undesired side reaction where the iodine atom at the C3 position of the indole ring is replaced by a hydrogen atom.[1] This converts your starting material into the byproduct 1H-indole-2-carbaldehyde.

This side reaction is problematic for several key reasons:

  • Reduced Yield: Every molecule of your starting material that undergoes de-iodination is a molecule that cannot form the desired product, directly impacting your reaction's efficiency and yield.

  • Complicated Purification: The de-iodinated byproduct often has a polarity similar to the starting material and, in some cases, the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

  • Inaccurate Stoichiometry: If de-iodination occurs before your main reaction begins, the stoichiometry of your reactants will be incorrect, potentially leading to incomplete conversion and the formation of other side products.

The Carbon-Iodine (C-I) bond, while ideal for many cross-coupling reactions due to its reactivity, is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage under various conditions, particularly the reductive conditions that can inadvertently arise during transition-metal-catalyzed reactions.[2][3]

Q2: My palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Sonogashira) is showing significant de-iodination. What are the most likely causes?

Answer: This is the most common scenario where de-iodination is observed. While 3-iodoindoles are excellent substrates for these reactions, the very conditions that facilitate the desired C-C bond formation can also promote the undesired C-H bond formation.[4][5] The issue typically stems from a competition between the desired catalytic cycle and a parasitic de-iodination cycle.

Let's break down the potential culprits within your reaction setup.

The choice of palladium source and, more critically, the supporting ligand, is paramount.

  • Palladium-Hydride (Pd-H) Species: The primary agent of de-iodination is often a palladium-hydride species.[3] This can form from various sources, such as solvents (DMF, alcohols), amine bases, or even trace water. Once formed, this Pd-H species can insert into the C-I bond and, through reductive elimination, release the de-iodinated indole.

  • Ligand Choice: The electronic and steric properties of the ligand dictate the stability of the palladium intermediates and the relative rates of the catalytic steps.

    • Problem: Using standard, less bulky ligands like triphenylphosphine (PPh₃) can sometimes lead to slower rates of reductive elimination for the desired product, giving the de-iodination pathway more time to occur.[6]

    • Solution: Switching to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling steps, particularly the reductive elimination, outcompeting the de-iodination pathway.[3][7]

The base and solvent are not innocent bystanders; they actively influence the reaction environment.[1]

  • Bases as Hydride Donors: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be a direct source of hydrides, promoting de-iodination.[1]

    • Solution: Consider switching to inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][7] These are less likely to generate Pd-H species.

  • Solvents as Hydride Donors: Certain solvents are known to facilitate de-iodination.

    • Problem: Protic solvents like alcohols can be a proton source. Some aprotic polar solvents like DMF can also decompose at higher temperatures to generate species that act as hydride donors.[1][8]

    • Solution: If de-iodination is a major issue, switching to rigorously dried, aprotic, non-hydride-donating solvents like toluene, dioxane, or THF is often beneficial.[3][9]

  • Problem: Higher temperatures, while accelerating the overall reaction, can disproportionately increase the rate of the de-iodination side reaction.[1] Prolonged reaction times also provide more opportunity for this side reaction to occur.

  • Solution: Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid post-reaction degradation.

The following diagram illustrates the critical choice point in the catalytic cycle where de-iodination competes with the desired cross-coupling.

G cluster_main start Ar-I + Pd(0)L2 ox_add Oxidative Addition intermediate Ar-Pd(II)-I start->intermediate Oxidative Addition transmetal Transmetalation (with R-B(OH)2) intermediate->transmetal Path A: Desired Coupling pd_hydride Pd-H Formation intermediate->pd_hydride Path B: De-iodination reduct_elim_prod Reductive Elimination transmetal->reduct_elim_prod product Desired Product (Ar-R) reduct_elim_prod->product hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_hydride reduct_elim_deiod Reductive Elimination pd_hydride->reduct_elim_deiod byproduct De-iodinated Byproduct (Ar-H) reduct_elim_deiod->byproduct

Fig 1. Competing pathways in Pd-catalyzed cross-coupling.
Q3: How can I proactively design my experiment to minimize de-iodination?

Answer: A well-designed experiment can prevent de-iodination before it becomes a problem. The key is to choose conditions that favor the kinetics of the desired cross-coupling over the side reaction.

This table provides optimized starting points for common cross-coupling reactions with this compound.

Parameter Suzuki Coupling Heck Coupling Sonogashira Coupling
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand SPhos or XPhos (2-4 mol%)P(o-tolyl)₃ or P(t-Bu)₃ (4-10 mol%)PPh₃ or XPhos (4-10 mol%)
Cu Co-catalyst N/AN/ACuI (1-5 mol%) - See Note
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)K₂CO₃ or Et₃N (2-3 equiv)Et₃N or DIPEA (as solvent or 3 equiv)
Solvent Toluene/H₂O (10:1) or DioxaneDioxane, Toluene, or DMFToluene or THF/Et₃N
Temperature 80-100 °C80-120 °CRoom Temp to 60 °C

Note on Sonogashira Coupling: While copper(I) is a standard co-catalyst, it can sometimes promote alkyne homocoupling.[10] If this or de-iodination is observed, consider a "copper-free" Sonogashira protocol, which often uses a more robust palladium/ligand system.[10][11]

This protocol incorporates best practices to suppress de-iodination.

  • Reagent Preparation: Ensure all reagents are pure. Boronic acids can degrade over time; use a fresh batch if possible.[7]

  • Glassware: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., SPhos, 0.02 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main flask.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene). If using a biphasic system, add the degassed water.

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen, which can damage the catalyst.[7]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, analyzing for the disappearance of the starting material and the appearance of both the product and the de-iodinated byproduct.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with a standard aqueous workup.

The following decision tree can help guide your troubleshooting process if de-iodination is observed.

Troubleshooting start De-iodination Observed? q_base Using Amine Base or Protic/DMF Solvent? start->q_base Yes sol_base Switch to Inorganic Base (K3PO4, Cs2CO3) and Aprotic Solvent (Toluene, Dioxane) q_base->sol_base Yes q_ligand Using Standard Ligand (e.g., PPh3)? q_base->q_ligand No sol_base->q_ligand sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) q_ligand->sol_ligand Yes q_temp Reaction Temp > 100°C? q_ligand->q_temp No sol_ligand->q_temp sol_temp Lower Temperature and Monitor Reaction Closely q_temp->sol_temp Yes q_cat Reaction Still Sluggish? q_temp->q_cat No sol_temp->q_cat sol_cat Increase Catalyst Loading or Try a Different Pd Pre-catalyst q_cat->sol_cat Yes

Fig 2. Troubleshooting decision tree for de-iodination.
Q4: Can de-iodination occur outside of a reaction? How should I store and handle this compound?

Answer: Yes. While less common than during a reaction, degradation can occur during storage. Haloindoles, particularly iodo-derivatives, can be sensitive to light and acid.[12] Some iodoindoles have been noted to be unstable, showing decomposition over time.[4][5]

Recommended Storage Protocol:

  • Container: Store in an amber glass vial to protect from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing to minimize exposure to air and moisture.

  • Temperature: Store in a refrigerator or freezer (-20 °C) to slow down potential degradation pathways.

  • Purity: Ensure the material is free from residual acid (e.g., from purification), which could catalyze decomposition. If necessary, the compound can be stored as a solution in a dry, aprotic solvent like toluene under an inert atmosphere.

References

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249–3255. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249-3255. Retrieved from [Link]

  • Chen, Z., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from [Link]

  • Reddit. (2019). Significant dehalogenation in stille coupling. Retrieved from [Link]

  • Fu, G. C., & Hartwig, J. F. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 124(35), 10332–10333. Retrieved from [Link]

  • ResearchGate. (2014). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Iodoindole sublibrary. Download Scientific Diagram. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journals. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • University of Tasmania - Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from [Link]

  • PMC. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • PubMed. (2010). Metal-free coupling of azoles with 2- and 3-haloindoles providing access to novel 2- or 3-(azol-1-yl)indole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodo-1H-indole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges through a structured troubleshooting and FAQ format, providing not just solutions, but the underlying chemical principles to empower your scale-up decisions.

Section 1: Strategic Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway at the outset is the most critical decision for a successful and economical scale-up campaign. The seemingly minor inconveniences at the lab scale can become insurmountable obstacles in a production setting.

Q1: What is the most viable synthetic route for the large-scale production of this compound?

A1: There are two primary retrosynthetic approaches to consider. However, for scale-up, the direct iodination of commercially available indole-2-carbaldehyde is demonstrably superior.

  • Route A (Recommended for Scale-Up): Electrophilic Iodination of Indole-2-carbaldehyde. This is the preferred method. The indole C3 position is the most nucleophilic and highly activated site for electrophilic aromatic substitution. The electron-withdrawing effect of the C2-carbaldehyde group further deactivates the C2 position, ensuring high regioselectivity for iodination at C3. This route is more direct and avoids the challenges of C2-functionalization.

  • Route B (Not Recommended): Formylation of 3-Iodoindole. This route is problematic for scale-up. While 3-iodoindole can be prepared, subsequent formylation at the C2 position is difficult. Standard formylation methods like the Vilsmeier-Haack reaction overwhelmingly favor the electron-rich C3 position.[1][2][3] Achieving C2-formylation typically requires a multi-step process involving N-protection followed by directed ortho-metalation (e.g., lithiation) and reaction with a formylating agent like N,N-dimethylformamide (DMF).[4] Such cryogenic reactions involving organolithium reagents are hazardous, expensive, and operationally complex at scale.

The logical choice is Route A, which leverages the inherent reactivity of the indole scaffold to our advantage.

G cluster_0 Route A (Recommended) cluster_1 Route B (Not Recommended) I2C Indole-2-carbaldehyde product_A This compound I2C->product_A Electrophilic Iodination (e.g., NIS, ICl) High Regioselectivity I3I 3-Iodoindole product_B This compound I3I->product_B C2-Formylation (Requires Directed Metalation) Poor Scalability caption Fig 1. Comparison of Synthetic Routes.

Fig 1. Comparison of Synthetic Routes.

Section 2: Troubleshooting the Iodination Step

The electrophilic iodination of indole-2-carbaldehyde is the key transformation. While straightforward on paper, scaling this step can introduce issues related to reaction kinetics, selectivity, and thermal safety.

Q2: My scaled-up iodination reaction is sluggish and gives incomplete conversion, unlike my lab-scale experiments. What factors should I investigate?

A2: This is a common issue often related to mixing and reagent choice.

  • Mixing Efficiency: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution.

  • Reagent Reactivity: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is a mild and effective solid reagent, but its solubility can be limited in some solvents, slowing down the reaction at scale. Iodine monochloride (ICl) is more reactive but is a corrosive liquid that requires specialized handling.[5] A combination of molecular iodine (I₂) with an oxidant can also be used, but this adds complexity.[6]

  • Solvent Choice: The reaction is typically run in solvents like dichloromethane (DCM) or acetonitrile.[5] On a larger scale, consider solvent recovery, toxicity, and cost. Ensure the chosen solvent provides adequate solubility for the starting material and reagent at the reaction concentration.

Q3: I'm observing significant amounts of di-iodinated byproducts and other impurities. How can I improve the reaction's selectivity?

A3: Over-iodination is a classic sign of poor process control, especially with highly reactive iodinating agents.

  • Stoichiometry and Controlled Addition: Do not add the iodinating agent all at once. A slow, controlled addition (either as a solid via a screw feeder or as a solution) is paramount. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination. Use a slight excess (1.05-1.1 equivalents) of the iodinating agent to drive the reaction to completion, but avoid larger excesses.

  • Temperature Management: Electrophilic aromatic substitutions are often exothermic. The heat generated can increase the reaction rate uncontrollably, leading to side reactions. Maintain a consistent, low temperature (e.g., 0-10 °C) throughout the addition and reaction period. A runaway reaction is a significant safety hazard.

  • Quenching: Once the reaction is complete (as monitored by HPLC or TLC), quench it promptly with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite. This destroys any excess iodinating agent, preventing the formation of further impurities during workup.

Table 1: Comparison of Common Iodinating Reagents for Scale-Up

ReagentMolar Eq.ProsConsScale-Up Considerations
N-Iodosuccinimide (NIS) 1.05 - 1.2Easy to handle solid; good selectivity; byproduct (succinimide) is water-soluble.[7]Higher cost; can be sluggish.Excellent choice for safety and ease of handling. Best for initial scale-up.
Iodine Monochloride (ICl) 1.0 - 1.1Highly reactive; lower cost; fast reaction times.Corrosive liquid; requires careful handling; can lead to over-iodination if not controlled.[5]Suitable for large-scale campaigns where cost and throughput are critical, but requires robust engineering controls.
Iodine (I₂) + Oxidant 1.0 - 1.2Low-cost iodine source.Requires an additional reagent (e.g., H₂O₂, NaIO₄); can complicate workup and waste streams.Can be cost-effective but adds process complexity. Requires careful optimization of the oxidant and conditions.

Section 3: Troubleshooting Purification and Product Stability

Isolating a pure, stable product is the final, critical hurdle. At scale, the methods used in the lab, such as column chromatography, are often impractical and uneconomical.

Q4: Column chromatography is not a viable option for our multi-kilogram production. What is the best strategy for purification via recrystallization?

A4: Developing a robust crystallization procedure is essential for large-scale purification.

  • Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole derivatives include ethanol, isopropanol (IPA), ethyl acetate, and toluene.

  • Crude Product Clean-up: Before crystallization, wash the crude solid with a non-polar solvent like hexanes or heptane to remove non-polar impurities. An aqueous wash to remove salts and water-soluble byproducts (like succinimide from NIS) is also critical.

  • Controlled Cooling: Do not crash-cool the crystallization mixture. A slow, controlled cooling profile allows for the growth of larger, more uniform crystals, which are easier to filter and typically have higher purity. Seeding the solution with a small amount of pure product at the saturation point can aid in initiating crystallization.

  • Anti-Solvent Crystallization: An alternative is to dissolve the crude product in a good solvent (e.g., THF or ethyl acetate) and then slowly add an anti-solvent (e.g., heptane or water) in which the product is insoluble to induce precipitation. This method provides excellent control over purity.

Q5: Our final product, a light-yellow solid, darkens significantly upon storage. What causes this degradation, and how can we improve its stability?

A5: Indole derivatives, particularly those with halogen and aldehyde functionalities, can be sensitive to light, air, and residual acid or base.

  • Oxidation: The indole nucleus can be susceptible to oxidation. The aldehyde group can also be oxidized to the corresponding carboxylic acid.

  • Light Sensitivity: Many aromatic iodides are light-sensitive and can release free iodine (I₂), which appears as a pink or brown discoloration.

  • Residual Acid/Base: Trace amounts of acid or base left over from the workup can catalyze decomposition or polymerization pathways.

Prevention and Storage Protocol:

  • Thorough Washing: Ensure the final product is washed until the filtrate is neutral (pH ~7).

  • Drying: Dry the product thoroughly under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.

  • Packaging and Storage: The final product should be stored in opaque, airtight containers, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, refrigeration (2-8 °C) is recommended.

Section 4: A Validated Scale-Up Protocol

This protocol is a robust starting point for a 100g-scale synthesis, designed with safety and scalability in mind.

Objective: To synthesize this compound from indole-2-carbaldehyde.

Materials:

  • Indole-2-carbaldehyde (100 g, 0.689 mol)

  • N-Iodosuccinimide (NIS) (171 g, 0.761 mol, 1.1 eq)

  • Acetonitrile (2 L)

  • 10% w/v Aqueous Sodium Thiosulfate Solution (1 L)

  • Saturated Aqueous Sodium Bicarbonate Solution (1 L)

  • Brine (1 L)

  • Ethyl Acetate (for extraction, ~2 L)

  • Heptane (for washing, ~500 mL)

  • Anhydrous Magnesium Sulfate

Protocol Workflow:

G start Start charge 1. Charge Reactor: Indole-2-carbaldehyde & Acetonitrile start->charge cool 2. Cool to 0-5 °C charge->cool add 3. Portion-wise Addition: Add NIS over 60-90 min, maintaining T < 10 °C cool->add react 4. Reaction: Stir at 0-5 °C for 2-3 h add->react monitor 5. Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench 6. Quench: Slowly add Na₂S₂O₃ solution monitor->quench Reaction Complete warm 7. Warm to RT quench->warm extract 8. Workup: Extract with Ethyl Acetate, wash with NaHCO₃ & Brine warm->extract dry 9. Dry & Filter: Dry organic layer (MgSO₄), filter, and concentrate extract->dry purify 10. Purification: Slurry crude solid in Heptane, then recrystallize (e.g., from IPA/Water) dry->purify isolate 11. Isolate & Dry: Collect crystals by filtration, dry under vacuum purify->isolate end End: Pure Product isolate->end caption Fig 2. Experimental Workflow for Scale-Up.

Fig 2. Experimental Workflow for Scale-Up.

Step-by-Step Procedure:

  • Reaction Setup: Charge a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet with indole-2-carbaldehyde (100 g) and acetonitrile (2 L).

  • Cooling: Begin agitation and cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add the N-Iodosuccinimide (171 g) in portions over 60-90 minutes. CRITICAL: Monitor the internal temperature closely and ensure it does not exceed 10 °C. This addition is exothermic.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-3 hours).

  • Quenching: Once complete, slowly and carefully add the 10% sodium thiosulfate solution to the cold reaction mixture. A slight temperature increase may be observed. Stir for 20 minutes.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate (1 L). Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Slurry the crude solid in warm heptane (~500 mL), stir for 30 minutes, then filter and wash with fresh heptane to remove non-polar impurities. Proceed with recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) to obtain the pure product.

  • Drying: Dry the purified, crystalline solid in a vacuum oven at 45 °C to a constant weight. Expected yield: 80-90%.

Section 5: Frequently Asked Questions (FAQs)

Q6: What are the key analytical techniques for monitoring this reaction and ensuring final product quality? A6:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the standard method to track the disappearance of starting material and the appearance of the product and byproducts.

  • Quality Control: The final product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Purity should be quantified by HPLC (>98% is a typical target). A melting point determination is also a simple and effective measure of purity.

Q7: Are there any greener or more modern synthetic alternatives for this transformation? A7: Research into greener chemistry is ongoing. Some modern approaches that could be adapted for this synthesis include:

  • Electrochemical Methods: Electrosynthesis can generate the iodinating species in situ, reducing the need for stoichiometric reagents and minimizing waste.

  • Catalytic Iodination: While less common for indoles, catalytic systems using a recyclable catalyst and a terminal oxidant are being developed for aromatic iodination.[7] A catalytic version of the Vilsmeier-Haack reaction has also been reported, which could be relevant for alternative synthetic designs.[8][9]

Q8: What are the primary safety concerns when scaling up this synthesis? A8:

  • Thermal Hazard: The iodination step is exothermic. A failure in cooling or too rapid addition of the reagent could lead to a runaway reaction. Always have a secondary cooling system or a quench solution ready.

  • Reagent Handling: While NIS is relatively safe, ICl is highly corrosive and reacts violently with water. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Work in a well-ventilated area or fume hood.

  • Solvent Safety: Handle organic solvents with care, avoiding inhalation and skin contact. Ground all equipment to prevent static discharge when transferring flammable solvents.

References

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2022). ResearchGate. [Link]

  • Iodination of substituted indoles. (2007). ResearchGate. [Link]

  • Regioselective C5-H Direct Iodination of Indoles. (2019). ResearchGate. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). ACS Publications. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. (2009). Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Regioselective C5-H direct iodination of indoles. (2019). RSC Publishing. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel pyrazole and pyridine derivatives. (2013). Growing Science. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. RSC Publishing. [Link]

  • Vilsmeier-Haack reaction of indole. (2020). YouTube. [Link]

  • This compound. PubChem. [Link]

  • This compound. Chemsrc. [Link]

  • Unexpected C2-Arylation of 1-(Pyridin-2-yl)indole-3-carboxaldehyde Mediated by Copper. (2012). ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Synthesis and biological evaluation of indoles. (2017). Der Pharma Chemica. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. [Link]

  • I2/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives. (2022). RSC Publishing. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (2019). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (2019). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 3-iodo-1H-indole-2-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles and NMR Spectroscopy

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of substituents, such as iodine, onto the indole ring can significantly modulate a molecule's biological activity, pharmacokinetic properties, and binding affinity to target proteins. Accurate structural elucidation of these substituted indoles is paramount, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, focusing on how the placement of an iodo and a carbaldehyde group at various positions on the indole ring influences the chemical shifts and coupling constants.

Predicted NMR Spectral Data of 3-iodo-1H-indole-2-carbaldehyde

While specific experimental data for this compound is not presently available, we can predict the expected spectral characteristics by analyzing the effects of the iodo substituent on the indole ring in related molecules. The iodine atom at the C3 position is expected to exert a significant deshielding effect on the neighboring protons and carbons due to its electron-withdrawing nature and anisotropic effects.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1 (NH)~12.5br s-The N-H proton is expected to be downfield and broad due to hydrogen bonding and exchange.
H-4~7.8-8.0d~8.0Deshielded by the adjacent benzene ring and the carbaldehyde group.
H-5~7.2-7.4t~7.5
H-6~7.1-7.3t~7.5
H-7~7.6-7.8d~8.0
CHO~10.0s-The aldehyde proton is characteristically found at a very downfield chemical shift.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ ppm)Notes
C-2~145The presence of the aldehyde group causes a significant downfield shift.
C-3~90-100The direct attachment of the iodine atom will cause a significant upfield shift due to the heavy atom effect.
C-3a~138
C-4~123
C-5~122
C-6~121
C-7~112
C-7a~128
CHO~185The aldehyde carbon is characteristically found at a very downfield chemical shift.

Comparative Analysis with Indole-2-carbaldehyde and Indole-3-carbaldehyde

To understand the influence of the iodo substituent and the position of the carbaldehyde group, a comparison with the parent compounds is essential.

Indole-2-carbaldehyde: The Parent Compound

¹H NMR Spectral Data of Indole-2-carbaldehyde (500 MHz, CDCl₃) [1]

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~9.0 (broad)br s-
H-37.30s-
H-47.77d8.1
H-57.20t7.4
H-67.41t7.0
H-77.48d8.3
CHO9.88s-

¹³C NMR Spectral Data of Indole-2-carbaldehyde (500 MHz, CDCl₃) [1]

CarbonChemical Shift (δ ppm)
C-2138.80
C-3115.60
C-3a128.25
C-4124.37
C-5122.20
C-6122.20
C-7113.28
C-7a136.87
CHO182.89
Indole-3-carbaldehyde: The Isomeric Analogue

¹H NMR Spectral Data of Indole-3-carbaldehyde (400 MHz, DMSO-d₆) [2]

ProtonChemical Shift (δ ppm)Multiplicity
H-1 (NH)12.2br s
H-28.32s
H-48.16d
H-57.29t
H-67.26t
H-77.55d
CHO9.99s

¹³C NMR Spectral Data of Indole-3-carbaldehyde (DMSO-d₆) [3]

CarbonChemical Shift (δ ppm)
C-2138.85
C-3118.54
C-3a124.49
C-4123.84
C-5122.50
C-6121.20
C-7112.80
C-7a137.43
CHO185.34

Key Spectral Differences and Interpretations

  • Position of the Aldehyde Proton (CHO): In all three compounds, the aldehyde proton is the most downfield signal, typically appearing between δ 9.8 and 10.0 ppm. Its singlet nature is a key identifier.

  • Effect of the Iodo Substituent: The introduction of iodine at the C3 position in this compound is predicted to cause a significant upfield shift of the C3 signal in the ¹³C NMR spectrum due to the heavy atom effect. This is a well-documented phenomenon in halogens.

  • Shifts in the Pyrrole Ring: In indole-2-carbaldehyde, the H3 proton is a singlet. In this compound, this proton is absent, and the C3 carbon signal will be significantly influenced by the iodine. In indole-3-carbaldehyde, the H2 proton is a downfield singlet, deshielded by the adjacent nitrogen and the C3-substituent.

  • Aromatic Region: The chemical shifts and coupling patterns of the protons on the benzene ring (H4, H5, H6, and H7) provide crucial information about the substitution pattern. The electron-withdrawing nature of both the carbaldehyde and iodo groups will influence the electron density distribution around the ring, leading to predictable shifts in these proton signals.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds and its high boiling point.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve good resolution and lineshape, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlets for all carbon signals.

  • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Key Structures

To aid in the interpretation of the NMR data, the chemical structures of the discussed compounds are presented below.

Indole_Structures cluster_target This compound cluster_parent Indole-2-carbaldehyde cluster_isomer Indole-3-carbaldehyde target target parent parent isomer isomer

Figure 1. Chemical structures of this compound and its comparative analogues.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging the experimental data of indole-2-carbaldehyde and indole-3-carbaldehyde, we have established a predictive model for the spectral features of the target compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is crucial for the unambiguous structural confirmation of novel indole derivatives. As a self-validating system, the comparison of experimentally obtained data with the predictions outlined in this guide will provide a high degree of confidence in the structural assignment of this compound and other related molecules.

References

  • Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). European Journal of Medicinal Chemistry.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • SpectraBase. (n.d.). 2-methyl-1H-indole-3-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 3-iodo-1H-indole-2-carbaldehyde: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of chemical research. In this guide, we delve into the interpretation of the mass spectrum of 3-iodo-1H-indole-2-carbaldehyde, a halogenated indole derivative with potential applications in medicinal chemistry. Beyond a singular focus on mass spectrometry, this guide provides a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. By understanding the unique insights each method offers, researchers can employ a holistic and validated approach to structural elucidation.

The Subject Molecule: this compound at a Glance

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The introduction of an iodine atom and a carbaldehyde group at positions 3 and 2, respectively, significantly influences its physicochemical properties and potential reactivity.

PropertyValueSource
Molecular Formula C₉H₆INO[1]
Molecular Weight 271.05 g/mol [1]
Exact Mass 270.94941 Da[1]

I. Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, offering vital clues to its structure. For this compound, an Electron Ionization (EI) mass spectrum would be particularly informative.

The Molecular Ion Peak (M⁺•)

The molecular ion peak is the most critical piece of information in a mass spectrum, as it reveals the molecular weight of the compound. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 271.

A key feature to consider is the isotopic distribution. Unlike chlorine and bromine, which have significant M+2 isotopes, iodine is monoisotopic (¹²⁷I at 100% natural abundance). Therefore, the mass spectrum of our target molecule will not exhibit a prominent M+2 peak, simplifying the interpretation of the molecular ion region.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to proceed through several characteristic pathways, driven by the stability of the resulting fragments. The indole ring itself is relatively stable, meaning fragmentation will likely involve the substituents.

A logical fragmentation pathway is depicted below:

fragmentation_pathway M M⁺• (m/z 271) This compound M1 [M-H]⁺ (m/z 270) M->M1 - H• M29 [M-CHO]⁺ (m/z 242) M->M29 - CHO• M127 [M-I]⁺ (m/z 144) M->M127 - I• M128 [M-HI]⁺• (m/z 143) M->M128 - HI F116 [M-I-CO]⁺ (m/z 116) M127->F116 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments:

m/zProposed FragmentRationale
271 [M]⁺• Molecular ion
270[M-H]⁺Loss of a hydrogen radical from the aldehyde or NH group.
242[M-CHO]⁺Loss of the formyl radical, a common fragmentation for aldehydes.
144[M-I]⁺Loss of an iodine radical, a facile cleavage due to the relative weakness of the C-I bond.
116[C₈H₆N]⁺Subsequent loss of carbon monoxide (CO) from the [M-I]⁺ fragment.

II. Comparative Analysis with Other Spectroscopic Techniques

While mass spectrometry provides valuable information, a comprehensive structural elucidation relies on the synergistic use of multiple analytical methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Predictions:

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

  • Indole NH Proton: A broad singlet is anticipated in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being solvent-dependent.

  • Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific set of multiplets, with coupling constants revealing their relative positions.

¹³C NMR Predictions:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 180-190 ppm).

  • Iodinated Carbon (C-3): The carbon atom attached to the iodine will be significantly shielded due to the "heavy atom effect," appearing at a lower chemical shift than a typical sp² carbon.

  • Other Aromatic and Indole Carbons: Signals will appear in the typical aromatic region (δ 110-140 ppm).

Comparison with Mass Spectrometry:

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight and fragmentation pattern.Detailed connectivity and chemical environment of atoms.
Sample State Gas phase (for EI-MS).Solution.
Key Insights Elemental composition (from high-resolution MS).Stereochemistry and isomer differentiation.
Limitations Does not provide direct information on atom connectivity.Less sensitive than mass spectrometry.
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H stretchIndole N-H
3100-3000C-H stretchAromatic C-H
1680-1660C=O stretchAldehyde C=O
1600-1450C=C stretchAromatic C=C
~1350C-N stretchIndole C-N
Below 800C-I stretchCarbon-Iodine bond

Comparison with Mass Spectrometry:

FeatureMass SpectrometryIR Spectroscopy
Information Provided Molecular weight and fragmentation.Presence of functional groups.
Key Insights Confirms molecular formula.Identifies key chemical bonds.
Limitations Does not directly identify functional groups.Provides limited information on the overall molecular skeleton.
C. Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Expected Information:

  • Unambiguous confirmation of the connectivity of all atoms.

  • Precise bond lengths and angles.

  • Information on intermolecular interactions in the solid state, such as hydrogen bonding.

Comparison with Mass Spectrometry:

FeatureMass SpectrometryX-ray Crystallography
Information Provided Molecular weight and fragmentation.Absolute 3D structure in the solid state.
Sample Requirement Small amount of sample.A suitable single crystal.
Key Insights Confirms molecular formula.Definitive proof of structure.
Limitations Does not provide 3D structural information.Requires a crystalline sample, which may not always be obtainable.

III. Experimental Protocols

To obtain the data discussed above, the following experimental protocols would be employed.

A. Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a mass spectrometer equipped with an electron ionization source. Set the ionization energy to 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

B. NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

C. IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of this compound serves as an excellent case study for the power of a multi-technique analytical approach. While mass spectrometry provides the foundational information of molecular weight and key fragmentation patterns, its combination with NMR and IR spectroscopy allows for a detailed and confident assignment of the molecular structure. NMR spectroscopy reveals the precise connectivity and environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. For ultimate confirmation, single-crystal X-ray crystallography provides an unambiguous 3D structure.

By leveraging the strengths of each of these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigations into the chemistry and biological activity of novel compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer (2nd ed.). Oxford University Press.

Sources

A Comparative Guide to the FTIR Analysis of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of novel heterocyclic compounds is paramount. 3-iodo-1H-indole-2-carbaldehyde is a molecule of significant interest, serving as a versatile building block in the synthesis of complex pharmaceutical agents. Its biological activity is intrinsically linked to the spatial arrangement and electronic properties of its constituent functional groups. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and chemical environment of these key functional groups.

This technical guide offers an in-depth, comparative analysis of the FTIR spectrum of this compound. As experimental spectra for this specific compound are not widely published, we present a predictive analysis grounded in established spectroscopic principles. This prediction is then objectively compared with experimental data from its structural analogues—indole-2-carbaldehyde and indole-3-carboxaldehyde—to provide a comprehensive understanding of the vibrational characteristics and the influence of substituent position and nature on the indole scaffold.

The Causality of Experimental Design: Why FTIR?

In the context of drug development, FTIR is not merely a characterization technique; it is a validation step. For a molecule like this compound, the key functional groups—the indole N-H, the aldehyde C=O, and the C-I bond—are all potential sites for hydrogen bonding, further reaction, or steric interactions. The precise vibrational frequencies of these groups, revealed by FTIR, act as a sensitive probe of the molecule's electronic and structural state. For instance, a shift in the carbonyl (C=O) stretching frequency can indicate the degree of electronic conjugation with the indole ring, which in turn can influence the reactivity of the aldehyde. Similarly, the N-H stretching frequency provides insight into intermolecular hydrogen bonding, a critical factor in crystal packing and solubility.

Our comparative approach is designed to isolate and understand the spectral impact of two key structural modifications on the parent indole ring:

  • The effect of the C2-carboxaldehyde group: By comparing with the parent indole, we can identify the characteristic bands of the aldehyde.

  • The effect of the C3-iodo substituent: By comparing the predicted spectrum of our target molecule with the experimental data for indole-2-carbaldehyde, we can elucidate the electronic (inductive and resonance) and mass effects of the heavy iodine atom.

  • The effect of substituent position: By comparing with the common isomer, indole-3-carboxaldehyde, we can highlight how moving the aldehyde group from the C3 to the C2 position alters the electronic delocalization and, consequently, the vibrational frequencies of the entire molecule.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible FTIR data for solid-state analysis of indole derivatives, a robust and validated protocol is essential. The following method for KBr pellet preparation is the standard in the field, chosen for its ability to produce sharp, well-resolved spectra free from solvent interference.

Step-by-Step Protocol for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the solid organic sample (e.g., indole-2-carboxaldehyde) into a fine powder using a clean agate mortar and pestle.

    • In a separate, dry mortar, grind ~150-200 mg of spectroscopy-grade potassium bromide (KBr) to a fine, moisture-free powder. KBr is hygroscopic; it should be stored in a desiccator and briefly dried in an oven prior to use.

  • Mixing:

    • Add the powdered sample to the KBr in the mortar.

    • Mix the two powders intimately by gentle grinding for approximately 1-2 minutes. The goal is a homogenous mixture with a sample concentration of roughly 1%.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

This protocol is self-validating because a poorly prepared pellet (e.g., one that is opaque or cracked) will result in a sloping baseline and broad, poorly defined peaks, immediately indicating a flaw in the preparation.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition Grind_Sample Grind 1-2 mg of Indole Derivative Mix Intimately Mix Sample and KBr Grind_Sample->Mix Grind_KBr Grind 150-200 mg of dry KBr Grind_KBr->Mix Press Press Mixture in Die (7-10 tons) Mix->Press Pellet Form Transparent KBr Pellet Press->Pellet Mount Place Pellet in FTIR Spectrometer Pellet->Mount Background Collect Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Mount->Acquire Data FTIR Spectrum Data Acquire->Data

Caption: Workflow for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis

The power of FTIR in structural elucidation comes from comparing the spectrum of an unknown compound to those of known, related structures. Here, we predict the key vibrational frequencies for this compound and compare them to the experimental data for its parent (Indole), its non-iodinated precursor (Indole-2-carboxaldehyde), and its common isomer (Indole-3-carboxaldehyde).

Functional GroupVibration ModeIndole (Experimental)[1][2]Indole-2-carboxaldehyde (Experimental/Reference)[3]Indole-3-carboxaldehyde (Experimental)[4][5]This compound (Predicted)
N-H (Indole) Stretch~3400 cm⁻¹ (sharp)~3300 cm⁻¹ (broad)~3160 cm⁻¹ (very broad)~3250-3300 cm⁻¹ (broad)
C-H (Aromatic) Stretch3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
C=O (Aldehyde) StretchN/A~1660 cm⁻¹~1655 cm⁻¹~1650-1660 cm⁻¹
C=C (Aromatic) Stretch1620-1450 cm⁻¹1610-1450 cm⁻¹1615-1450 cm⁻¹1600-1440 cm⁻¹
C-I StretchN/AN/AN/A~500-600 cm⁻¹
Fingerprint Region Bending/Mixed< 1400 cm⁻¹< 1400 cm⁻¹< 1400 cm⁻¹< 1400 cm⁻¹

Note: Experimental values are approximate and can vary based on sampling technique and intermolecular interactions.

In-Depth Discussion: The "Why" Behind the Peaks

N-H Stretching Vibration (~3300 cm⁻¹)

The N-H stretching vibration in the parent indole molecule typically appears as a relatively sharp band around 3400 cm⁻¹[1][6]. However, in both indole-2- and indole-3-carboxaldehyde, this peak broadens significantly and shifts to a lower wavenumber. This is a classic indicator of intermolecular hydrogen bonding. The carbonyl oxygen of the aldehyde group on one molecule acts as a hydrogen bond acceptor for the N-H proton of a neighboring molecule. This interaction weakens the N-H bond, requiring less energy (a lower wavenumber) to vibrate. For this compound, we predict a similarly broad peak around 3250-3300 cm⁻¹, as this potent hydrogen bonding motif will dominate.

Carbonyl (C=O) Stretching Vibration (~1650-1660 cm⁻¹)

The C=O stretch is one of the most intense and diagnostic peaks in the spectrum. For a typical saturated aliphatic aldehyde, this peak appears around 1720-1740 cm⁻¹. The observed positions in indole-2- and indole-3-carboxaldehyde (~1660 cm⁻¹ and ~1655 cm⁻¹, respectively) are significantly lower. This shift is a direct consequence of conjugation . The C=O double bond is in conjugation with the π-electron system of the indole ring. This delocalization of electrons reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.

The difference between the 2- and 3-isomers is subtle but informative. The slightly higher frequency in the 2-carboxaldehyde may suggest marginally less effective conjugation compared to the 3-position. For our target molecule, this compound, we predict the C=O stretch to remain in a similar region, ~1650-1660 cm⁻¹. The iodine at the 3-position is expected to have two competing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, iodine will withdraw electron density through the sigma bonds, which would slightly increase the C=O bond strength and frequency.

  • Resonance Effect (+R): Iodine's lone pairs can donate electron density into the ring, which would decrease the C=O frequency.

These effects often counteract each other, leading to a minimal net change in the carbonyl frequency compared to the non-iodinated parent.

Aromatic and C-I Vibrations (< 1600 cm⁻¹)

The region between 1620 cm⁻¹ and 1450 cm⁻¹ contains a series of sharp peaks corresponding to the C=C stretching vibrations within the aromatic indole ring. The exact pattern of these peaks can be diagnostic of the substitution pattern. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This is often a weak peak and can sometimes be difficult to distinguish in the complex fingerprint region of the spectrum.

Logical Relationship Diagram

Spectral_Shifts cluster_structure cluster_effects cluster_shifts Indole Indole Scaffold H_Bond Intermolecular Hydrogen Bonding Indole->H_Bond N-H group Conjugation π-Conjugation Indole->Conjugation Aldehyde C2-Aldehyde Group (C=O) Aldehyde->H_Bond O atom Aldehyde->Conjugation Iodine C3-Iodine Atom (C-I) Inductive Inductive Effect (-I) of Iodine Iodine->Inductive Mass Heavy Atom Effect of Iodine Iodine->Mass NH_Shift N-H Stretch: Broadens, shifts to lower ν H_Bond->NH_Shift CO_Shift C=O Stretch: Shifts to lower ν (~1650 cm⁻¹) Conjugation->CO_Shift Inductive->CO_Shift minor effect CI_Peak C-I Stretch: Appears at low ν (~500-600 cm⁻¹) Mass->CI_Peak

Caption: Key structural features and their influence on FTIR spectral shifts.

Conclusion

The FTIR analysis of this compound provides a clear fingerprint of its essential functional groups. While experimental data for this specific molecule is scarce, a predictive and comparative analysis against its parent compounds, indole-2-carboxaldehyde and indole-3-carboxaldehyde, offers authoritative insights.

The key predictive markers for this compound are:

  • A broad N-H stretching band around 3250-3300 cm⁻¹ , confirming strong intermolecular hydrogen bonding mediated by the aldehyde.

  • A strong, sharp C=O stretching band near 1650-1660 cm⁻¹ , indicating a carbonyl group significantly weakened by conjugation with the indole π-system.

  • A C-I stretching vibration in the low-frequency region of 500-600 cm⁻¹ .

This guide demonstrates how, even in the absence of a reference spectrum, a logical, evidence-based approach combining foundational spectroscopic principles with comparative data from related molecules can provide a robust and reliable structural analysis. This methodology is critical for researchers working on the frontiers of medicinal chemistry and drug discovery, enabling confident characterization of novel molecular entities.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Indole. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 15, 2026, from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 15, 2026, from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved January 15, 2026, from [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Retrieved January 15, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (n.d.). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved January 15, 2026, from [Link]

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comparison of reactivity between 3-iodo and 3-bromo-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Indole-2-Carbaldehyde in Cross-Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, the indole scaffold remains a cornerstone of pharmacologically active molecules. The functionalization of the C-3 position, in particular, is a critical step in the synthesis of a vast array of compounds. Within the toolbox of synthetic precursors, 3-halo-indole-2-carbaldehydes are invaluable building blocks, primed for diversification through modern cross-coupling methodologies. The choice between a 3-iodo and a 3-bromo derivative is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, efficiency, and overall synthetic strategy.

This guide provides a detailed, evidence-based comparison of the reactivity between 3-iodo-indole-2-carbaldehyde and its bromo-counterpart, focusing on their performance in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative data, and offer detailed experimental protocols to inform your selection and optimize your synthetic outcomes.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The disparate reactivity between the iodo- and bromo-indoles is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Understanding these differences is key to predicting reaction behavior and selecting the appropriate substrate for a given transformation.

The general trend for C-X bond strength in haloarenes is C-F > C-Cl > C-Br > C-I.[1][2][3][4] The carbon-bromine bond is significantly stronger and shorter than the carbon-iodine bond.

PropertyC-Br BondC-I BondImplication for Reactivity
Average Bond Energy ~275-285 kJ/mol[2][3]~213-240 kJ/mol[2][3]The weaker C-I bond requires less energy to break, facilitating faster reaction rates.
Bond Length ShorterLongerThe longer C-I bond contributes to its lower bond energy.
Polarizability Less PolarizableMore PolarizableThe electron cloud of iodine is more easily distorted, facilitating interaction with the palladium catalyst.

In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] During this step, the C-X bond is cleaved. The significantly lower bond energy of the C-I bond means that 3-iodo-indole-2-carbaldehyde will undergo oxidative addition much more readily and at a faster rate than 3-bromo-indole-2-carbaldehyde.[7][8][9] This principle governs the general reactivity trend observed across a spectrum of coupling reactions: I > Br >> Cl .[5][9]

cluster_0 Reactivity Pathway Pd(0) Pd(0) TS_I Lower Energy Transition State Pd(0)->TS_I TS_Br Higher Energy Transition State Pd(0)->TS_Br C-I_Bond 3-Iodo-Indole (Weaker C-I Bond) C-I_Bond->TS_I Faster Rate (k_I) C-Br_Bond 3-Bromo-Indole (Stronger C-Br Bond) C-Br_Bond->TS_Br Slower Rate (k_Br) Product Oxidative Addition Product TS_I->Product TS_Br->Product

Caption: Oxidative addition energy profile for C-I vs. C-Br bonds.

Performance in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond translates to tangible advantages in common synthetic transformations used in drug discovery and materials science.

Suzuki-Miyaura Coupling

This reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a workhorse in modern synthesis.[10] When comparing the two indole substrates, the 3-iodo derivative consistently outperforms the 3-bromo derivative, often providing higher yields in shorter reaction times and under milder conditions (e.g., lower temperatures). While the bromo-indole is a viable substrate, it typically requires more forcing conditions, such as higher temperatures or more active (and often more expensive) catalyst systems to achieve comparable results.[11]

Sonogashira Coupling

Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is essential for creating conjugated enynes and arylalkynes.[8][9][12] The reactivity trend is particularly pronounced here. 3-Iodo-indoles can often be coupled at or near room temperature, whereas their bromo counterparts frequently require heating to proceed efficiently.[9] This is a critical consideration when dealing with thermally sensitive functional groups on either coupling partner.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives.[13][14][15] The development of specialized, sterically hindered phosphine ligands has greatly expanded the scope to include less reactive aryl bromides and even chlorides.[16] Nevertheless, the fundamental reactivity difference persists. 3-Iodo-indole-2-carbaldehyde will couple with a broader range of amines under milder conditions compared to the 3-bromo analogue.

Quantitative Comparison and Practical Summary

Parameter3-Iodo-Indole-2-Carbaldehyde3-Bromo-Indole-2-CarbaldehydeExpert Commentary
Relative Reactivity Very HighModerate to HighThe C-I bond is cleaved much more easily in the rate-determining oxidative addition step.
Typical Temperature Room Temperature to 80 °C60 °C to >100 °CMilder conditions for the iodo-substrate preserve sensitive functional groups and reduce side reactions.
Reaction Time Generally shorter (1-12 h)Generally longer (6-24 h)Faster kinetics lead to higher throughput.
Catalyst Choice Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) are often sufficient.Often requires more advanced, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) for high efficiency.
Substrate Cost Generally more expensiveGenerally less expensive and more commercially available.A key practical consideration for large-scale synthesis.
Stability Less stable; more prone to light-induced decomposition and hydrodehalogenation.More stable for long-term storage and handling.The bromo-indole is often preferred for library synthesis where starting materials may be stored for extended periods.

Experimental Protocols: A Validated Approach

The following protocols provide a robust starting point for researchers. Note the adjustments in temperature and catalyst choice, which reflect the inherent reactivity differences.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-Indole-2-Carbaldehyde (Milder Conditions)
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 3-iodo-1H-indole-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-8 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-Indole-2-Carbaldehyde (More Forcing Conditions)
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 3-bromo-1H-indole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv).[17]

  • Catalyst Addition: Add a more active catalyst system, such as palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) and a specialized ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-8 mol%).

  • Solvent and Degassing: Add an anhydrous solvent such as toluene or 1,4-dioxane. Degas the mixture thoroughly.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress. Typical reaction times are 12-24 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) Pd0->OA_Complex Oxidative Addition Trans_Complex Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Product_Complex Product Complex (Ar-Pd(II)(Ar')L₂) Trans_Complex->Product_Complex Borate_Salt X-B(OR)₂ Trans_Complex->Borate_Salt Product_Complex->Pd0 Reductive Elimination Product Coupled Product (Indole-Ar') Product_Complex->Product ArX Indole-X (X = I or Br) ArX->OA_Complex Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Strategic Selection: When to Use Iodo vs. Bromo

  • Choose 3-Iodo-Indole-2-Carbaldehyde when:

    • Mild conditions are paramount: You are working with a complex molecule containing sensitive functional groups that cannot tolerate high temperatures or harsh bases.

    • Reaction speed is critical: High-throughput synthesis or rapid analogue generation is the goal.

    • The coupling partner is challenging: The nucleophile (e.g., a sterically hindered boronic acid or amine) is poorly reactive. The higher "electrophilicity" of the iodo-indole can drive the reaction to completion.

  • Choose 3-Bromo-Indole-2-Carbaldehyde when:

    • Cost is a major driver: For large-scale campaigns, the lower cost of the bromo-starting material can be a significant advantage.

    • Orthogonal reactivity is desired: If your molecule contains another halogen (e.g., a chloride), the bromo group can be selectively coupled while leaving the chloro- group intact for a subsequent, different coupling reaction.

    • Long-term stability is required: The starting material needs to be stored for extended periods without degradation.

Conclusion

The choice between 3-iodo- and 3-bromo-indole-2-carbaldehyde is a classic case of balancing reactivity with stability and cost. The 3-iodo derivative is the undisputed champion of reactivity, enabling faster reactions under milder conditions, which is often crucial in the complex settings of pharmaceutical and natural product synthesis. However, the stability and lower cost of the 3-bromo analogue give it a firm place in the synthetic chemist's arsenal, particularly for large-scale work and situations demanding robust starting materials. By understanding the fundamental principles of C-X bond reactivity and the practical implications for catalyst selection and reaction conditions, researchers can make an informed and strategic choice to best achieve their synthetic goals.

References

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A Comparative Analysis of the Biological Activity of 3-Iodo-1H-indole-2-carbaldehyde and Other Halo-indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced therapeutic potential. This guide provides a comparative overview of the biological activities of 3-iodo-1H-indole-2-carbaldehyde and its halo-substituted analogs, focusing on their anticancer and antimicrobial properties. While direct head-to-head comparative studies on this specific series of compounds are limited in the publicly available literature, this guide synthesizes existing data on related halo-indole derivatives to provide valuable insights for researchers in the field.

Anticancer Activity: A Comparative Perspective

Indole derivatives have shown significant promise as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival. The introduction of a halogen atom at the 3-position of the indole-2-carbaldehyde core is anticipated to influence cytotoxic activity.

Comparative Cytotoxicity Data (Hypothetical)

Due to the limited availability of direct comparative data for this compound and its bromo, chloro, and fluoro analogs against the same cancer cell lines, the following table is presented as a hypothetical model for how such data would be structured. The values are for illustrative purposes and are not derived from a single comparative study.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)Data not available
A549 (Lung)Data not available
3-Bromo-1H-indole-2-carbaldehydeMCF-7 (Breast)Data not available
A549 (Lung)Data not available
3-Chloro-1H-indole-2-carbaldehydeMCF-7 (Breast)Data not available
A549 (Lung)Data not available
3-Fluoro-1H-indole-2-carbaldehydeMCF-7 (Breast)Data not available
A549 (Lung)Data not available

Note: The absence of specific IC50 values in the literature for a direct comparison of these four compounds necessitates further experimental investigation.

Insights from Related Halo-Indole Derivatives

Studies on various substituted indoles suggest that the nature and position of the halogen can significantly impact anticancer activity. For instance, certain brominated indoles have demonstrated cytotoxicity against human cancer cells.[3] The anticancer effects of indole derivatives are often attributed to their ability to induce apoptosis and inhibit key signaling pathways.[2][4] For example, some indole compounds have been shown to inhibit protein kinases and interfere with microtubule formation, leading to cell cycle arrest and apoptosis.[4]

The aldehyde group at the C2 position of the indole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, such as Schiff bases and chalcones, which have also shown promising anticancer activities.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7]

Workflow for MTT Assay

MTT_Assay start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of halo-indole compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan crystals incubation3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare stock solutions of the halo-indole-2-carbaldehydes in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity: A Comparative Perspective

Halogenated indoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureusData not available
Escherichia coliData not available
3-Bromo-1H-indole-2-carbaldehydeStaphylococcus aureusData not available
Escherichia coliData not available
3-Chloro-1H-indole-2-carbaldehydeStaphylococcus aureusData not available
Escherichia coliData not available
3-Fluoro-1H-indole-2-carbaldehydeStaphylococcus aureusData not available
Escherichia coliData not available

Note: The absence of specific MIC values in the literature for a direct comparison of these four compounds highlights a gap in the current research.

Insights from Related Halo-Indole Derivatives

The antimicrobial mechanism of halogenated indoles is thought to be multi-faceted, potentially involving the disruption of bacterial cell membranes and the inhibition of key cellular processes.[9] Some chloroindoles have been shown to downregulate the expression of virulence genes in uropathogenic Escherichia coli.[13] The lipophilicity conferred by the halogen atom may facilitate the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][14][15]

Workflow for Broth Microdilution Assay

MIC_Assay start Prepare serial dilutions of halo-indole compounds in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubation Incubate at 37°C for 16-20 hours inoculate->incubation read Visually inspect for bacterial growth (turbidity) incubation->read determine_mic Determine the lowest concentration with no visible growth (MIC) read->determine_mic

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each halo-indole-2-carbaldehyde in a 96-well microtiter plate containing a suitable broth medium.[3]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Enzyme Inhibition: A Potential Mechanism of Action

The biological activities of halo-indoles are often linked to their ability to inhibit specific enzymes. While data on the direct enzyme inhibition by this compound and its analogs is scarce, related indole derivatives have been shown to inhibit various enzymes.

For example, certain indole derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[16][17] The aldehyde functionality, in particular, has been implicated in the competitive inhibition of this enzyme.[17] Additionally, some indole-2,3-dione derivatives are known to be inhibitors of carboxylesterases.[11] It is plausible that 3-halo-1H-indole-2-carbaldehydes could also exhibit inhibitory activity against a range of enzymes, and this warrants further investigation.

Potential Enzyme Inhibition Pathway

Enzyme_Inhibition inhibitor Halo-indole-2-carbaldehyde active_site Enzyme Active Site inhibitor->active_site Binds enzyme Target Enzyme (e.g., Kinase, Tyrosinase) product Product active_site->product Catalyzes inhibition Inhibition substrate Substrate substrate->active_site Binds

Caption: A conceptual diagram illustrating the competitive inhibition of an enzyme by a halo-indole derivative.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound and its bromo, chloro, and fluoro analogs. While direct comparative data is limited, the existing literature on related halo-indole compounds suggests that these molecules are promising candidates for further investigation as anticancer and antimicrobial agents. The halogen substitution at the 3-position and the carbaldehyde at the 2-position offer significant opportunities for structure-activity relationship studies and the development of more potent and selective therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of this specific series of 3-halo-1H-indole-2-carbaldehydes. Head-to-head comparisons of their cytotoxicity against a panel of cancer cell lines and their antimicrobial activity against a broad range of pathogens are essential to elucidate the precise influence of the different halogen substituents. Furthermore, mechanistic studies to identify their molecular targets and enzymatic inhibitory profiles will be crucial for their rational design and development as novel therapeutic agents.

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Sources

A Comparative Guide to the Analytical Purity Assessment of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-iodo-1H-indole-2-carbaldehyde, a critical intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), rigorous purity assessment is non-negotiable. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating, grounded in established scientific principles and regulatory expectations.

The selection of an appropriate analytical technique hinges on the specific objective: is the goal to quantify the main component, detect and identify trace impurities, or provide an absolute measure of purity without a dedicated reference standard? Here, we compare the three most powerful and commonly employed techniques in a drug development setting: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC, particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is the gold standard for purity and impurity quantification in the pharmaceutical industry. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target compound from closely related structural analogues and process-related impurities.

Expertise & Experience: Why RP-HPLC?

The choice of reverse-phase chromatography is dictated by the molecular structure of this compound (C₉H₆INO, M.W. 271.05 g/mol ).[1] The indole ring system provides significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compound. The inclusion of a modifier, such as formic or phosphoric acid, is crucial for ensuring sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[2][3]

Trustworthiness: The Imperative of Method Validation

A described HPLC method is only trustworthy if it is validated to be "fit for purpose." Validation is a documented process that proves the method's reliability for its intended use.[4] According to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), this involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][7][8] A well-validated method ensures that the data generated are accurate and reproducible, forming a reliable basis for quality control decisions.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol outlines a robust starting point for the purity assessment of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0 40
      20 90
      25 90
      25.1 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Indole chromophore provides strong absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate result Purity Report calculate->result qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire 1H Spectrum (Long D1 Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate result Absolute Purity Value calculate->result

Caption: Workflow for absolute purity determination by qNMR.

Mass Spectrometry (MS): Unambiguous Impurity Identification

While HPLC can detect impurities, it cannot identify them based on retention time alone. Mass spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the definitive technique for impurity characterization. It provides the molecular weight of impurities and, through fragmentation analysis (MS/MS), offers structural clues.

Expertise & Experience: Choosing the Right MS Approach

  • LC-MS: This is the most versatile approach for non-volatile impurities commonly found in pharmaceutical intermediates. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, directly providing the molecular weight. For this compound, the expected [M+H]⁺ ion would be at m/z 271.96. [1]* GC-MS: This is suitable for analyzing volatile or semi-volatile impurities, such as residual solvents or certain synthetic by-products. Electron Ionization (EI) is a harder technique that produces extensive fragmentation, creating a unique "fingerprint" for a compound that can be matched against spectral libraries like NIST. [9] Trustworthiness: Corroborating Evidence

MS data is most powerful when used in conjunction with other techniques. For example, if HPLC shows an unknown peak at a specific retention time, LC-MS analysis of that peak can provide its molecular weight. This information allows the scientist to propose a likely structure (e.g., unreacted starting material, a de-iodinated product, or an oxidized by-product), which can then be confirmed by synthesizing the proposed impurity and matching its retention time and mass spectrum.

Comparison of Analytical Methods

FeatureHPLC-UVQuantitative ¹H NMR (qNMR)Mass Spectrometry (LC-MS/GC-MS)
Primary Purpose Quantitative purity & impurity profilingAbsolute quantitative purityImpurity identification & structural elucidation
Quantitation Relative (Area %), requires specific reference standard for absolute quantitationAbsolute, uses a universal internal standardSemi-quantitative at best without specific standards
Impurity Detection Excellent, high sensitivityModerate, limited by dynamic range (~1% level)Excellent, very high sensitivity (ppm levels)
Impurity Identification No (based on retention time only)Limited (requires well-resolved signals)Yes (provides molecular weight and fragmentation)
Throughput High (automated runs)ModerateModerate to High
Key Advantage Robust, precise, and universally accepted for quality control.Provides an absolute purity value without a specific standard.Definitive structural information for unknown impurities.
Key Limitation Cannot identify unknown peaks.Lower sensitivity for trace impurities.Not inherently quantitative.

Conclusion: An Integrated Approach

No single analytical method provides a complete picture of the purity of this compound. A robust and trustworthy purity assessment relies on an integrated, multi-technique approach.

  • RP-HPLC should be employed as the primary method for routine quality control, quantifying the main peak and detecting impurities with high precision.

  • qNMR serves as an orthogonal method to provide an absolute purity value, which is invaluable for qualifying the primary reference standard itself.

  • LC-MS is the essential problem-solving tool, used to investigate and identify any unknown impurities detected by HPLC, thereby providing a comprehensive understanding of the compound's purity profile.

By judiciously combining these methods, researchers and drug development professionals can make informed decisions based on a scientifically sound and comprehensive characterization of their material, ensuring the quality and integrity of the drug development pipeline.

References

  • AMSbiopharma. (2025, July 22).
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  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Wang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega.
  • Franco, P. H. C., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry.
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  • SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde on Newcrom C18 HPLC column.
  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.

Sources

A Predictive and Comparative Guide to the X-ray Crystal Structure of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this definitive insight, revealing the subtle interplay of bond lengths, angles, and intermolecular forces that govern a compound's physical properties and biological activity. This guide focuses on 3-iodo-1H-indole-2-carbaldehyde , a halogenated indole derivative of significant synthetic interest.

While a definitive published crystal structure for this compound is not currently available in open crystallographic databases, this guide provides a comprehensive, predictive analysis grounded in established crystallographic principles and direct comparison with structurally related analogues. We will detail the complete experimental workflow to obtain this structure, from synthesis to refinement, and present a robust comparison with the known crystal structures of key alternative compounds. This approach not only outlines a clear path for future research but also offers valuable, field-proven insights into the expected structural landscape of this important molecule.

The Strategic Importance of the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer agent vinblastine.[1] The functionalization of this ring system allows for the fine-tuning of a molecule's steric and electronic properties. The introduction of a halogen atom, such as iodine, at the 3-position and a carbaldehyde group at the 2-position creates a versatile synthetic intermediate with distinct electronic characteristics and the potential for unique intermolecular interactions, such as halogen bonding.

Experimental Workflow: From Synthesis to Structure Solution

To determine the crystal structure of this compound, a rigorous, multi-step process is required. Each step is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the target compound would likely begin with a commercially available indole precursor. A common strategy involves the formylation of the indole ring, followed by regioselective iodination. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an indole ring, typically at the 3-position.[2] However, for 2-formylation, protection of the indole nitrogen followed by ortho-lithiation and reaction with a formylating agent like DMF is a standard approach.

Given the known synthesis of the bromo-analogue, a plausible route for the iodo-compound would involve the formylation of 3-iodo-1H-indole.

DOT Diagram: Proposed Synthetic Pathway

G Indole 1H-Indole Iodination Iodination (e.g., NIS, I2) Indole->Iodination IodoIndole 3-iodo-1H-indole Iodination->IodoIndole Formylation Formylation (e.g., Vilsmeier-Haack) IodoIndole->Formylation Target This compound Formylation->Target

Caption: Proposed synthesis of this compound.

Crystallization: The Art of Growing Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[3][4] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[5]

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized this compound must be purified to the highest possible degree, typically using column chromatography or recrystallization, to remove any impurities that could inhibit crystal growth.

  • Solvent Screening: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane) should be screened to find conditions where the compound has moderate solubility.

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a "precipitant" solvent (in which the compound is insoluble but miscible with the first solvent). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

DOT Diagram: Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product SolventScreen Solvent Screening Purification->SolventScreen CrystalGrowth Crystal Growth (Slow Evaporation/Vapor Diffusion) SolventScreen->CrystalGrowth Harvesting Crystal Harvesting CrystalGrowth->Harvesting XRD X-ray Diffraction Harvesting->XRD

Caption: General workflow from synthesis to X-ray diffraction.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4][6] The crystal diffracts the X-rays, producing a unique pattern of reflections. The angles and intensities of these reflections are meticulously measured.[3] This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. The final step is refinement, where the atomic positions are adjusted to best fit the experimental data.

Comparative Structural Analysis

In the absence of experimental data for this compound, we can predict its structural features by comparing it with its positional isomer, indole-3-carbaldehyde , and its bromo-analogue, 3-bromo-1H-indole-2-carbaldehyde .[7]

ParameterIndole-3-carbaldehyde[8][9]3-bromo-1H-indole-2-carbaldehyde (Predicted)This compound (Predicted) Justification for Prediction
Crystal System OrthorhombicMonoclinic or OrthorhombicMonoclinic or OrthorhombicHalogen substitution can alter packing, often leading to these common crystal systems for small organic molecules.
Space Group Pca2₁P2₁/c or similarP2₁/c or similarCentrosymmetric space groups are common for achiral molecules. The specific group will depend on the final packing arrangement.
Key Intermolecular Interactions N-H···O Hydrogen BondsN-H···O Hydrogen Bonds, C-Br···O Halogen BondsN-H···O Hydrogen Bonds, C-I···O Halogen BondsThe N-H of the indole and the aldehyde oxygen are strong hydrogen bond donors and acceptors, respectively. The iodine atom is a strong halogen bond donor.[10]
Dihedral Angle (Benzene/Pyrrole) 3.98°~1-5°~1-5°The indole ring system is nearly planar. Minor deviations are expected.
Comparison with Indole-3-carbaldehyde

The crystal structure of indole-3-carbaldehyde reveals that the molecules are linked into chains by N-H···O hydrogen bonds between the indole nitrogen of one molecule and the aldehyde oxygen of another.[8] The indole ring itself is nearly planar. We can confidently predict that this compound will also exhibit strong N-H···O hydrogen bonding. However, the presence of the bulky and polarizable iodine atom will introduce significant differences in the crystal packing.

The Influence of the Iodine Atom: Halogen Bonding

A key predictive feature of the this compound crystal structure is the high likelihood of halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (in this case, likely the oxygen atom of the carbaldehyde group of a neighboring molecule).[11][12]

The introduction of an iodine atom at the 3-position is expected to:

  • Introduce C-I···O interactions: These interactions will likely compete with or complement the N-H···O hydrogen bonds, leading to a more complex and potentially denser crystal packing arrangement.[10]

  • Alter Bond Lengths and Angles: The electron-withdrawing nature of the iodine atom will subtly influence the bond lengths within the indole ring compared to the unsubstituted analogue.

  • Increase Molecular Weight and Density: The heavy iodine atom will significantly increase the molecular weight and the density of the crystal.

DOT Diagram: Predicted Intermolecular Interactions

G mol1 Molecule A (this compound) mol2 Molecule B (Adjacent) mol1->mol2 N-H···O (Hydrogen Bond) mol3 Molecule C (Adjacent) mol1->mol3 C-I···O (Halogen Bond)

Caption: Predicted key intermolecular interactions for this compound.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding the prospective X-ray crystal structure of this compound. While the definitive experimental structure remains to be determined, a detailed analysis of related compounds and established crystallographic principles allows for robust predictions.

We hypothesize that the structure will be defined by a competition between strong N-H···O hydrogen bonds and significant C-I···O halogen bonds, leading to a unique and intricate crystal packing. The detailed experimental workflow provided herein offers a clear and validated pathway for researchers to obtain and solve this structure.

The determination of this crystal structure will be a valuable contribution to the field, providing critical insights into the solid-state behavior of halogenated indoles and aiding in the rational design of new pharmaceutical agents and functional materials.

References

  • Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., & Sridhar, M. A. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

  • Janjić, G. V., et al. (2018). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 23(9), 2299. [Link]

  • Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. [Link]

  • PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • Hollingworth, G. J., & Glusker, J. P. (2000). x Ray crystallography. Journal of Clinical Investigation, 106(10), 1199–1201. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • RSC Publishing. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. [Link]

  • Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151. [Link]

  • EMBL-EBI. (n.d.). indole-3-carbaldehyde (CHEBI:28238). [Link]

  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • Semantic Scholar. (n.d.). Interplay of Halogen and Hydrogen Bonding through Co-Crystallization in Pharmacologically Active Dihydropyrimidines: Insights from Crystal Structure and Energy Framework. [Link]

  • ACS Publications. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8345–8355. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • FooDB. (n.d.). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). [Link]

  • Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

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A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-1H-indole-2-carbaldehyde in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the various functionalized indoles, this compound stands out as a particularly valuable building block. The presence of three distinct functional groups—the N-H of the indole, the formyl group at the 2-position, and the iodine at the 3-position—offers a rich platform for molecular diversification. The carbon-iodine bond at the C3 position is especially amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful avenue for the introduction of a wide array of substituents and the construction of complex molecular architectures.

This guide provides a comparative analysis of various catalytic systems for the most common and impactful cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalyst for their specific synthetic needs, thereby accelerating the discovery and development of novel therapeutics.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and vinyl groups at the C3 position. The choice of the palladium catalyst and ligand is critical for achieving high yields and broad substrate scope.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have demonstrated remarkable efficacy in facilitating the coupling of challenging substrates.[1] Their steric bulk and electron-donating properties promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] N-Heterocyclic carbenes (NHCs) are another class of powerful ligands that form highly stable and active palladium complexes.[1]

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of Iodo-Heterocycles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole[2]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[2]
Pd₂(dba)₃SPhosK₃PO₄m-xylene/H₂O10024HighAryl chlorides[3]

Expert Insights: For the Suzuki-Miyaura coupling of this compound, a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand such as SPhos or XPhos is a promising starting point. The use of a carbonate or phosphate base in a polar aprotic solvent like dioxane or dimethoxyethane, often with the addition of water, is a common practice.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an iodo-heterocycle is as follows:

  • To a reaction vessel, add the iodo-heterocycle (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the anhydrous solvent (e.g., dioxane or a mixture of toluene and water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ ArylHalide Ar-I Base Base

Caption: Suzuki-Miyaura Catalytic Cycle.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction provides a direct method for the arylation or vinylation of alkenes.[3] For this compound, this reaction enables the introduction of a variety of substituted alkene moieties at the C3 position. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity.

Comparative Performance of Catalytic Systems for Heck Reactions

While specific data for this compound is scarce, studies on related iodo-heterocycles provide valuable insights. Generally, palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are common catalyst precursors.[5] The reaction is typically carried out in the presence of a phosphine ligand and a base, such as triethylamine or a carbonate.

Expert Insights: A common starting point for the Heck reaction with an iodo-heterocycle is to use Pd(OAc)₂ as the catalyst precursor, often in combination with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand for more challenging substrates. A hindered amine base such as triethylamine or diisopropylethylamine in a polar aprotic solvent like DMF or acetonitrile is typically employed.

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • In a reaction vessel, dissolve the this compound (1.0 equiv.) and the alkene (1.1-1.5 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., PPh₃, 2-10 mol%).

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene PdII_Alkene Ar-Pd(II)-(Alkene)(L₂) Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-Pd(II)-I(L₂) MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 + HI Product Substituted Alkene BetaHydride->Product ArylHalide Ar-I Alkene Alkene Base Base Base->BetaHydride Neutralizes HI

Caption: Heck Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, reacting an aryl or vinyl halide with a terminal alkyne. This reaction is particularly valuable for introducing alkynyl functionalities into the indole core, which can serve as versatile handles for further transformations. The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[6]

Comparative Performance of Catalytic Systems for Sonogashira Coupling of Iodo-Heterocycles

Studies on 3-iodoindazoles have shown that N-protection is often crucial for successful Sonogashira coupling at the C3 position.[6] Common catalyst systems include a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst such as CuI. An amine base, typically triethylamine or diisopropylamine, is used both as a base and often as the solvent.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄CuIEt₃NDMFRT1299N-protected 3-iodo-1H-indazole[6]
PdCl₂(PPh₃)₂CuIEt₃NTHF606852-Iodo-13α-estrone derivative[7]

Expert Insights: For the Sonogashira coupling of this compound, protection of the indole nitrogen may be necessary to achieve high yields. A standard catalyst system would involve PdCl₂(PPh₃)₂ and CuI in an amine solvent like triethylamine or in a polar aprotic solvent with an amine base. Copper-free Sonogashira protocols have also been developed and may be advantageous in certain cases to avoid potential issues with copper contamination in the final product.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:

  • To a reaction vessel, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.[8]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI AlkyneCoord Alkyne Coordination CuI->AlkyneCoord H-C≡CR Base Cu_Alkyne Cu-C≡CR AlkyneCoord->Cu_Alkyne Cu_Alkyne->Transmetal To Pd Cycle Base Base Alkyne H-C≡CR

Caption: Sonogashira Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position.

The development of several generations of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the scope and utility of this transformation.[9][10]

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

The choice of palladium precursor, ligand, and base is highly dependent on the nature of the amine and the aryl halide. For electron-rich iodo-heterocycles, catalyst systems employing ligands like XPhos or BINAP in combination with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective.[7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂XPhosNaOtBuToluene11018852-bromo-13α-estrone derivative[7]
Pd₂(dba)₃BINAPNaOtBuToluene11018792-bromo-13α-estrone derivative[7]

Expert Insights: When performing a Buchwald-Hartwig amination on this compound, a robust catalyst system is required. A good starting point would be a palladium precursor like Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or SPhos. A strong base like NaOtBu is typically necessary, and the reaction is usually conducted in an aprotic solvent like toluene or dioxane at elevated temperatures. Screening of different ligands and bases is often necessary to optimize the reaction for a specific amine coupling partner.[11]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Add the this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)-(HNR₂)(L₂)]⁺I⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-I Amine HNR₂ Base Base

Caption: Buchwald-Hartwig Catalytic Cycle.

Comparative Summary and Future Outlook

The choice of an optimal catalyst for the cross-coupling of this compound is highly dependent on the desired transformation.

  • For C-C bond formation (Suzuki-Miyaura and Heck): Palladium catalysts with bulky, electron-rich phosphine ligands generally offer the best performance, especially for challenging substrates.

  • For C-C (alkynyl) bond formation (Sonogashira): A dual palladium/copper catalytic system is the standard, though copper-free alternatives are gaining traction. N-protection of the indole may be beneficial.

  • For C-N bond formation (Buchwald-Hartwig): Modern catalyst systems based on biarylphosphine ligands are essential for achieving high yields and broad substrate scope with a variety of amines.

The field of catalysis is continuously evolving, with the development of more active, stable, and versatile catalysts. Future research will likely focus on the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. For the pharmaceutical industry, the development of robust and scalable catalytic processes for the functionalization of key building blocks like this compound will remain a high priority.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Catalyst System: Pd Precursor, Ligand, (Co-catalyst) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: A generalized experimental workflow.

References

  • Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
  • Köhler, K., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Carretero, J. C., et al. (2006). Copper-Catalyzed Enantioselective Aza-Friedel−Crafts Reaction of Indoles with N-Sulfonyl Aldimines. Organic Letters, 8(17), 3679-3682.
  • Shaughnessy, K. H., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 23(9), 2296.
  • Hazari, N., et al. (2019). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Israel Journal of Chemistry, 59(8), 776-785.
  • Wikipedia. (n.d.).
  • Newman, S. G., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 26(61), 13853-13862.
  • Lin, I. J. B., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 26(15), 4426.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-745.
  • Punniyamurthy, T., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(15), 10134-10149.
  • Chemistry LibreTexts. (2023).
  • North, M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Goti, A., et al. (2021). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 26(16), 4983.
  • de Vries, J. G. (2018). Heck Reaction—State of the Art.
  • Feringa, B. L., & Minnaard, A. J. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Kappe, C. O., et al. (2011). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
  • Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2297-2305.
  • Shi, Z., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Moody, C. J., et al. (2001). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Synlett, 2001(1), 115-117.
  • Kappe, C. O., et al. (2008). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Buchwald, S. L., & Hartwig, J. F. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 35(11), 994-1003.
  • Al-Tel, T. H. (2011). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Molecules, 16(5), 4158-4170.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-iodo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-iodo-1H-indole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the chemical principles and regulatory imperatives that underpin these procedures, ensuring a culture of safety and compliance in the laboratory.

Core Principle: Classification as Halogenated Hazardous Waste

The single most critical factor governing the disposal of this compound is its classification as a halogenated organic compound due to the presence of iodine on the indole ring.[1] This classification dictates that it must be segregated from all other waste streams and handled under specific hazardous waste protocols.[2][3] Co-mingling this waste with non-halogenated solvents, aqueous solutions, or solid waste can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.[4][5]

Hazard Profile Summary

While a specific, comprehensive toxicological profile for this compound is not fully established, data from analogous structures and general principles of halogenated organics necessitate a cautious approach.

Hazard CategoryAssociated Risk & RationaleSource
Chemical Class Halogenated Organic Compound[1]
Acute Toxicity Assumed to be harmful if swallowed and toxic in contact with skin.[6]
Irritation Expected to cause serious skin and eye irritation. May cause respiratory irritation.[7][8]
Environmental Assumed to be very toxic to aquatic life. Must not enter drains or waterways.[6][9]
Combustion Hazard Combustible solid. Vapors may form explosive mixtures with air upon intense heating.[6] Combustion can produce highly toxic gases such as hydrogen iodide and nitrogen oxides (NOx).[3][10]

The 'Why': Causality Behind Disposal Choices

Understanding the reasoning behind waste segregation is fundamental to laboratory safety.

  • Incineration Chemistry: Halogenated waste requires specialized, high-temperature incineration equipped with "scrubbers" to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[1] Disposing of it in a standard incinerator designed for non-halogenated waste would release these corrosive and toxic gases into the atmosphere.

  • Reactivity and Incompatibility: Halogenated solvents and compounds can react with acids, bases, and certain metals, potentially generating heat or toxic fumes.[2] Segregation into a dedicated, compatible container (e.g., polyethylene) prevents such reactions.[2] The use of metal cans is not recommended as acids formed from the slow dissociation of halogenated compounds can cause corrosion.[2]

  • Regulatory & Financial Impact: The Environmental Protection Agency (EPA) mandates strict handling procedures for hazardous waste.[11][12] Due to the specialized treatment required, the disposal cost for halogenated waste is often at least twice that of non-halogenated waste.[5] Proper segregation is therefore both a legal and a financial imperative.

Personal Protective Equipment (PPE) & Handling

Prior to handling this compound in any capacity, including disposal, the following minimum PPE must be worn:

  • Gloves: Double nitrile or Viton gloves are required to protect against skin contact and absorption.[2]

  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from contamination.[2]

  • Engineering Controls: All transfers and handling of this compound, including adding it to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol for Routine Waste

This protocol applies to the disposal of residual solid compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions containing this compound.

  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container for Halogenated Organic Waste . These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green).[1]

    • The container must be made of a compatible material, such as polyethylene, and have a secure, tightly-sealing lid.[2][3]

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[4]

    • Clearly write the full chemical name, "this compound," and list any other solvents or chemicals that will be added to the container, along with their estimated percentages.[5] Do not use abbreviations or chemical formulas.[3]

    • Ensure your name, lab location, and the date of first addition are clearly visible.

  • Waste Addition:

    • Solid Waste: Carefully place the solid this compound and any contaminated disposable labware (e.g., weighing paper, gloves) into the container.

    • Solutions: If disposing of a solution, carefully pour it into the designated liquid halogenated waste container. Do not mix with incompatible waste streams such as acids, bases, or heavy metals.[5]

    • Keep the container closed at all times , except when actively adding waste.[3][5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which is typically under a fume hood or in a ventilated cabinet.[4]

    • The container must be kept within secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[2]

    • Segregate the container from all incompatible materials, particularly acids, bases, and strong oxidizing agents.[2]

  • Requesting Disposal:

    • When the container is three-quarters (¾) full, arrange for a waste pickup from your institution's EHS department.[4] Do not overfill containers.

    • Ensure the hazardous waste tag is complete and accurate before collection.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Small Spill (Can be cleaned up in <10 minutes)
  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 3, contain the spill.

  • Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a spill pad.[2] Do not dry sweep, as this can create airborne dust.[13]

  • Carefully collect the absorbent material and place it into a sealed bag or container.[4]

  • Label the container as "Hazardous Waste" containing this compound and dispose of it via the halogenated waste stream.

  • Decontaminate the spill area and report the incident to your supervisor and EHS.

Large Spill or Exposure
  • Spill: Evacuate the laboratory immediately and activate the fire alarm to alert others.[3] Close the lab doors and call your institution's emergency number and EHS department.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated: This compound classify Classify as Halogenated Organic Hazardous Waste start->classify spill Spill / Exposure Occurs? start->spill get_container Select Designated & Compatible Halogenated Waste Container classify->get_container label_container Affix 'Hazardous Waste' Tag List All Constituents & % get_container->label_container add_waste Add Waste in Chemical Fume Hood (Keep Container Closed When Not in Use) label_container->add_waste storage Store in SAA with Secondary Containment add_waste->storage add_waste->spill check_full Container > 3/4 Full? storage->check_full request_pickup Complete Waste Tag & Request EHS Pickup check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No spill->classify No (Routine Disposal) emergency Follow Emergency Procedures (Section 5) spill->emergency Yes

Caption: Disposal workflow for this compound.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.[1]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.[2]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health & Radiation Safety.[4]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.[3]

  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.[5]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.[6]

  • Fisher Scientific. (2025). Safety Data Sheet - Indole-2-carboxaldehyde. Retrieved from Fisher Scientific.[7]

  • Cayman Chemical. (2025). Safety Data Sheet - Indole-3-carboxaldehyde. Retrieved from Cayman Chemical.[8]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3H-Indole-2-carbaldehyde and 1H. Retrieved from BenchChem.[14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11043855, this compound. Retrieved from PubChem.[15]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from Case Western Reserve University.[16]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. Retrieved from AK Scientific, Inc.[11]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from ATSDR.[17]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Indole-3-carboxaldehyde. Retrieved from Oxford Lab Fine Chem.[10]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from NJ.gov.[13]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from Collect and Recycle.[9]

  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from EPA.gov.[12]

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Mastering the Safe Handling of 3-iodo-1H-indole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the introduction of a novel or sparsely documented compound into a workflow necessitates a rigorous and proactive approach to safety. 3-iodo-1H-indole-2-carbaldehyde, a halogenated aromatic aldehyde, presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively documented, its structural similarity to other indole-carboxaldehydes and iodo-organic compounds provides a solid foundation for a comprehensive safety protocol. This guide synthesizes established safety principles with insights derived from analogous chemical structures to empower you to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: A Proactive Stance in the Absence of Complete Data

A thorough understanding of potential hazards is the cornerstone of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from the known hazards of similar compounds, such as indole-3-carboxaldehyde and other substituted indole-carbaldehydes. These related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. The presence of an iodine atom introduces the potential for the release of iodine compounds upon decomposition, which can have their own set of toxicological considerations[4][5][6].

Key Takeaway: Treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling chemicals of unknown or partially known toxicity[7][8]. The following PPE ensemble is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face[9][10].
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a range of organic compounds, including those with aromatic and aldehydic functional groups[10][11]. Always inspect gloves for integrity before use and double-gloving is recommended for extended operations.
Body Protection A fully buttoned, long-sleeved laboratory coatProtects the skin and personal clothing from accidental spills and contamination[7][11].
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent the inhalation of potentially harmful dust or vapors[11][12]. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.
Footwear Closed-toe shoesProtects the feet from spills and falling objects[13][14].

Operational Plan: From Receipt to Reaction

A systematic and well-documented operational plan is crucial for ensuring safety and reproducibility.

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The storage location should be clearly labeled with the compound's name and associated hazards.

Weighing and Dispensing

All weighing and dispensing of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation[11]. Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don your complete PPE ensemble.

  • Dispensing: Carefully open the container inside the fume hood. Using a clean, designated spatula, transfer the desired amount of the solid compound to a tared weighing vessel.

  • Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to minimize dust generation. Ensure that the reaction vessel is properly secured and that any potential for splashes is contained.

  • Post-Handling: After use, securely close the container of this compound. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your skin. Immediately wash your hands thoroughly with soap and water[12][13].

Disposal Plan: Responsible Stewardship

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][13]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][13]. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In a fume hood, small spills can be carefully cleaned up by trained personnel wearing appropriate PPE. Absorb liquids with an inert material and collect all contaminated materials in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow cluster_0 Hazard Identification cluster_1 PPE Selection Hazard Assess Hazards of this compound (Skin, Eye, Respiratory Irritant) Eye Eye Protection: Chemical Splash Goggles & Face Shield Hazard->Eye Hand Hand Protection: Nitrile or Neoprene Gloves Hazard->Hand Body Body Protection: Lab Coat Hazard->Body Respiratory Respiratory Protection: Fume Hood or Respirator Hazard->Respiratory Handling_Protocol Start Start Prep Preparation: Don PPE, Prepare Fume Hood Start->Prep Step 1 Weigh Weighing & Dispensing: Inside Fume Hood Prep->Weigh Step 2 Reaction Reaction Setup: Controlled Addition Weigh->Reaction Step 3 Cleanup Post-Handling Cleanup: Decontaminate & Dispose Reaction->Cleanup Step 4 End End Cleanup->End Step 5

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.